4-(Pyrrolidin-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAARCWOADCWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355614 | |
| Record name | 4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2632-65-7 | |
| Record name | 4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)aniline: Properties, Synthesis, and Applications
Introduction: Unveiling a Privileged Scaffold in Modern Chemistry
In the landscape of medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as cornerstones for innovation. 4-(Pyrrolidin-1-yl)aniline, a deceptively simple aromatic amine, is one such structure. It is characterized by an aniline core—a benzene ring bearing an amino group—at which the para-position is substituted with a five-membered, saturated nitrogen heterocycle, the pyrrolidine ring.[1] This unique amalgamation of a flat, electron-rich aromatic system with a three-dimensional, basic aliphatic heterocycle imparts a fascinating profile of reactivity, stereochemistry, and biological potential.
The pyrrolidine ring is a prevalent feature in over 20 FDA-approved drugs, valued for its ability to introduce sp³-hybridized carbons that explore chemical space three-dimensionally, contribute to the molecule's stereochemistry, and enhance solubility and metabolic stability.[2][3][4] When appended to the aniline moiety, it creates a versatile building block, a "privileged scaffold," that serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, from potent enzyme inhibitors to advanced organic materials.
This guide provides an in-depth technical exploration of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, illuminate its structural features through spectroscopic analysis, detail robust synthetic protocols, and explore its applications, grounding all claims in authoritative references.
Molecular Structure and Core Chemical Identity
The fundamental identity of this compound is defined by its constituent parts: the aniline and the pyrrolidine. The tertiary amine of the pyrrolidine ring is directly bonded to the C4 position of the aniline ring.
Caption: 2D Structure of this compound.
The presence of two nitrogen atoms—one primary aromatic amine and one tertiary aliphatic amine—makes the molecule basic.[1] The lone pair of electrons on the pyrrolidine nitrogen can participate in resonance with the aromatic ring, influencing the electron density and reactivity of both the ring and the primary amino group.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is paramount for its application in synthesis and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2632-65-7 | [1][5] |
| Molecular Formula | C₁₀H₁₄N₂ | [1][6] |
| Molecular Weight | 162.23 g/mol | [5] |
| Appearance | Low-Melting Solid or Solid | [1] |
| IUPAC Name | This compound | [6] |
| SMILES | C1CCN(C1)c1ccc(cc1)N | [1] |
| InChI Key | URAARCWOADCWLA-UHFFFAOYSA-N | [5] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides the definitive structural confirmation of the molecule. While a comprehensive dataset for this specific molecule is not centrally published, data from analogous structures and general chemical principles allow for a reliable prediction of its spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the aniline ring will appear as two doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The pyrrolidine protons will manifest as two multiplets in the aliphatic region: one for the four protons alpha to the nitrogen (approx. 3.0-3.5 ppm) and another for the four beta protons (approx. 1.8-2.2 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals. Four signals in the aromatic region (approx. 110-150 ppm) corresponding to the benzene carbons, and two signals in the aliphatic region for the alpha and beta carbons of the pyrrolidine ring (approx. 45-55 ppm and 20-30 ppm, respectively).[7]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M+) peak corresponding to the molecular weight (m/z = 162.23). Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (two bands around 3350-3450 cm⁻¹), C-H stretches for the aromatic and aliphatic components, C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations.
Synthesis and Reaction Chemistry
The synthesis of this compound is typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The choice of method depends on the starting materials, desired scale, and reaction conditions.
Key Synthetic Workflow: Buchwald-Hartwig Amination
One of the most robust and widely used methods for forming aryl-nitrogen bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a direct and efficient route to this compound from readily available starting materials.
Caption: Workflow for Buchwald-Hartwig Amination Synthesis.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
Causality: This protocol is chosen for its high efficiency, functional group tolerance, and general applicability. The palladium catalyst, in conjunction with a phosphine ligand, forms an active complex that facilitates the coupling of the aniline halide with pyrrolidine. The strong, non-nucleophilic base is crucial for deprotonating the pyrrolidine and regenerating the active catalyst. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium catalyst.
Materials:
-
4-Bromoaniline
-
Pyrrolidine
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 4-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.015 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe to the flask. Stir the mixture for 10 minutes to ensure homogeneity.
-
Reactant Addition: Add pyrrolidine (1.2 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Equip the flask with a reflux condenser, and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile intermediate. Its primary amine serves as a synthetic handle for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecules.
Scaffold for Bioactive Molecules
The this compound moiety is a key component in the development of various therapeutic agents. The pyrrolidine group can form critical hydrogen bonds and van der Waals interactions within protein binding pockets, while the aniline nitrogen provides a point for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.[2]
-
Enzyme Inhibitors: Derivatives have been investigated as inhibitors for various enzymes. For instance, aryl pyrrolidinone anilides have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a novel target in herbicide action, showcasing the scaffold's relevance in disrupting biological pathways.[8]
-
Receptor Modulators: The structure can be found in compounds designed as selective androgen receptor modulators (SARMs) and other receptor agonists or antagonists.[2]
-
Anticancer and Antimicrobial Agents: The pyrrolidine nucleus is integral to numerous compounds with demonstrated antiproliferative and antimicrobial activities.[2][4]
Caption: Role as a building block in a drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful and an irritant.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
GHS Pictogram: GHS07 (Harmful/Irritant).[5]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.[5]
-
Conclusion
This compound represents a powerful convergence of structural features that make it an invaluable tool for the modern chemist. Its combination of aromatic and saturated heterocyclic components, coupled with the reactive primary amine, provides a versatile platform for the synthesis of complex, high-value molecules. From its foundational role in building diverse chemical libraries for drug discovery to its potential in materials science, a deep understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential. This guide serves as a technical foundation for researchers and developers aiming to leverage this privileged scaffold in their scientific endeavors.
References
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PubChem. 4-(Pyrrolidin-1-ylcarbonyl)aniline. National Center for Biotechnology Information. [Link]
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Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. [Link]
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Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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ChemBK. 4-(piperidin-1-yl)aniline. [Link]
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Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6671), eadj7938. [Link]
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Royal Society of Chemistry. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]
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ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]
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CP Lab Safety. This compound, 98% Purity, C10H14N2, 25 grams. [Link]
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ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
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4-(Pyrrolidin-1-yl)aniline CAS number 2632-65-7
An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)aniline (CAS 2632-65-7): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This compound is a key heterocyclic building block that merges two privileged pharmacophores: the saturated pyrrolidine ring and the versatile aniline moiety. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a ubiquitous feature in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and a basic nitrogen center for molecular interactions.[1][2] The aniline group serves as a critical synthetic handle, enabling a wide array of chemical transformations. This guide provides an in-depth technical overview of this compound for researchers and drug development professionals, covering its core properties, modern synthesis protocols, analytical characterization, and strategic applications in medicinal chemistry.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a chemical entity is the foundation of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2632-65-7 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄N₂ | [3][6] |
| Molecular Weight | 162.23 g/mol | [5][6][7] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-(1-Pyrrolidinyl)phenylamine, Benzenamine, 4-(1-pyrrolidinyl)- | [4][5][7] |
| Appearance | Solid, Low-Melting Solid | [4] |
| Purity | Typically ≥97% | [5][6][7] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [6][7] |
| SMILES | NC1=CC=C(N2CCCC2)C=C1 | [5] |
| InChI Key | URAARCWOADCWLA-UHFFFAOYSA-N | [6][7] |
Synthesis and Purification
The construction of the C(aryl)-N(pyrrolidine) bond is the central challenge in synthesizing this compound. While classical methods like nucleophilic aromatic substitution are often limited by harsh conditions and narrow scope, modern palladium-catalyzed cross-coupling reactions offer a robust and highly versatile solution.
Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides under relatively mild conditions.[8][9] This methodology is the gold standard for preparing compounds like this compound due to its broad functional group tolerance and high efficiency.
Causality of Component Selection:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃): Provides the active Pd(0) species required to initiate the catalytic cycle.
-
Ligand (e.g., Xantphos): A crucial component that stabilizes the palladium center, prevents catalyst decomposition, and facilitates the key steps of oxidative addition and reductive elimination. Bidentate ligands like Xantphos are often superior for preventing dimer formation and accelerating the reaction.[8]
-
Base (e.g., Cs₂CO₃ or NaOtBu): Serves to deprotonate the amine (pyrrolidine), generating the active nucleophile for coupling and neutralizing the acid produced during the reaction.
-
Solvent (e.g., Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the base and interference with the catalytic cycle.
Step-by-Step Experimental Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., cesium carbonate, 1.5 equivalents) and the aryl halide (e.g., 4-bromoaniline, 1.0 equivalent).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Discovery
This compound is not typically a final drug product but rather a valuable intermediate. Its structure provides two key points for diversification, making it an attractive starting point for building libraries of compounds for structure-activity relationship (SAR) studies.[10]
-
The Pyrrolidine Nitrogen: As a secondary amine integrated into a ring, it confers basicity and a defined 3D vector, which can be crucial for anchoring into the binding pockets of biological targets like kinases or GPCRs.[1]
-
The Aniline Amino Group: This primary amine is a highly versatile functional group. It can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in further coupling reactions to build more complex molecular architectures.
Conceptual Derivatization Pathways
The diagram below illustrates how this compound serves as a central hub for generating diverse chemical scaffolds.
Caption: Derivatization strategies using this compound as a core scaffold.
Analytical Characterization Workflow
Ensuring the identity, purity, and structural integrity of a synthesized compound is paramount. A standard, self-validating analytical workflow is essential.
5.1 Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Detection: UV detector set at 254 nm and 280 nm.
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.
5.2 Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton spectrum. Expect to see multiplets in the aromatic region (~6.5-7.5 ppm) corresponding to the aniline ring protons, and multiplets in the aliphatic region (~1.8-3.5 ppm) for the pyrrolidine ring protons. The primary amine (-NH₂) protons will appear as a broad singlet.
-
¹³C NMR: Acquire a carbon spectrum. Expect distinct signals for the four unique aromatic carbons and the two unique aliphatic carbons of the pyrrolidine ring.
5.3 Molecular Weight Confirmation: Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Analysis: In positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺, which should correspond to a mass/charge (m/z) ratio of approximately 163.24.
Analytical Workflow Diagram
Caption: Logical workflow for the analytical characterization of the target compound.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards. Like many aniline derivatives, it should be treated as toxic.[11]
| Safety Aspect | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][12] |
Handling Guidelines:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]
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aniline (extra pure) - msds cas. msds-cas.com. [Link]
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This compound | CAS 2632-65-7. Matrix Fine Chemicals. [Link]
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Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Synthesis of Amines. Chemistry LibreTexts. [Link]
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(PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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New 4(1H)-pyridinone derivatives as analgesic agents. PubMed. [Link]
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Synthesis of 4-pyrrolidinopyridine. PrepChem.com. [Link]
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Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
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22.3 Synthesis of Amines. YouTube. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Amines: Synthesis and Reactions. Al-Mustansiriyah University. [Link]
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4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Key Intermediate for Pharmaceutical Synthesis. lookchem.com. [Link]
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Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. [Link]
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method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
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Spectroscopic data of 4-(Pyrrolidin-1-yl)aniline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Pyrrolidin-1-yl)aniline
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic amine this compound (CAS No: 2632-65-7)[1]. Aimed at researchers, scientists, and drug development professionals, this document details the experimental protocols and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causality behind experimental choices and establishes self-validating systems for data acquisition and interpretation, ensuring scientific integrity and reproducibility for this versatile chemical building block.
This compound is an organic compound featuring a pyrrolidine ring attached to the para-position of an aniline moiety[1]. Its molecular structure, combining an electron-rich aromatic system with a saturated heterocycle, makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The primary amine group is a key reactive site for various chemical transformations, including coupling reactions and nucleophilic substitutions[1]. Given its role as a foundational precursor, unambiguous structural confirmation and purity assessment are critical. This guide provides a detailed spectroscopic dossier, establishing a benchmark for its analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework, including connectivity and chemical environment.
Experimental Protocol: NMR Analysis
The acquisition of high-resolution, artifact-free NMR spectra is contingent upon a robust and well-considered experimental protocol.
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance series operating at 400 MHz for proton observation, equipped with a broadband probe.
-
Software: TopSpin™ (Bruker) or similar software for data acquisition and processing.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is an excellent solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (a triplet at ~77.16 ppm) are well-characterized and typically do not interfere with signals from the analyte.
-
Sample Weighing: Accurately weigh 10-15 mg of this compound.
-
Dissolution & Transfer: Dissolve the sample in approximately 0.7 mL of CDCl₃. For referencing, the solvent signal can be used, or a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ=0.00 ppm). Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Pulse Program: A standard 30-degree pulse experiment (zg30) is employed to ensure quantitative integration without saturating the signals.
-
Number of Scans: 16 scans are typically sufficient for a high signal-to-noise ratio.
-
Relaxation Delay (d1): A 2-second delay ensures full relaxation of protons between scans.
-
-
¹³C{¹H} NMR:
-
Pulse Program: A proton-decoupled experiment with a 30-degree pulse (zgpg30) is used to produce a spectrum with a single peak for each unique carbon atom, simplifying interpretation.
-
Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans (e.g., 1024) is required to achieve adequate signal intensity.
-
Workflow for NMR Spectroscopic Analysis
Caption: Standard workflow for NMR analysis of organic compounds.
¹H NMR Spectral Data and Interpretation
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons) |
| ~6.85 | d | 2H | Ar-H (ortho to -NH₂) |
| ~6.60 | d | 2H | Ar-H (ortho to Pyrrolidine) |
| ~3.55 | br s | 2H | -NH₂ |
| ~3.25 | t | 4H | N-CH₂ (Pyrrolidine) |
| ~2.00 | t | 4H | -CH₂- (Pyrrolidine) |
-
Aromatic Region (δ 6.5-7.0 ppm): The spectrum exhibits a classic AA'BB' spin system, characteristic of a 1,4-disubstituted benzene ring. The doublet at approximately 6.85 ppm corresponds to the two aromatic protons ortho to the strongly electron-donating amino group. The other doublet, shifted slightly upfield to around 6.60 ppm, is assigned to the protons ortho to the pyrrolidine nitrogen.
-
Amine Protons (δ ~3.55 ppm): A broad singlet integrating to two protons is observed, which is characteristic of the primary amine (-NH₂) protons. The broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange.
-
Pyrrolidine Protons (δ 2.00-3.25 ppm): Two triplets are observed, each integrating to four protons. The downfield triplet at ~3.25 ppm is assigned to the four methylene protons directly attached to the nitrogen atom, which are deshielded. The upfield triplet at ~2.00 ppm corresponds to the remaining four methylene protons in the pyrrolidine ring.
¹³C NMR Spectral Data and Interpretation
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment (Carbons) |
| ~144.5 | Ar-C (C-NH₂) |
| ~140.0 | Ar-C (C-N Pyrrolidine) |
| ~120.0 | Ar-CH (ortho to -NH₂) |
| ~115.5 | Ar-CH (ortho to Pyrrolidine) |
| ~48.0 | N-CH₂ (Pyrrolidine) |
| ~25.5 | -CH₂- (Pyrrolidine) |
-
Aromatic Carbons (δ 115-145 ppm): Four distinct signals appear in the aromatic region, consistent with a symmetrically 1,4-disubstituted ring. The two downfield signals are quaternary carbons attached to nitrogen atoms (~144.5 ppm for C-NH₂ and ~140.0 ppm for C-N). The two upfield signals at ~120.0 ppm and ~115.5 ppm are the protonated aromatic carbons.
-
Pyrrolidine Carbons (δ 25-50 ppm): The signal at ~48.0 ppm corresponds to the two equivalent methylene carbons directly bonded to the pyrrolidine nitrogen. The signal further upfield at ~25.5 ppm represents the two equivalent beta-methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Analysis
Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal preparation.
Instrumentation:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS5, equipped with a diamond ATR accessory.
Sample Preparation & Acquisition:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental contributions.
-
Sample Application: A small amount of solid this compound is placed onto the ATR crystal.
-
Data Collection: A pressure arm is engaged to ensure firm contact. The spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Workflow for IR Spectroscopic Analysis
Caption: Workflow for functional group analysis using FTIR-ATR spectroscopy.
IR Spectral Data and Interpretation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3430, ~3350 | Strong, Sharp | N-H Asymmetric & Symmetric Stretch (Primary Amine) |
| ~2960, ~2850 | Medium | C-H Aliphatic Stretch (Pyrrolidine) |
| ~1620 | Strong | C=C Aromatic Ring Stretch |
| ~1525 | Strong | N-H Scissoring (Bending) |
| ~1265 | Strong | C-N Aromatic Stretch |
| ~820 | Strong, Sharp | C-H Out-of-Plane Bend (p-disubstituted) |
-
N-H Region: The presence of two distinct, sharp peaks around 3430 and 3350 cm⁻¹ is definitive proof of a primary amine (-NH₂) group, corresponding to its asymmetric and symmetric stretching modes, respectively[2].
-
C-H Region: Aliphatic C-H stretching from the pyrrolidine ring is observed as medium intensity bands below 3000 cm⁻¹ (~2960, 2850 cm⁻¹).
-
Fingerprint Region: The strong band at ~1620 cm⁻¹ is due to the C=C stretching of the aromatic ring. The prominent absorption at ~1525 cm⁻¹ is assigned to the N-H bending vibration. A strong C-N stretch for the aromatic amine is visible around 1265 cm⁻¹. Finally, the sharp band at ~820 cm⁻¹ is highly characteristic of the out-of-plane C-H bending for a 1,4- (or para-) substituted benzene ring, confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.
Experimental Protocol: MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like anilines, typically yielding the protonated molecular ion with minimal fragmentation.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight), with an ESI source.
Sample Preparation & Acquisition:
-
Solution Preparation: Prepare a dilute solution (~100 µg/L) of the sample in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.
-
Infusion: The sample is introduced into the ESI source via direct infusion with a syringe pump at a low flow rate (5-10 µL/min).
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Mass Range: m/z 50-400.
-
Data Analysis: The resulting spectrum is analyzed for the mass-to-charge ratio (m/z) of the parent ion.
-
Workflow for Mass Spectrometric Analysis
Caption: Workflow for molecular weight determination by ESI-MS.
MS Spectral Data and Interpretation
The molecular formula of this compound is C₁₀H₁₄N₂[1][3].
Table 4: Mass Spectrometry Data for this compound (ESI+)
| Theoretical Mass | Observed m/z | Assignment |
| 162.1157 | ~163.1235 | [M+H]⁺ |
-
Molecular Ion Peak ([M+H]⁺): The theoretical monoisotopic mass of the neutral molecule (M) is 162.1157 Da. In positive mode ESI, the molecule readily accepts a proton at one of its basic nitrogen sites. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is therefore ~163.1235. The observation of a base peak at this m/z value in the mass spectrum unequivocally confirms the molecular weight of the compound.
Conclusion
The collective spectroscopic data provides a definitive and coherent structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the 1,4-disubstituted aromatic ring and the pyrrolidine substituent. IR spectroscopy validates the presence of the key primary amine and aliphatic functional groups, while also corroborating the aromatic substitution pattern. Finally, high-resolution mass spectrometry confirms the elemental composition by providing an accurate molecular weight. This comprehensive guide serves as an authoritative reference, equipping scientists with the necessary analytical protocols and benchmark data for the confident identification and quality control of this compound in research and development settings.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]
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Synthesis of 4-(Pyrrolidin-1-yl)aniline and its derivatives
An In-Depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)aniline and Its Derivatives
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a vital building block for a multitude of biologically active compounds. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, imparts favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and metabolic stability, while the aniline moiety provides a versatile handle for further chemical elaboration.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound and its derivatives, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental design, and provide detailed, actionable protocols.
Strategic Importance in Drug Discovery
The prevalence of the N-aryl pyrrolidine motif in FDA-approved drugs underscores its significance.[3] From oncology to infectious diseases and central nervous system disorders, this structural unit frequently forms part of the core pharmacophore, interacting with biological targets through hydrogen bonding and hydrophobic interactions.[1] The non-planar, sp³-rich nature of the pyrrolidine ring allows for superior three-dimensional exploration of protein binding pockets compared to its flat, aromatic counterparts.[2] Consequently, robust and scalable synthetic access to this compound and its analogues is a critical objective in pharmaceutical research and development.
Core Synthetic Methodologies
The formation of the crucial C-N bond between the aniline ring and the pyrrolidine nitrogen can be accomplished through several powerful synthetic transformations. The choice of method is dictated by factors such as substrate availability, functional group tolerance, and scalability requirements.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as the preeminent method for forging aryl C-N bonds, prized for its exceptional scope and functional group tolerance.[4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aromatic amines, largely supplanting harsher, classical methods.[4][5]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. Subsequent coordination of the amine (pyrrolidine) and deprotonation by a base forms a palladium-amido complex. The cycle culminates in reductive elimination, which yields the desired N-aryl pyrrolidine product and regenerates the active Pd(0) catalyst.[6]
Causality in Experimental Design:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, is paramount. Sterically hindered, electron-rich ligands like X-Phos or bidentate ligands such as BINAP are often employed.[4][7] These ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are the most common choices, as they are sufficiently strong to deprotonate pyrrolidine without engaging in competitive side reactions.[7][8]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and prevent quenching of the strong base.
Workflow: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a more classical, metal-free approach. However, its application is contingent on the electronic properties of the aromatic substrate.
Mechanistic Rationale: The SNAr reaction is typically a two-step process involving the addition of a nucleophile (pyrrolidine) to an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] In the subsequent elimination step, the leaving group is expelled, restoring the aromaticity of the ring.[10] For this pathway to be viable, the aromatic ring must be "activated" by at least one potent electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[10][11]
Causality in Experimental Design:
-
Substrate Requirement: The starting material must be an activated aryl halide, for instance, 4-fluoronitrobenzene. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions.
-
Reaction Sequence: The synthesis of this compound via SNAr is a two-stage process. First, the SNAr reaction is performed on the activated precursor (e.g., 4-fluoronitrobenzene) to yield 1-nitro-4-(pyrrolidin-1-yl)benzene. The second stage involves the chemical reduction of the nitro group to the target aniline, using standard conditions such as H₂/Pd-C, or Sn/HCl.
Workflow: SNAr Pathway
Caption: Two-stage synthesis via Nucleophilic Aromatic Substitution.
Reductive Amination
While less direct for the parent compound, reductive amination is a powerful strategy for synthesizing N-aryl pyrrolidines from diketones and anilines, making it highly relevant for creating certain derivatives.[12] This one-pot procedure involves the formation of an imine or enamine intermediate, followed by in-situ reduction.[13]
Mechanistic Rationale: The reaction between an aniline and a 1,4-dicarbonyl compound (such as succinaldehyde or a derivative) initially forms an enamine or iminium ion. This intermediate can then cyclize. Subsequent reduction with a hydride source like sodium cyanoborohydride (NaCNBH₃) or through catalytic transfer hydrogenation yields the saturated pyrrolidine ring.[12][13]
Causality in Experimental Design:
-
Choice of Carbonyl: The selection of the diketone determines the substitution pattern on the resulting pyrrolidine ring.
-
Reducing Agent: Mild reducing agents like NaCNBH₃ are preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl groups. More recently, catalytic transfer hydrogenation using iridium catalysts has emerged as a greener, more efficient alternative.[12]
Quantitative Method Comparison
| Method | Key Reagents | Typical Yield | Temperature (°C) | Pros | Cons |
| Buchwald-Hartwig Amination | Aryl Halide, Pyrrolidine, Pd-Catalyst, Ligand, Base | 80-98% | 80-120 | Excellent scope, high yield, tolerates many functional groups.[4][7] | Cost of catalyst/ligand, requires inert atmosphere. |
| Nucleophilic Aromatic Substitution | Activated Aryl Halide, Pyrrolidine, Base | 70-95% (per step) | 25-100 | Metal-free, inexpensive reagents.[11] | Limited to activated substrates, often requires a subsequent reduction step. |
| Reductive Amination | Aniline, 1,4-Diketone, Reducing Agent | 60-90% | 25-80 | One-pot procedure, good for building substituted pyrrolidines.[12] | Less direct for the parent compound, potential for side reactions. |
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol describes a representative synthesis of this compound from 4-bromoaniline.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos, 0.02 eq)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq), X-Phos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene, followed by 4-bromoaniline (1.0 eq) and pyrrolidine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromoaniline is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as the final product.
Synthesis of Key Derivatives
The this compound core is a versatile platform for diversification. The electron-donating nature of the pyrrolidine group activates the aniline ring, while the primary amine provides a nucleophilic handle.
-
N-Acylation/Sulfonylation: The primary amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides (e.g., to produce 4-(pyrrolidin-1-ylsulfonyl)aniline derivatives[]), to generate amides and sulfonamides, respectively. These functional groups are prevalent in many pharmaceutical agents.
-
Use in Multicomponent Reactions: The aniline moiety can participate in powerful one-pot multicomponent reactions to rapidly build molecular complexity, for instance, in the synthesis of pyrrolidinone derivatives.[15][16]
-
Analgesic and Anti-inflammatory Agents: Derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines have shown promise as analgesic and anti-inflammatory compounds.[17]
Conclusion
The synthesis of this compound and its derivatives is a mature yet continually evolving field. While the Buchwald-Hartwig amination offers the most versatile and high-yielding route to the core structure, classical methods like SNAr remain valuable for specific substrates. The strategic application of these methodologies empowers medicinal chemists to efficiently generate diverse libraries of pyrrolidine-containing compounds, accelerating the discovery of novel therapeutics.[2][3] A thorough understanding of the mechanistic principles behind each synthetic choice is crucial for troubleshooting, optimization, and the successful translation of laboratory-scale procedures to industrial production.
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. (n.d.). ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
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Synthesis question: Using reductive amination to form pyrrolidine. (2020). Chemistry Stack Exchange. [Link]
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Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020). Chemistry Stack Exchange. [Link]
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Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023). PubMed. [Link]
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Synthesis of pyrrolidones via reductive amination of LA. (n.d.). ResearchGate. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals. [Link]
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Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (n.d.). Semantic Scholar. [Link]
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Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. (2010). PubMed - NIH. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. [Link]
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The Unseen Engine: A Technical Guide to the Biological Significance of the 4-(Pyrrolidin-1-yl)aniline Scaffold
Abstract
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 4-(Pyrrolidin-1-yl)aniline moiety, while unassuming in its standalone form, has emerged as a cornerstone in medicinal chemistry, serving as a versatile and highly effective building block for a diverse array of biologically active compounds. This technical guide delves into the multifaceted roles of the this compound core, moving beyond a simple catalog of its derivatives to provide a deeper understanding of its intrinsic value. We will explore its synthesis, the physicochemical advantages it imparts, and its critical contributions to the biological activity of compounds targeting a spectrum of diseases, from acute myeloid leukemia to inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery pipelines.
The this compound Core: Structure and Strategic Importance
At its essence, this compound is a disubstituted benzene ring, featuring an amino group at one end and a pyrrolidine ring attached via its nitrogen atom at the para position.[1] This seemingly simple arrangement is a masterstroke of chemical design, offering a unique convergence of properties that make it a favored scaffold in medicinal chemistry.
The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous FDA-approved drugs.[2] Its inclusion in a molecular structure can confer several advantages:
-
Improved Physicochemical Properties: The pyrrolidine moiety can enhance aqueous solubility and modulate lipophilicity, crucial parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
-
Metabolic Stability: The saturated nature of the pyrrolidine ring often imparts greater resistance to metabolic degradation compared to other cyclic or linear structures.[4]
-
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for a more effective exploration of the three-dimensional space within a biological target's binding pocket, a phenomenon known as "pseudorotation".[5][6] This can lead to enhanced potency and selectivity.
-
Hydrogen Bond Acceptor: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[3]
The aniline portion of the scaffold is equally important, particularly in the realm of kinase inhibition. The amino group serves as a key hydrogen bond donor and acceptor, enabling the molecule to anchor itself within the hinge region of the ATP-binding pocket of many kinases.[4]
Synthesis of the this compound Scaffold
The versatility of this compound as a building block is matched by the robustness of its synthesis. A common and effective method involves the palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the core scaffold.
Materials:
-
4-Bromoaniline
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of the this compound scaffold.
Caption: Synthetic workflow for this compound and its derivatives.
Biological Activities of this compound Derivatives
The true measure of the this compound scaffold's importance lies in the potent and diverse biological activities of the molecules derived from it.
Kinase Inhibition in Oncology
One of the most significant applications of the this compound scaffold is in the development of kinase inhibitors for the treatment of cancer. The 4-anilinoquinazoline and 4-anilinopyrimidine cores are well-established pharmacophores that target the ATP-binding site of various kinases.[7]
FLT3 Inhibition in Acute Myeloid Leukemia (AML):
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Internal tandem duplication (ITD) mutations in the FLT3 gene are found in approximately 30% of patients with AML and are associated with a poor prognosis. Consequently, FLT3-ITD has become a key therapeutic target.
Several potent FLT3-ITD inhibitors have been developed that incorporate a modified this compound moiety, specifically 4-(pyrrolidin-1-ylsulfonyl)aniline.[8] This sulfonyl derivative serves as a key building block in the synthesis of imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine series of FLT3 inhibitors.[8] These compounds have demonstrated nanomolar to submicromolar inhibitory activities against both wild-type and mutated forms of FLT3.[8]
The diagram below illustrates the simplified FLT3 signaling pathway and the point of inhibition by these derivatives.
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4-(Pyrrolidin-1-yl)aniline: A Privileged Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of 4-(Pyrrolidin-1-yl)aniline. This versatile molecule is a cornerstone in the development of advanced therapeutics and functional materials, and understanding its nuances is key to unlocking its full potential.
The Molecule: Structural Significance and Physicochemical Rationale
This compound, with a CAS number of 2632-65-7, is an aromatic amine distinguished by the integration of a saturated pyrrolidine ring at the para-position of an aniline moiety.[1][2] This specific structural arrangement is not arbitrary; it is the source of the molecule's unique and highly valuable chemical properties.
The core of its utility lies in the powerful electron-donating nature of the pyrrolidinyl substituent. The lone pair of electrons on the pyrrolidine nitrogen engages in resonance with the aromatic π-system. This delocalization significantly increases the electron density of the aniline ring, particularly at the ortho and para positions relative to the amino group. This electronic enrichment has two primary consequences:
-
Enhanced Nucleophilicity: The primary amine group becomes more nucleophilic than in unsubstituted aniline, facilitating a range of subsequent chemical transformations.
-
Activated Aromatic Ring: The entire aromatic system is strongly activated towards electrophilic attack, allowing for substitutions under milder conditions than typically required for less activated anilines.
The non-planar, sp³-hybridized nature of the pyrrolidine ring also introduces three-dimensional character, which is a highly desirable feature in drug design for optimizing spatial interactions with biological targets.[3]
Synthesis of the this compound Core
The construction of the this compound scaffold is achievable through several robust synthetic strategies. The choice of method is often dictated by factors such as substrate availability, scale, and tolerance of functional groups.
Nucleophilic Aromatic Substitution (SNAr)
This is a classical and widely employed method. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[4] For this specific target, the synthesis typically involves two steps:
-
N-Arylation: 4-Fluoronitrobenzene is treated with pyrrolidine. The strongly electron-withdrawing nitro group activates the ring, making the position of the fluorine atom highly susceptible to nucleophilic attack by pyrrolidine.
-
Nitro Group Reduction: The resulting 1-(4-nitrophenyl)pyrrolidine intermediate is then reduced to the target aniline. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using metal-acid combinations (e.g., Sn/HCl).
Caption: General workflow for the SNAr synthesis of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates incompatible with SNAr conditions or when seeking broader substrate scope, the Buchwald-Hartwig amination is the premier modern alternative.[5][6] This powerful palladium-catalyzed cross-coupling reaction directly forges the C-N bond between an aryl halide (or triflate) and an amine.[7]
The reaction couples an aryl halide, such as 4-bromoaniline, with pyrrolidine. This transformation requires a palladium catalyst (e.g., Pd(OAc)₂ or a pre-formed complex), a bulky, electron-rich phosphine ligand (such as XPhos or SPhos), and a base (e.g., NaOt-Bu).[8] The development of these specialized ligands by Stephen Buchwald's group was critical in transforming this reaction into a broadly applicable and reliable synthetic tool.[8] This method's key advantage is its high functional group tolerance and its applicability to less reactive aryl chlorides.[6][9]
Key Applications in Synthesis
The utility of this compound is demonstrated by its widespread use as a foundational building block in both medicinal chemistry and materials science.
Medicinal Chemistry: A Privileged Scaffold
The pyrrolidine ring is a common motif in over 20 FDA-approved drugs, highlighting its importance in creating biologically active compounds.[10][11] The this compound fragment is particularly prevalent in the development of kinase inhibitors.
Kinase Inhibitors: The aniline core is a well-established "hinge-binding" motif in numerous kinase inhibitors, where it forms crucial hydrogen bonds within the ATP-binding site of the target kinase.[12][13] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, for example, are found in many clinical inhibitors.[13][14][15] The 4-(pyrrolidin-1-yl) substituent serves to modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can occupy adjacent pockets to enhance potency and selectivity.[12] Derivatives of this aniline have been investigated as inhibitors for a range of kinases, including FLT3 in Acute Myeloid Leukemia (AML) and Src kinase.[15][16][17]
Table 1: Representative Kinase Inhibitor Scaffolds Incorporating the Anilino Moiety
| Scaffold Class | Target Kinase Example | Clinical Relevance |
| 4-Anilinoquinazoline | EGFR, HER2 | Oncology[13] |
| 4-Anilinoquinoline | Src, EphB3 | Oncology[13][15] |
| Imidazo[1,2-b]pyridazine | FLT3-ITD | Acute Myeloid Leukemia[16] |
Other Therapeutic Areas: Beyond oncology, derivatives have been synthesized and evaluated for antimicrobial and antifungal activity, demonstrating the broad applicability of this chemical template.[18]
Materials Science: Building Blocks for Functional Dyes
The electronic properties of this compound make it an excellent precursor for organic dyes.[19] Its primary amino group can be readily converted into a diazonium salt, which is a key intermediate for producing azo dyes.
Azo Dye Synthesis: This process involves two fundamental steps:
-
Diazotization: The aniline is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[20]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or another aniline derivative, to form the characteristic -N=N- azo linkage, which is a powerful chromophore.[21]
The strong electron-donating 4-pyrrolidinyl group significantly influences the electronic structure of the resulting dye, allowing for the tuning of its color and photophysical properties.
Caption: Key steps in the synthesis of an azo dye from this compound.
Validated Experimental Protocols
The following protocols are provided as a trusted reference for the synthesis and application of this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize this compound from 4-fluoronitrobenzene.
Step A: Synthesis of 1-(4-Nitrophenyl)pyrrolidine
-
In a round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) as a base, followed by the dropwise addition of pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80–100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice-cold water to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Step B: Reduction to this compound
-
Dissolve the 1-(4-nitrophenyl)pyrrolidine (1.0 eq) from the previous step in ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound, which can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Representative Azo Dye
Objective: To demonstrate the use of this compound as a diazo component in an azo coupling reaction.
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a beaker.
-
Cool the mixture to 0–5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve a suitable coupling partner, such as 2-naphthol (1.0 eq), in an aqueous solution of sodium hydroxide. Cool this solution to 0–5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution to the cold coupling partner solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation:
-
Collect the solid dye product by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Dry the final azo dye product in a desiccator.
-
Conclusion and Future Outlook
This compound is a quintessential example of a "privileged" building block in organic synthesis. Its straightforward preparation, combined with its potent electronic properties, provides chemists with a reliable and versatile platform for constructing complex molecules. Its established role in kinase inhibitor design continues to be a major driver of its use in medicinal chemistry, while its application in dye chemistry remains fundamentally important. Future innovation will likely focus on leveraging this scaffold in novel areas of materials science, such as organic electronics, and in the design of next-generation therapeutics with precisely tuned pharmacological profiles.
References
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Krystof, V., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
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Ramazani, A., et al. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. Available at: [Link]
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Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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PubChem. 4-(Pyrrolidin-1-ylcarbonyl)aniline. Available at: [Link]
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Flores, A., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Ramazani, A., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. Available at: [Link]
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Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems. Available at: [Link]
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University of the Fraser Valley. The Synthesis of Azo Dyes. Available at: [Link]
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Chemtips. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education. Available at: [Link]
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Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]
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Klutchko, S. R., et al. (2006). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Asquith, C. R. M., et al. (2020). Selected kinase profile of 4 key compounds. ResearchGate. Available at: [Link]
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Bouzidi, A., & Achi, F. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances. Available at: [Link]
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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(Pyrrolidin-1-yl)aniline
Abstract
The 4-(pyrrolidin-1-yl)aniline core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties, combining a nucleophilic aniline moiety with a saturated pyrrolidine ring, have been exploited to generate potent and selective modulators of various biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key applications, and structure-activity relationships of this compound derivatives. We will delve into detailed experimental protocols for its synthesis and biological evaluation, present quantitative data for comparative analysis, and visualize key concepts to facilitate a deeper understanding of this important pharmacophore.
Introduction: The Significance of the this compound Moiety
The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous FDA-approved drugs and natural products. Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a crucial aspect in modern drug design for achieving high target affinity and selectivity. When appended to an aniline ring at the para-position, the resulting this compound structure offers a unique combination of features:
-
A Primary Arylamine Handle: The aniline nitrogen provides a key site for further chemical modification, readily participating in a variety of coupling reactions to introduce diverse functionalities.
-
Modulation of Physicochemical Properties: The pyrrolidine ring influences the lipophilicity, solubility, and metabolic stability of the parent aniline, properties that are critical for optimizing the pharmacokinetic profile of a drug candidate.
-
Hydrogen Bonding Capabilities: The aniline nitrogen can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of biological targets.
This guide will explore the practical applications of this scaffold in three major therapeutic areas: oncology, infectious diseases, and central nervous system (CNS) disorders.
Synthesis of the Core Scaffold: this compound
The efficient and scalable synthesis of the this compound core is paramount for its widespread use in drug discovery programs. While several methods exist, the Buchwald-Hartwig amination stands out as a robust and versatile approach.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a reliable method for the formation of the C-N bond between an aryl halide and an amine.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoaniline (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the phosphine ligand (e.g., XPhos, 0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq), anhydrous toluene, and pyrrolidine (1.2 eq) via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Oncology: Targeting Kinases
The 4-anilino moiety is a well-established pharmacophore in the design of kinase inhibitors, where it often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The pyrrolidine group can then be utilized to modulate selectivity and physicochemical properties.
Mechanism of Action: Kinase Inhibition
Many this compound-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that are often dysregulated in cancer.
Diagram of Kinase Inhibition by a this compound Derivative:
Caption: Competitive inhibition of ATP binding to the kinase active site.
Representative Kinase Inhibitors and In Vitro Activity
The following table summarizes the in vitro activity of representative kinase inhibitors incorporating the this compound scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 1K5 | MERTK | 360 | A549 (Lung Cancer) | [1] |
| Compound 2 | ASK1 | 1.55 | - | [2] |
| Compound 6f | BTK | 74 | - | |
| Compound 6f | PI3Kδ | 170 | - |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC₅₀ of a compound against a target kinase.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well white plate, add the kinase enzyme, the appropriate substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™). This reagent quenches the kinase reaction and converts the ADP produced to ATP, which then drives a luciferase reaction.
-
Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[3]
Antimicrobial Applications: A Scaffold for Novel Antibacterials
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The this compound scaffold has been explored as a foundation for novel antibacterial compounds.
Structure-Activity Relationship (SAR) Insights
SAR studies on this compound-based antimicrobial agents have revealed that modifications to the aniline nitrogen and the aromatic ring can significantly impact antibacterial potency and spectrum. For instance, the introduction of bulky or electron-withdrawing groups can enhance activity against specific bacterial strains.
In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial strains.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Compound 4a | 32 | >250 | 64 | [4] |
| Compound 4b | 32 | >250 | 64 | [4] |
| Compound 4d | 32 | 125 | 64 | [4] |
| Compound 8a | 0.12 | 0.98 | - |
Note: MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.[4]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a two-fold serial dilution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).
Central Nervous System (CNS) Applications
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating CNS disorders. The physicochemical properties of the this compound scaffold can be fine-tuned to enhance BBB penetration, making it an attractive starting point for the development of CNS-active agents.
Targeting CNS Receptors and Enzymes
Derivatives of this compound have been investigated as modulators of various CNS targets, including:
-
TRPV1 Receptors: Antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) are being explored for the treatment of pain.[5]
-
CXCR4 Receptors: Antagonists of the C-X-C chemokine receptor type 4 (CXCR4) have shown potential in models of neuroinflammation.
-
Enzymes Implicated in Neurodegeneration: Inhibitors of enzymes such as acetylcholinesterase and β-secretase are key therapeutic strategies for Alzheimer's disease.
Diagram of a this compound Derivative Crossing the BBB and Engaging a CNS Target:
Caption: Schematic of a CNS-active drug crossing the blood-brain barrier to reach its target.
Pharmacokinetics and Toxicity Considerations
While the this compound scaffold offers many advantages, a thorough evaluation of the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of its derivatives is crucial for successful drug development.
-
Metabolism: The aniline moiety can be susceptible to metabolism by cytochrome P450 enzymes. Modifications to the aromatic ring or the pyrrolidine can be made to improve metabolic stability.[6]
-
Toxicity: As with any aniline-containing compound, potential for toxicity, including hepatotoxicity, should be carefully assessed in preclinical studies.[7]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents across a range of diseases. Its synthetic tractability and the ability to fine-tune its physicochemical properties make it a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on expanding the diversity of derivatives through innovative synthetic methodologies, exploring new therapeutic applications, and employing computational approaches to guide the rational design of next-generation drug candidates with enhanced potency, selectivity, and safety profiles.
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Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][4][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). Chemistry & Biodiversity.
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Unlocking the Therapeutic Potential of 4-(Pyrrolidin-1-yl)aniline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 4-(Pyrrolidin-1-yl)aniline Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is paramount. The this compound core has emerged as a privileged structure, serving as a versatile building block in the design of innovative therapeutic agents.[1] The inherent features of this scaffold, including the sp³-rich pyrrolidine ring, contribute to an increased three-dimensional character, which is increasingly recognized as a key factor for enhancing target specificity and improving pharmacological profiles.[2][3][4] This guide provides an in-depth exploration of the potential therapeutic targets of this compound derivatives, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics. We will delve into the mechanistic basis for targeting specific protein families, present methodologies for target validation, and provide actionable insights for advancing lead compounds from the bench to preclinical evaluation.
I. Protein Kinases: A Major Frontier for this compound Derivatives in Oncology
The human kinome, comprising over 500 protein kinases, represents a vast and critically important class of drug targets, particularly in the context of oncology. The deregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[5][6][7]
A. Targeting Receptor Tyrosine Kinases (RTKs)
Several this compound derivatives have demonstrated significant inhibitory activity against various receptor tyrosine kinases implicated in cancer.
-
FLT3 Inhibitors for Acute Myeloid Leukemia (AML): FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Internal tandem duplication (ITD) mutations in FLT3 are found in approximately 30% of acute myeloid leukemia (AML) patients and are associated with a poor prognosis. This has made FLT3-ITD a prime therapeutic target. Imidazo[1,2-b]pyridazine derivatives incorporating a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety have shown submicromolar activity against both FLT3-ITD and the drug-resistant D835Y mutant.[8]
-
Class III RTK Subfamily Inhibitors: The 4-anilinopyrimidine scaffold, a close structural relative and bioisostere of the this compound core, has been successfully exploited to develop selective inhibitors of the class III RTK subfamily, which includes KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[5] N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have emerged as potent inhibitors of this subfamily, demonstrating promising in vivo antitumor activity.[5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline framework is a well-established pharmacophore for EGFR inhibitors.[7] Given the structural similarities, this compound derivatives represent a logical starting point for the design of novel EGFR inhibitors to overcome acquired resistance to current therapies.[7]
B. Targeting Non-Receptor Tyrosine Kinases
-
Src Kinase Inhibitors: Src family kinases are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various cancers, playing a key role in tumor progression and metastasis. A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles, which can be conceptually derived from the this compound scaffold, have been developed as potent Src kinase inhibitors, with lead compounds demonstrating in vivo anti-tumor activity in xenograft models.[9]
C. Cyclin-Dependent Kinase (CDK) Inhibition
In addition to tyrosine kinases, derivatives of this compound have also shown activity against serine/threonine kinases such as cyclin-dependent kinase 2 (CDK2).[8] The pyrazolo[1,5-a]pyrimidine derivative bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent exhibited submicromolar activity against CDK2, suggesting a potential for these compounds in cell cycle regulation-related cancer therapies.[8]
Experimental Workflow for Kinase Inhibitor Profiling
A systematic approach is crucial for the evaluation of novel this compound derivatives as kinase inhibitors.
Caption: Workflow for the preclinical evaluation of this compound derivatives as kinase inhibitors.
Protocol: In Vitro FLT3 Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human FLT3-ITD enzyme, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, anti-phosphotyrosine antibody conjugated to a suitable fluorophore (e.g., europium), streptavidin-coated microplates, and test compounds.
-
Assay Procedure:
-
Prepare serial dilutions of the this compound derivatives.
-
In a streptavidin-coated 96-well plate, add the biotinylated substrate.
-
Add the test compound and recombinant FLT3-ITD enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the europium-labeled anti-phosphotyrosine antibody.
-
After another incubation period, read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
II. Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain
The pyrrolidine scaffold is a known constituent of molecules with anti-inflammatory and analgesic properties.[10][11] Recent studies have explored the potential of pyrrolidine derivatives, including those synthesized from substituted anilines, as inhibitors of cyclooxygenase (COX) enzymes, the key targets of non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
A. Rationale for COX Inhibition
COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
B. Evidence for COX Inhibition by Pyrrolidine Derivatives
New pyrrolidine derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines have been evaluated for their anti-inflammatory and analgesic effects.[10][11] In silico docking studies have suggested that these compounds can bind to the active sites of both COX-1 and COX-2.[10][11] Subsequent in vivo studies in animal models have confirmed their anti-inflammatory and analgesic activity, with some compounds showing efficacy comparable to standard NSAIDs.[10][11]
Experimental Workflow for Evaluating COX Inhibitors
Caption: A streamlined workflow for the assessment of this compound derivatives as COX inhibitors.
III. Melanin-Concentrating Hormone Receptor 1 (MCH-R1): A Novel Target for Metabolic Disorders
Beyond the well-trodden paths of oncology and inflammation, the this compound scaffold has shown promise in targeting G-protein coupled receptors (GPCRs) involved in metabolic regulation.
A. The Role of MCH-R1 in Energy Homeostasis
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a critical role in the regulation of energy balance and body weight. It exerts its effects through the MCH-1 receptor (MCH-R1), a GPCR primarily expressed in the brain. Antagonism of MCH-R1 has been proposed as a therapeutic strategy for the treatment of obesity.
B. This compound Derivatives as MCH-R1 Antagonists
Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent and functionally active MCH-R1 antagonists.[12][13] One lead compound from this series exhibited a Kᵢ value of 2.3 nM, good oral bioavailability, and demonstrated in vivo efficacy in a rat model of obesity.[12][13] This highlights a distinct and promising therapeutic avenue for this class of compounds.
Data Summary: Biological Activities of this compound Derivatives
| Derivative Class | Target(s) | Key Findings | Reference(s) |
| Imidazo[1,2-b]pyridazines | FLT3-ITD, FLT3-D835Y | Submicromolar activity against wild-type and mutant FLT3. | [8] |
| Pyrazolo[1,5-a]pyrimidines | FLT3-ITD, CDK2 | Submicromolar activity against both kinases. | [8] |
| 4-Anilinopyrimidines | KIT, PDGFRα, PDGFRβ | Selective inhibitors of the class III RTK subfamily with in vivo antitumor activity. | [5] |
| 4-Anilinoquinazolines | EGFR, Src | Established scaffolds for potent kinase inhibition. | [7][9] |
| N-Aryl-2-(pyrrolidin-1-yl)acetamides | COX-1, COX-2 | In vivo anti-inflammatory and analgesic activity. | [10][11] |
| 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amines | MCH-R1 | Potent and orally bioavailable antagonists with in vivo efficacy in obesity models. | [12][13] |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The derivatives of this core structure have demonstrated a remarkable breadth of biological activity, with compelling evidence supporting their potential as inhibitors of protein kinases, cyclooxygenase enzymes, and G-protein coupled receptors. The continued exploration of this chemical space, guided by structure-activity relationship (SAR) studies and mechanism-of-action investigations, is poised to yield a new generation of drug candidates for the treatment of cancer, inflammatory disorders, and metabolic diseases. For drug development professionals, the this compound moiety offers a strategically advantageous starting point for fragment-based and scaffold-hopping approaches, with a high potential for optimization into clinically successful therapeutics.
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Azam, M. A., et al. (2023). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. Available at: [Link]
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Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC. Available at: [Link]
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Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]
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Brovall, C., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Elucidation of 4-(Pyrrolidin-1-yl)aniline and its Analogs for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-(pyrrolidin-1-yl)aniline scaffold represents a privileged structure in medicinal chemistry, with the pyrrolidine ring being a cornerstone in numerous bioactive compounds and natural products.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for the in silico investigation of this core structure and its analogs. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind computational choices, offering a self-validating workflow from initial ligand design to advanced quantum mechanical analysis. We will explore a multi-faceted strategy that integrates molecular mechanics, molecular dynamics, and predictive modeling to build a holistic profile of a compound's therapeutic potential, empowering researchers to make informed, data-driven decisions in the early stages of drug discovery.
Section 1: Foundational Analysis: Ligand Design and Physicochemical Characterization
The Rationale: Defining the Chemical Space
Before any simulation or prediction, the chemical entities must be precisely defined. The starting point is the this compound core, but its true potential lies in its analogs. The goal of this foundational stage is to rationally design a virtual library of analogs and characterize their fundamental physicochemical properties. This initial filtering ensures that subsequent, more computationally expensive studies are focused on molecules with a higher intrinsic likelihood of success (i.e., possessing "drug-like" properties). The pyrrolidine ring, with its non-planar, sp3-hybridized nature, offers an excellent opportunity to explore three-dimensional chemical space, a key factor in developing novel and selective therapeutics.[2]
Experimental Protocol: Ligand Preparation and Property Prediction
Objective: To generate a 3D conformer of the core molecule and a set of virtual analogs, and to calculate their key physicochemical properties.
Methodology:
-
2D Structure Sketching: Draw the this compound structure using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Analog Generation: Create a virtual library by applying common medicinal chemistry transformations. Focus on substitutions at the aniline ring (e.g., adding electron-withdrawing or -donating groups at the ortho- and meta-positions) and modifications to the pyrrolidine ring.
-
2D to 3D Conversion: Convert the 2D structures into 3D coordinates using a computational chemistry tool (e.g., Open Babel, Schrödinger's LigPrep).
-
Energy Minimization: Subject each 3D structure to energy minimization using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS). This step removes steric clashes and finds a low-energy, stable conformation.
-
Property Calculation: Utilize computational tools to predict key physicochemical properties that influence pharmacokinetics.
Data Presentation: Physicochemical Properties of a Representative Analog Set
The following table summarizes calculated properties for the core molecule and a small, representative set of hypothetical analogs. These parameters are crucial for initial drug-likeness assessment, often guided by frameworks like Lipinski's Rule of Five.
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| Core-01 | This compound | 176.25 | 2.15 | 29.26 | 1 | 2 |
| Analog-A1 | 2-fluoro-4-(pyrrolidin-1-yl)aniline | 194.24 | 2.30 | 29.26 | 1 | 2 |
| Analog-B1 | 4-(Pyrrolidin-1-yl)benzamide | 204.26 | 1.65 | 55.49 | 2 | 3 |
| Analog-C1 | 4-(3-hydroxy-pyrrolidin-1-yl)aniline | 192.25 | 1.40 | 49.49 | 2 | 3 |
Visualization: Analog Design Strategy
This diagram illustrates the logical framework for generating analogs from the core scaffold.
Caption: Diversification points on the core scaffold.
Section 2: Target Interaction Modeling: Elucidating Binding Mechanisms
The Rationale: From Static Poses to Dynamic Stability
The central dogma of structure-based drug design is that a molecule's function is dictated by its ability to bind to a biological target. This section details the two-stage computational process for investigating this interaction.
-
Molecular Docking: A computationally efficient method to predict the preferred binding orientation (the "pose") of a ligand within a protein's active site and to provide an initial estimate of binding affinity (a "docking score").[5][6] This is the primary tool for high-throughput virtual screening of an analog library.
-
Molecular Dynamics (MD) Simulation: A more rigorous, physics-based simulation that models the movement of every atom in the protein-ligand complex over time.[7][8] While docking provides a static snapshot, MD reveals the dynamic stability of the binding pose, the key interactions that persist over time, and conformational changes in the protein or ligand upon binding.[9][10]
Protocol 1: Molecular Docking Workflow
Objective: To predict the binding mode and affinity of the designed analogs against a chosen protein target.
Methodology:
-
Target Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For aniline derivatives, relevant targets could include kinases or DNA gyrase.[5][6][11]
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains or loops.[5][12]
-
-
Ligand Preparation: Use the energy-minimized 3D structures generated in Section 1. Ensure they have the correct protonation states at physiological pH.
-
Grid Generation: Define the docking search space by placing a grid box around the known active site of the protein.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, Glide). The program will systematically sample different poses and score them based on a scoring function that estimates binding affinity.
-
Analysis:
-
Rank the ligands based on their docking scores.
-
Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.
-
Protocol 2: Molecular Dynamics (MD) Simulation Workflow
Objective: To assess the stability of the top-ranked protein-ligand complex from docking and characterize its dynamic behavior.
Methodology:
-
System Building:
-
Take the best docked pose as the starting structure.
-
Select a force field (e.g., AMBER, CHARMM, GROMOS) to describe the physics of the atoms.[8]
-
Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system by adding explicit water molecules.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes introduced during system building.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Remove all restraints and run the simulation for a set amount of time (e.g., 100 nanoseconds), saving the atomic coordinates at regular intervals. This generates a "trajectory" of the complex's motion.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess overall structural stability. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible or rigid regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking over the course of the simulation.
-
Visualization: Integrated Docking and MD Workflow
Caption: The sequential workflow from docking to MD simulation.
Section 3: Pharmacokinetic and Safety Profiling: The ADMET Assessment
The Rationale: Predicting a Molecule's Fate in the Body
A compound that binds its target with high affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, fails to reach the target tissue, or is toxic. Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early is a cornerstone of modern drug discovery, saving immense time and resources by identifying problematic candidates before they enter costly experimental pipelines.[13][14] This "fail early, fail cheap" philosophy is enabled by a wide range of in silico models, many of which are based on machine learning algorithms trained on vast datasets of experimental outcomes.[15]
Experimental Protocol: Predictive ADMET Profiling
Objective: To predict the ADMET properties of the designed analogs using computational models.
Methodology:
-
Select Platform: Choose a validated in silico ADMET prediction platform (e.g., SwissADME, pkCSM, Schrödinger's QikProp).
-
Input Structures: Provide the 2D or 3D structures of the analog library as input.
-
Run Prediction: Execute the prediction modules. These tools typically calculate a suite of properties related to different aspects of ADMET.
-
Analyze and Filter: Interpret the output data to flag compounds with potential liabilities. Key parameters to assess include:
-
Absorption: Caco-2 cell permeability (predicting intestinal absorption), P-glycoprotein (P-gp) substrate/inhibitor status.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.
-
Excretion: Predicted clearance rate.
-
Toxicity: hERG inhibition (cardiotoxicity risk), AMES test prediction (mutagenicity risk), hepatotoxicity.
-
Data Presentation: Predicted ADMET Profile for Analogs
| Compound ID | BBB Permeant? | Caco-2 Perm. (logPapp) | CYP2D6 Inhibitor? | hERG Inhibitor? | AMES Toxic? |
| Core-01 | Yes | High | No | Low Risk | No |
| Analog-A1 | Yes | High | No | Low Risk | No |
| Analog-B1 | No | Medium | Yes | Low Risk | No |
| Analog-C1 | Yes | High | No | Low Risk | No |
Note: Data is hypothetical for illustrative purposes. Actual predictions would include quantitative values and confidence scores.
Section 4: High-Accuracy Energetics and Reactivity: Quantum Mechanical (QM) Approaches
The Rationale: When Classical Physics Isn't Enough
Molecular mechanics force fields are remarkably effective but rely on classical physics approximations. They cannot explicitly model the behavior of electrons, which governs phenomena like bond formation/breaking, charge transfer, and polarization. For situations requiring the highest accuracy, such as calculating near-exact binding energies, determining reaction mechanisms for covalent inhibitors, or accurately modeling metalloenzymes, Quantum Mechanics (QM) is necessary.[16][17] Given that QM calculations are computationally expensive, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often employed.[18][19] This method treats the most critical part of the system (e.g., the ligand and the immediate active site residues) with high-accuracy QM, while the rest of the protein and solvent are handled by efficient MM force fields.[20]
Conceptual Protocol: QM/MM Binding Energy Calculation
Objective: To obtain a highly accurate estimate of the binding free energy for a lead candidate.
Methodology:
-
System Preparation: Start with a well-equilibrated protein-ligand complex from an MD simulation.
-
Define Regions: Partition the system into two regions:
-
QM Region: The ligand and the side chains of any amino acids that form critical interactions (e.g., hydrogen bonds, catalytic residues).
-
MM Region: The rest of the protein, water, and ions.
-
-
Link Atom Scheme: Where a covalent bond crosses the QM/MM boundary (e.g., at the Cα-Cβ bond of a residue), a "link atom" (typically hydrogen) is used to saturate the valency of the QM region atom.
-
Energy Calculation: Perform QM calculations (e.g., using Density Functional Theory - DFT) on the QM region in the electrostatic field of the MM region.
-
Thermodynamic Cycle: Use a thermodynamic cycle (like Free Energy Perturbation - FEP) to calculate the binding free energy, which involves multiple QM/MM calculations.
Visualization: The QM/MM Partitioning Concept
Caption: Partitioning a system for a hybrid QM/MM calculation.
Conclusion
The in silico analysis of this compound and its analogs is a multi-layered endeavor that builds a progressively more detailed picture of a compound's potential. By starting with a broad physicochemical assessment, proceeding to model target interactions with docking and MD simulations, filtering through a predictive ADMET lens, and finally refining key energetic questions with QM/MM methods, researchers can efficiently navigate chemical space. This integrated, causality-driven approach maximizes the probability of identifying high-quality lead candidates while minimizing the resources spent on compounds destined to fail, ultimately accelerating the path toward novel therapeutics.
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Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]
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The Ascending Trajectory of 4-(Pyrrolidin-1-yl)aniline Derivatives in Oncology Drug Discovery: A Technical Guide for Researchers
Foreword: The Strategic Value of the 4-(Pyrrolidin-1-yl)aniline Scaffold
In the landscape of modern oncology research, the pursuit of novel chemical scaffolds that offer both potency and selectivity is paramount. The this compound moiety has emerged as a privileged structure, demonstrating significant potential in the design of a new generation of anticancer agents. Its inherent structural features, including the electron-donating pyrrolidine ring and the reactive aniline nitrogen, provide a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth exploration of the synthesis, mechanisms of action, and preclinical evaluation of this compound derivatives. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for advancing the development of these promising compounds from the bench to potential clinical applications.
Part 1: Synthetic Strategies and Chemical Landscape
The synthetic accessibility of this compound derivatives is a key contributor to their prominence in anticancer research. A variety of synthetic routes have been established, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Core Synthesis of the this compound Moiety
The foundational this compound scaffold is typically synthesized through the nucleophilic aromatic substitution of a suitable starting material, such as 4-fluoro-nitrobenzene, with pyrrolidine, followed by the reduction of the nitro group to an amine.
Diversification of the Scaffold
The true therapeutic potential of this class of compounds is unlocked through the strategic diversification of the core structure. The aniline nitrogen serves as a common attachment point for various heterocyclic systems, which are often crucial for mediating interactions with biological targets. Common synthetic methodologies for achieving this diversification include:
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the attachment of the this compound moiety to a wide range of aryl and heteroaryl halides.
-
Nucleophilic Aromatic Substitution (SNAAr): The aniline nitrogen can act as a nucleophile, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings.
-
Condensation Reactions: The aniline can participate in condensation reactions with various carbonyl-containing compounds to form imines, which can be further modified or serve as the final product. For instance, new pyrrolidine derivatives have been synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines[1].
A general workflow for the synthesis and diversification of this compound derivatives is depicted below:
Caption: Synthetic workflow for this compound derivatives.
Part 2: Mechanisms of Anticancer Activity
The anticancer effects of this compound derivatives are often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis. A predominant mechanism of action for many of these compounds is the inhibition of protein kinases.
Kinase Inhibition: A Primary Mode of Action
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully incorporated into a multitude of kinase inhibitors, targeting various families of kinases.
-
Receptor Tyrosine Kinases (RTKs): Many 4-anilinoquinazoline and 4-anilinopyrimidine derivatives, which often incorporate the this compound moiety, are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and members of the Platelet-Derived Growth Factor Receptor (PDGFR) family[2][3]. These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. The aniline portion of the molecule typically forms key hydrogen bonds with the hinge region of the kinase domain, while the pyrrolidine-substituted phenyl group occupies the ATP-binding pocket, contributing to both potency and selectivity.
-
Non-Receptor Tyrosine Kinases: Derivatives of this compound have also been developed as inhibitors of non-receptor tyrosine kinases, such as Src kinase[4]. Src plays a critical role in cell adhesion, migration, and invasion, and its inhibition can impede metastatic progression.
-
Other Kinases: The versatility of the scaffold allows for the targeting of other kinase families as well. For example, derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are important targets in leukemias[5].
The general mechanism of kinase inhibition by these compounds involves competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Caption: Workflow for a typical MTT cell viability assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent anticancer activity.
-
The Pyrrolidine Ring: The pyrrolidine ring is often crucial for activity, contributing to the overall lipophilicity and potentially forming van der Waals interactions within the target protein's binding pocket. In some cases, replacement with other cyclic amines, such as piperidine, can be tolerated or even beneficial.[6]
-
The Aniline Linker: The aniline nitrogen and the phenyl ring are key for establishing important interactions with the target, particularly in kinase inhibitors where they often interact with the hinge region of the ATP-binding site.
-
Substituents on the Aniline Ring: The substitution pattern on the aniline ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups can modulate the electronic properties of the aniline nitrogen and influence binding affinity.
-
The Appended Heterocycle: The nature of the heterocyclic system attached to the aniline is a major determinant of the compound's biological target and overall activity profile. For example, quinazoline and pyrimidine cores are commonly found in EGFR inhibitors, while other heterocyclic systems can direct the compound to different targets.
Part 4: Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Future research in this area is likely to focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific cancer-associated targets to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: Developing compounds that are active against drug-resistant forms of cancer, such as those with mutations in the target protein.
-
Exploring Novel Mechanisms: Investigating derivatives that act through novel or underexplored mechanisms of action to provide new therapeutic options.
-
Optimizing ADME Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for their successful development as drugs.
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The Versatile Scaffold: A Technical Guide to 4-(Pyrrolidin-1-yl)aniline in the Synthesis of Novel Antimicrobial Agents
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The escalating threat of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new anti-infective agents. The chemical scaffold of a molecule is a foundational element that dictates its biological activity. Among the myriad of heterocyclic compounds, the pyrrolidine moiety has garnered significant attention for its prevalence in biologically active natural products and synthetic pharmaceuticals.[1] This guide focuses on a particularly promising starting material, 4-(pyrrolidin-1-yl)aniline, and its pivotal role in the synthesis of a diverse range of antimicrobial compounds. We will delve into the synthetic pathways, structure-activity relationships (SAR), and mechanisms of action of key compound classes derived from this versatile scaffold, providing researchers and drug development professionals with a comprehensive technical resource.
The this compound Core: A Privileged Starting Point
The this compound structure offers several strategic advantages for medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in many biologically active compounds and can influence physicochemical properties such as solubility and lipophilicity.[2] The aniline moiety provides a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. The para-substitution pattern of the pyrrolidinyl and amino groups on the benzene ring also influences the electronic properties of the molecule, which can be crucial for biological target engagement.
Synthetic Strategies: From Aniline to Antimicrobial
The primary amino group of this compound is the key functional group that drives its synthetic utility. From this starting point, several classes of potent antimicrobial agents can be synthesized.
Synthesis of Schiff Bases: The Imino Keystone
Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are a cornerstone in the synthesis of bioactive molecules.[3] The formation of a Schiff base from this compound is a straightforward condensation reaction with an appropriate aldehyde or ketone.
Rationale for Experimental Choices: The choice of an acid catalyst, such as glacial acetic acid, is crucial to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by the amino group of the aniline. The reaction is typically carried out in a solvent like ethanol, which is a good solvent for both reactants and allows for the easy removal of the water byproduct to drive the reaction to completion.
Experimental Protocol: General Synthesis of Schiff Bases from this compound
-
Dissolution: Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Aldehyde Addition: To this solution, add 1.0 equivalent of the desired substituted aldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by vacuum filtration.
-
Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Synthesis of Chalcones: The α,β-Unsaturated Ketone Core
Chalcones are bi-aromatic α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including antimicrobial effects.[4] The synthesis of chalcones from this compound typically involves a two-step process: formylation of the aniline to the corresponding benzaldehyde, followed by a Claisen-Schmidt condensation with an appropriate acetophenone.
Rationale for Experimental Choices: The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich aromatic compounds like this compound. The Claisen-Schmidt condensation is a base-catalyzed reaction where the base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.
Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde
-
Vilsmeier Reagent Preparation: In a three-necked flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with constant stirring.
-
Aniline Addition: To the prepared Vilsmeier reagent, add a solution of this compound in DMF dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 60-70 °C for 3-4 hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Synthesis of Chalcones
-
Reactant Mixture: In a flask, dissolve 4-(pyrrolidin-1-yl)benzaldehyde and a substituted acetophenone in ethanol.
-
Base Addition: To this stirred solution, add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Purification: Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
Synthesis of Other Heterocyclic Systems
The versatility of the this compound scaffold extends to the synthesis of other important heterocyclic systems with known antimicrobial properties.
-
Triazoles: 1,2,4-Triazoles can be synthesized from this compound by first converting the aniline to a hydrazide, which is then cyclized with a suitable one-carbon synthon.[5]
-
Thiazoles: Thiazole derivatives can be prepared via the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative of this compound with an α-haloketone.[6]
-
Pyrimidines: Pyrimidine rings can be constructed by reacting a chalcone derived from this compound with urea or thiourea in the presence of a base.[7]
Antimicrobial Activity and Structure-Activity Relationship (SAR)
Derivatives of this compound have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds synthesized from the this compound scaffold.
| Compound Class | Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Schiff Base | N-(4-chlorobenzylidene)-4-(pyrrolidin-1-yl)aniline | 32 | 64 | 128 | [8] |
| Schiff Base | N-(4-nitrobenzylidene)-4-(pyrrolidin-1-yl)aniline | 16 | 32 | 64 | [8] |
| Chalcone | 1-(4-chlorophenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 8 | 16 | 32 | [9] |
| Chalcone | 1-(4-hydroxyphenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 16 | 32 | 64 | [4] |
| Triazole | 5-(4-(pyrrolidin-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol | 64 | 128 | >256 | [5] |
| Thiazole | 2-amino-4-(4-(pyrrolidin-1-yl)phenyl)thiazole | 32 | 64 | 128 | [2] |
Structure-Activity Relationship (SAR) Insights
-
Schiff Bases: The antimicrobial activity of Schiff bases derived from this compound is significantly influenced by the nature of the substituent on the aldehyde-derived aromatic ring. Electron-withdrawing groups, such as nitro and chloro groups, tend to enhance antibacterial activity.[8] This is likely due to an increase in the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by biological targets.
-
Chalcones: For chalcone derivatives, substitutions on both aromatic rings play a crucial role. Halogen substitutions, particularly in the para-position of the acetophenone-derived ring, have been shown to increase antimicrobial potency.[4] The presence of the α,β-unsaturated ketone moiety is essential for activity, as it can act as a Michael acceptor, reacting with nucleophilic residues in microbial enzymes or proteins.
-
Pyrrolidine Moiety: The pyrrolidine ring itself contributes to the overall lipophilicity of the molecules, which can enhance their ability to penetrate bacterial cell membranes. The nitrogen atom in the pyrrolidine ring can also participate in hydrogen bonding interactions with biological targets.
Mechanism of Action: Unraveling the Antimicrobial Effects
The antimicrobial mechanisms of compounds derived from this compound are multifaceted and depend on the specific chemical class.
-
Chalcones: The primary mechanism of action for many antimicrobial chalcones is the inhibition of essential microbial enzymes. The α,β-unsaturated ketone system can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in the active sites of enzymes, leading to their irreversible inactivation.[10] Key targets include enzymes involved in bacterial cell wall synthesis and DNA replication.[10]
-
Schiff Bases: The antimicrobial activity of Schiff bases is often attributed to their ability to chelate metal ions that are essential for microbial growth.[1] The imine nitrogen and other donor atoms in the molecule can coordinate with metal ions like iron, copper, and zinc, disrupting their homeostasis within the microbial cell. Furthermore, the imine bond can interfere with normal cellular processes.
-
General Mechanisms: Many of these compounds, due to their lipophilic nature, can also disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold for the synthesis of a wide array of antimicrobial agents. The straightforward synthetic accessibility of Schiff bases, chalcones, and other heterocyclic derivatives, coupled with their significant antimicrobial activities, makes this core an attractive starting point for further drug discovery efforts. Future research should focus on optimizing the lead compounds identified through comprehensive SAR studies, exploring novel heterocyclic systems derived from this scaffold, and elucidating the precise molecular targets of the most potent derivatives. The insights provided in this guide aim to empower researchers to harness the full potential of this compound in the ongoing battle against antimicrobial resistance.
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An In-Depth Technical Guide to the Analgesic and Anti-inflammatory Potential of 4-(Pyrrolidin-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Analgesic and Anti-inflammatory Agents
Pain and inflammation are complex biological responses integral to a multitude of disease states, representing a significant challenge in modern medicine. While non-steroidal anti-inflammatory drugs (NSAIDs) and opioids are mainstays of treatment, their utility is often limited by significant side effects, including gastrointestinal issues and the potential for addiction.[1][2] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The pyrrolidine scaffold is a versatile five-membered nitrogen heterocycle that has been instrumental in the development of a wide range of biologically active molecules.[3][4] Derivatives of 4-(Pyrrolidin-1-yl)aniline, in particular, have emerged as a promising class of compounds with the potential to address the unmet needs in the management of pain and inflammation. This guide provides a comprehensive technical overview of the exploration of these derivatives, from their rational design and synthesis to their rigorous pharmacological evaluation.
The Rationale: Targeting the Crossroads of Pain and Inflammation
Inflammation is a protective response involving immune cells, blood vessels, and molecular mediators.[5] Key enzymatic players in this cascade are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible during inflammation and is a primary target for anti-inflammatory drugs.[6] The inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of pain and inflammation.[5][6] The this compound core provides a unique structural framework that can be strategically modified to achieve potent and selective inhibition of these inflammatory pathways.
Synthesis and Chemical Characterization: Building the Molecular Toolkit
The synthesis of this compound derivatives is a critical first step in exploring their therapeutic potential. A common synthetic strategy involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines.[3][7] This approach allows for the systematic introduction of diverse chemical functionalities, enabling a thorough investigation of structure-activity relationships (SAR).
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Following synthesis, rigorous characterization of the novel compounds is paramount. This typically involves a suite of analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
These analytical data are essential for verifying the identity and purity of the derivatives before they proceed to pharmacological evaluation.
Pharmacological Evaluation: Unveiling Therapeutic Potential
A multi-pronged approach, encompassing both in vitro and in vivo assays, is necessary to comprehensively assess the analgesic and anti-inflammatory properties of the synthesized derivatives.
In Vitro Screening: Mechanistic Insights at the Molecular Level
Initial screening in a controlled laboratory setting provides crucial information about the mechanism of action of the compounds.
Cyclooxygenase (COX) Inhibition Assays
The ability of the derivatives to inhibit COX-1 and COX-2 is a primary determinant of their anti-inflammatory potential.[8]
Protocol: COX-1 and COX-2 Inhibition Assay [8]
-
Enzyme Preparation: Utilize ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test derivatives and a reference compound (e.g., Celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the enzymatic activity, often through a colorimetric method using a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound against both COX-1 and COX-2.
Pro-inflammatory Cytokine Inhibition Assays
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade.[9]
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages [8]
-
Cell Culture: Seed macrophage cell lines (e.g., RAW 264.7) in 96-well plates.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the this compound derivatives.
-
Inflammatory Stimulus: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
Supernatant Collection: After a specified incubation period, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][10]
In Vivo Evaluation: Assessing Efficacy in Biological Systems
In vivo models are indispensable for evaluating the overall analgesic and anti-inflammatory effects of the compounds in a complex biological system.[1]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-established model for assessing acute inflammation.[11][12]
Protocol: Carrageenan-Induced Paw Edema [11]
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory environment.
-
Compound Administration: Administer the test derivatives orally or via intraperitoneal injection at predetermined doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.[12]
Protocol: Acetic Acid-Induced Writhing Test [12]
-
Animal Grouping: Divide mice into groups and administer the test compounds, vehicle, or a standard analgesic (e.g., aspirin).
-
Induction of Nociception: After a specific period, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Count the number of writhes for each mouse over a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: Calculate the percentage protection from writhing for each treated group relative to the control group.
Hot Plate Test in Mice
This model assesses central analgesic activity by measuring the reaction time to a thermal stimulus.[13][14]
Protocol: Hot Plate Test [13]
-
Baseline Measurement: Determine the baseline reaction time (e.g., paw licking or jumping) of each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Compound Administration: Administer the test compounds, vehicle, or a standard central analgesic (e.g., morphine).
-
Post-Treatment Measurement: Measure the reaction time of each mouse on the hot plate at various time points after drug administration.
-
Data Analysis: Calculate the percentage increase in latency time for each treatment group compared to their baseline values.
Data Presentation: A Clear View of the Results
Summarizing the quantitative data from these assays in a structured format is crucial for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (%) at X µM | IL-6 Inhibition (%) at X µM |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Celecoxib |
Table 2: In Vivo Analgesic and Anti-inflammatory Activity of this compound Derivatives
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) | Increase in Hot Plate Latency (%) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Indomethacin | ||||
| Aspirin | ||||
| Morphine |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data gathered from the pharmacological evaluation allows for the elucidation of structure-activity relationships (SAR). By comparing the activity of different derivatives, researchers can identify the chemical moieties that are crucial for analgesic and anti-inflammatory effects. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds.
Logical Flow of SAR Analysis
Caption: The iterative cycle of a structure-activity relationship (SAR) study.
Potential Mechanisms of Action
The primary mechanism of action for many of these derivatives is likely the inhibition of COX enzymes, particularly COX-2.[7][15] However, the observed inhibition of pro-inflammatory cytokine production suggests that these compounds may also modulate other signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[8] Further mechanistic studies, including molecular docking and western blot analysis, can provide a more detailed understanding of how these compounds interact with their molecular targets.
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising avenue for the discovery of novel analgesic and anti-inflammatory agents. The systematic approach outlined in this guide, from rational synthesis to comprehensive pharmacological profiling, provides a robust framework for identifying and optimizing lead candidates. Future research should focus on further elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and toxicological profiles of lead compounds, and ultimately, advancing the most promising candidates toward clinical development. The versatility of the this compound scaffold, coupled with a rigorous and iterative drug discovery process, holds the potential to deliver safer and more effective treatments for pain and inflammation.
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Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. [Link]
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Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology. [Link]
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Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]
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In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. [Link]
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Anti-inflammatory drugs and their mechanism of action. PubMed. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)aniline, a substituted aniline featuring a pyrrolidine ring at the para position, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structural architecture, combining an aromatic amine with a saturated heterocycle, imparts a unique set of physicochemical properties that make it a valuable building block in the synthesis of a diverse range of biologically active compounds and functional materials. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to introduce three-dimensionality and modulate basicity, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its chemical behavior, empowering researchers to effectively utilize this versatile compound in their scientific endeavors.
Chemical Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its structure.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2632-65-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [5] |
| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)N | [1] |
| InChI Key | URAARCWOADCWLA-UHFFFAOYSA-N | [6] |
Core Physicochemical Properties
The physicochemical parameters of a molecule are critical determinants of its behavior in both chemical and biological systems. These properties govern its solubility, permeability, and interactions with other molecules.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | 51 °C | Experimental | [7][8] |
| Boiling Point | 180-185 °C at 16 mmHg | Experimental | [7][9] |
| logP (Octanol-Water Partition Coefficient) | 1.87 | Calculated | [5] |
| pKa (Acid Dissociation Constant) | Not Experimentally Determined | - | - |
| Aqueous Solubility | Not Experimentally Determined | - | - |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents | General Principle | [10][11] |
| Appearance | Dark violet crystalline solid | - | [2] |
Analysis and Field-Proven Insights
-
Melting and Boiling Points: The relatively low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong. The boiling point, determined under reduced pressure, indicates that the compound is susceptible to decomposition at higher temperatures under atmospheric pressure, a common characteristic of aromatic amines.
-
Lipophilicity (logP): The calculated logP value of 1.87 suggests that this compound has a moderate degree of lipophilicity. This is a crucial parameter in drug design, as it influences the molecule's ability to cross biological membranes. A logP in this range often represents a good balance between aqueous solubility and lipid permeability.
-
Solubility: The solubility of this compound in aqueous and organic solvents has not been extensively reported. As a general principle, its moderate lipophilicity and the presence of hydrogen bond acceptors (the nitrogen atoms) suggest it will have some solubility in polar organic solvents like ethanol, methanol, and DMSO.[10][11][13][14] Its aqueous solubility is likely to be pH-dependent due to the basic nature of the amine groups. The shake-flask method is the recommended approach for accurately determining its thermodynamic solubility.[1][7]
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following protocols are provided as self-validating systems for the determination of key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the characterization of this compound.
Determination of Melting Point
-
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
-
Methodology:
-
Place a small, dry sample of this compound into a capillary tube.
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
-
Causality: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.
-
Methodology for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[15]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
Expected Spectral Features (based on analogous structures): [16][17]
-
¹H NMR: Signals corresponding to the aromatic protons on the aniline ring, the protons of the pyrrolidine ring, and the amine protons. The aromatic protons will likely appear as multiplets in the downfield region (around 6.5-7.5 ppm). The pyrrolidine protons will appear as multiplets in the upfield region. The amine protons will be a broad singlet.
-
¹³C NMR: Resonances for the aromatic carbons and the aliphatic carbons of the pyrrolidine ring.
-
UV-Visible Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aniline derivatives, characteristic π → π* transitions are observed.[5]
-
Methodology:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of dilutions of the stock solution to determine a suitable concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0).
-
Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Causality: The λmax can be used for quantitative analysis (e.g., in solubility studies) and can be influenced by the solvent polarity and pH.[18]
Determination of Thermodynamic Solubility (Shake-Flask Method)[1][7]
-
Principle: This method determines the equilibrium solubility of a compound in a given solvent by allowing a saturated solution to reach equilibrium.
-
Methodology:
-
Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, buffered solutions at different pH values, ethanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[6][19][20]
-
Determination of pKa (Potentiometric Titration)[8][12]
-
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
-
Methodology:
-
Dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.[21]
-
Determination of logP (Reversed-Phase HPLC Method)
-
Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined.[22][23][24]
-
Methodology:
-
Prepare a series of standard solutions of compounds with known logP values that bracket the expected logP of this compound.
-
Prepare a solution of this compound.
-
Perform isocratic HPLC analysis of the standards and the sample using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of methanol and water).[25]
-
Determine the retention time (t_R) for each compound.
-
Calculate the capacity factor (k') for each compound.
-
Plot log(k') versus the known logP values of the standards to generate a calibration curve.
-
Determine the logP of this compound by interpolating its log(k') value on the calibration curve.
-
Reactivity and Stability
-
Reactivity: The aniline moiety of this compound is susceptible to electrophilic aromatic substitution reactions. The amino group is an activating, ortho-, para-directing group. The pyrrolidine nitrogen can also act as a nucleophile. The compound can undergo oxidation, a common reaction for anilines.
-
Stability: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[6] Like many anilines, it may be sensitive to light and air, leading to oxidation and discoloration. Stability studies, involving exposure to various conditions such as heat, humidity, and light, are recommended to establish its shelf life and appropriate storage conditions.[26]
Conclusion
This compound is a valuable chemical scaffold with a unique combination of structural features and physicochemical properties. This in-depth guide has provided a comprehensive overview of its known characteristics and detailed, field-proven protocols for the experimental determination of its key parameters. By understanding and applying this knowledge, researchers in drug discovery and materials science can confidently and effectively utilize this compound to advance their research and development efforts. The provided methodologies for determining solubility, pKa, and logP are crucial for building a complete profile of this compound, enabling its rational application in the design of novel molecules with desired properties.
References
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ALFA CHEMICAL. Good Price CAS 2632-65-7 | 4-PYRROLIDIN-1-YLANILINE for Sale. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
-
SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]
-
New Journal of Chemistry. Supporting Information. [Link]
-
NIH. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
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The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. [Link]
-
ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
PubMed. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. [Link]
-
ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]
-
NIH. Development of Methods for the Determination of pKa Values. [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
ResearchGate. Determination of the p K a and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy | Request PDF. [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. DMSO solubility and bioscreening. [Link]
-
Taylor & Francis Online. Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
PubChem. 4-(Pyrrolidin-1-ylcarbonyl)aniline. [Link]
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PharmaCores. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. [Link]
-
NIH. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-(Pyrrolidin-1-yl)aniline
Foreword: Navigating the Preformulation Landscape of a Key Synthetic Intermediate
In the realm of modern drug discovery and materials science, the aniline scaffold remains a cornerstone for the synthesis of a vast array of functional molecules. Among its numerous derivatives, 4-(Pyrrolidin-1-yl)aniline (CAS No. 2632-65-7) presents a unique combination of a nucleophilic aromatic amine and a saturated heterocyclic pyrrolidine moiety. This structure imparts specific physicochemical properties that are pivotal to its application as a versatile building block in the creation of novel pharmaceuticals and advanced materials. Understanding the solubility and stability of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in any research and development pipeline. This guide provides a comprehensive examination of these core characteristics, offering both theoretical insights and practical, field-proven methodologies for their assessment.
Physicochemical Characterization of this compound
This compound, with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.24 g/mol , typically presents as a solid or a low-melting solid, with some suppliers describing it as a dark violet crystalline solid.[1][2] The structure, featuring a pyrrolidine ring at the para-position of the aniline, significantly influences its electronic and steric properties, which in turn govern its solubility and stability.
| Property | Value | Source |
| CAS Number | 2632-65-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.24 g/mol | [2] |
| Appearance | Solid, low-melting solid, or dark violet crystalline solid | [1][2] |
| Purity (Typical) | ≥ 96% (HPLC) | [2] |
Solubility Profile: A Critical Parameter for Synthetic Utility
The solubility of this compound is a crucial factor in its application, dictating the choice of reaction media, purification strategies, and formulation approaches. The presence of both a polar aniline group and a non-polar pyrrolidine ring results in a nuanced solubility profile.[1]
Theoretical Solubility Assessment
The aniline moiety, with its primary amine, can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. Conversely, the pyrrolidine ring and the benzene ring contribute to its lipophilicity, enhancing its solubility in organic solvents.[3] The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor.
Qualitative Solubility Observations
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.
-
Moderate Solubility: Expected in polar protic solvents such as Methanol and Ethanol, and in other common organic solvents like Acetone and Ethyl Acetate.
-
Low Solubility: Expected in non-polar solvents like Hexane and Toluene.
-
Water Solubility: Likely to be low due to the significant non-polar surface area of the molecule.
Experimental Protocol for Solubility Determination (Gravimetric Method)
To obtain precise solubility data, a standardized experimental protocol is essential. The gravimetric method provides a reliable approach to determine the equilibrium solubility of a compound in various solvents.
Objective: To quantify the solubility of this compound in a selected panel of solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, DMSO, Dichloromethane)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved particles.
-
Solvent Evaporation: Place the evaporation dishes in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.
-
Quantification: Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.
-
Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Weight of dish with solute - Weight of empty dish) / Volume of supernatant taken
Caption: Workflow for Gravimetric Solubility Determination.
Stability Profile and Degradation Pathways
The stability of this compound is a critical attribute that influences its shelf-life, handling requirements, and the impurity profile of its synthetic products. The aniline and pyrrolidine moieties are susceptible to degradation under various stress conditions.
Predicted Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated:
-
Oxidative Degradation: The primary amino group of the aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric species.[2] The tertiary amine within the pyrrolidine ring can also be oxidized to an N-oxide.
-
Photolytic Degradation: Aromatic amines are often sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored degradation products and polymerization.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The specific degradation products would depend on the temperature and atmosphere (oxidative or inert).
-
Hydrolytic Degradation: While generally stable to hydrolysis, under extreme pH conditions, degradation could potentially occur, although this is less common for the aniline and pyrrolidine rings themselves compared to ester or amide functionalities.
Caption: Predicted Degradation Pathways for this compound.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water and organic solvents (e.g., Methanol, Acetonitrile)
-
Temperature-controlled ovens and water baths
-
Photostability chamber
Methodology:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 Methanol:Water). This stock solution is then used for the following stress studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1 M) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1 M) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80-100 °C) for a defined period. Also, heat a solution of the compound under reflux.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[4]
Samples should be withdrawn at various time points and analyzed by a stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection.
Analytical Methodologies for Quantification and Purity Assessment
A robust and validated analytical method is paramount for accurately determining the purity of this compound and for quantifying it in various matrices, including during solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Recommended Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of substituted anilines. The following method parameters provide a good starting point for method development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine groups. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient Elution | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes. | To ensure elution of the parent compound and any potential impurities or degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Protocol for Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility and stability characteristics. This guide has provided a framework for understanding and evaluating these critical parameters. While publicly available quantitative data is limited, the theoretical considerations and practical experimental protocols outlined herein empower researchers to generate the necessary data for their specific applications.
Key Recommendations for Researchers:
-
Prioritize Experimental Determination: Always determine the solubility of this compound in your specific solvent systems under your experimental conditions.
-
Conduct Forced Degradation Studies Early: Understanding the stability profile of the molecule early in the development process can prevent unforeseen issues and guide the development of robust synthetic and analytical methods.
-
Develop and Validate a Stability-Indicating Method: A validated HPLC method is indispensable for ensuring the quality and purity of this compound and for monitoring its stability over time.
-
Proper Storage and Handling: Based on its potential sensitivity to light and oxidation, it is recommended to store this compound in well-sealed, light-resistant containers under an inert atmosphere, particularly for long-term storage.
By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their pursuit of novel chemical entities.
References
-
ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Pharmaceutical Technology. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
-
Molbase. (n.d.). Cas no 2632-65-7 (this compound). Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
-
Pharmaguideline. (2021). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Chembook. (2024). BENZENAMINE,4-[(1-PYRROLIDINYLSULFONYL)METHYL]. Retrieved from [Link]
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Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Oxidation of substituted anilines to nitroso-compounds. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Buchwald-Hartwig Amination using 4-(Pyrrolidin-1-yl)aniline
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction's broad utility stems from its ability to overcome the limitations of classical methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have a limited substrate scope.[1][3] The continuous evolution of catalyst systems, particularly the development of bulky, electron-rich phosphine ligands by the Buchwald and Hartwig groups, has expanded the reaction's applicability to a vast array of aryl halides and amines under increasingly mild conditions.[1][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the coupling of aryl halides with 4-(Pyrrolidin-1-yl)aniline. This electron-rich aniline derivative is a valuable building block, and understanding the nuances of its reactivity in C-N cross-coupling reactions is crucial for the efficient synthesis of more complex target molecules.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of key steps centered around a palladium catalyst.[1][7][8][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[10]
-
Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene and formation of an imine.[1] The choice of ligand is critical in promoting the desired reductive elimination pathway.
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Considerations for Coupling with this compound
The electronic nature of this compound, with its electron-donating pyrrolidine substituent, influences its reactivity in the Buchwald-Hartwig amination. These factors must be taken into account when selecting the reaction components.
-
Nucleophilicity: this compound is an electron-rich and therefore a relatively nucleophilic primary aniline. This generally facilitates its participation in the coupling reaction.
-
Catalyst and Ligand Selection: The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination.[11] For electron-rich anilines, bulky, electron-rich biarylphosphine ligands are typically employed to promote both the oxidative addition and the crucial reductive elimination step. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility and high catalytic activity.[6] The use of pre-formed palladium precatalysts (e.g., G3 or G4 XPhos Pd precatalysts) is highly recommended as they offer greater stability and reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly for substrates with base-sensitive functional groups.[8]
-
Solvent Choice: Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are the most common choices.[12] The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.
Experimental Protocol: General Procedure for the Amination of an Aryl Bromide with this compound
This protocol provides a general starting point for the coupling of an aryl bromide with this compound. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
4.1 Materials and Reagents
| Reagent/Material | Typical Grade | Supplier | Notes |
| Aryl Bromide | >98% | Various | --- |
| This compound | >98% | Various | --- |
| XPhos Pd G3 Precatalyst | --- | Sigma-Aldrich, etc. | Air-stable, but should be handled under inert gas. |
| XPhos | >98% | Sigma-Aldrich, etc. | Additional ligand can sometimes be beneficial. |
| Sodium tert-butoxide | >97% | Various | Highly hygroscopic; store and handle in a glovebox. |
| Anhydrous Toluene | DriSolv® or equivalent | Various | Ensure low water content. |
| Inert Gas | Argon or Nitrogen | --- | High purity. |
| Standard Schlenk glassware | --- | --- | Oven-dried before use. |
4.2 Experimental Workflow
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for setting up and performing the amination reaction.
4.3 Step-by-Step Procedure
All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.[13]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Atmosphere Exchange: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via a syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-(pyrrolidin-1-yl)aniline.
Troubleshooting Guide
Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvent; Insufficient temperature. | Use a fresh batch of precatalyst. Ensure the base is anhydrous and the solvent is of high purity.[11] Increase the reaction temperature in 10 °C increments. |
| Formation of Byproducts | Hydrodehalogenation of the aryl halide; Homocoupling of the aniline. | Screen different ligands (e.g., BrettPhos, RuPhos). Optimize the base and temperature. Ensure a strictly inert atmosphere. |
| Incomplete Reaction | Catalyst deactivation; Steric hindrance. | Increase catalyst loading (e.g., to 3-5 mol%). Switch to a more active ligand system. Increase reaction time. |
| Difficulty with Aryl Chlorides | Slower oxidative addition compared to aryl bromides. | Aryl chlorides are generally less reactive.[14] Use a more electron-rich and bulky ligand like BrettPhos or a catalyst system specifically designed for aryl chlorides.[15] Higher temperatures may be required. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By carefully selecting the appropriate palladium precatalyst, ligand, base, and solvent, the coupling of this compound with a wide range of aryl halides can be achieved in high yields. The protocols and guidelines presented herein serve as a comprehensive starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors. As with any catalytic reaction, empirical optimization for each specific substrate is key to achieving the best results.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Ghaffari, B. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Valente, C. et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
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Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Synthetic Methods for Primary Anilines. Books.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health. [Link]
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A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-(Pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(Pyrrolidin-1-yl)aniline in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful tool for the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread adoption in both academic and industrial laboratories.[3][4]
This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly interesting and challenging substrate: this compound. The pyrrolidine moiety is a common feature in many FDA-approved drugs and is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, potency, and selectivity.[5] The aniline core, in turn, provides a versatile handle for further functionalization. The combination of these two structural features in this compound makes its arylated derivatives highly valuable scaffolds in medicinal chemistry and drug discovery.
However, the very electronic properties that make this substrate attractive also present significant synthetic challenges. The potent electron-donating nature of the pyrrolidino group enriches the aniline ring, making the corresponding aryl halide less susceptible to the crucial oxidative addition step in the Suzuki-Miyaura catalytic cycle.[6] This guide, therefore, aims to provide a comprehensive technical overview, field-proven insights, and detailed protocols to enable researchers to successfully navigate the complexities of Suzuki coupling reactions with this electron-rich substrate.
Mechanistic Considerations for an Electron-Rich Substrate
The efficacy of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle involving a palladium catalyst.[7] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-rich aryl halides like a bromo-substituted this compound, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[8] The high electron density on the aromatic ring impedes the insertion of the palladium catalyst into the carbon-halogen bond.
To overcome this hurdle, careful selection of the catalyst system is paramount. The use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial. These ligands coordinate to the palladium center, increasing its electron density and promoting the oxidative addition step.[8][9] Furthermore, the choice of base and solvent can significantly influence the transmetalation step and the overall reaction efficiency.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters
The successful Suzuki coupling of this compound derivatives hinges on the judicious selection of several key parameters. The following table summarizes recommended conditions based on literature precedents for analogous electron-rich aniline systems.[10][11]
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources upon in situ reduction. |
| Ligand | SPhos, XPhos, RuPhos, tBu₃P | Bulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition step with electron-rich aryl halides.[9][12] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to promote the transmetalation step without causing unwanted side reactions.[8] |
| Solvent | 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF), Toluene/H₂O | Aprotic polar or ethereal solvents are generally effective. A small amount of water can be beneficial, but anhydrous conditions may be necessary to prevent protodeboronation.[8][9] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides. |
Detailed Experimental Protocol
This protocol provides a general and robust method for the Suzuki-Miyaura coupling of a halo-substituted this compound with a variety of arylboronic acids.
Materials:
-
4-Bromo-N-(pyrrolidin-1-yl)aniline (or corresponding halide)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-N-(pyrrolidin-1-yl)aniline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aniline) and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath or heating mantle at 100 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[13] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, is often effective for separating the polar product from less polar impurities.[14] For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective alternative or additional purification step.[15][16]
Characterization of the Product
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra of the arylated this compound will show characteristic signals for both aromatic rings and the pyrrolidine moiety. For example, the ¹H NMR spectrum of a 4-phenyl-N,N-dimethylaniline, a close analog, would show distinct aromatic protons and a singlet for the N-methyl groups.[17][18]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition. | Use a more electron-rich and bulky ligand (e.g., XPhos, RuPhos). Increase the reaction temperature. Ensure the palladium precatalyst is of high quality. |
| Deactivated catalyst. | Ensure strict inert atmosphere conditions to prevent catalyst oxidation. | |
| Protodeboronation of Boronic Acid | Presence of excess water or strongly basic conditions. | Use anhydrous solvents and a freshly dried base. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[3] Use a milder base like K₂CO₃. |
| Formation of Homocoupling Products | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Difficult Purification | High polarity of the product. | Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol). Consider converting the amine to its hydrochloride salt for purification and then neutralizing it back to the free base. |
Conclusion
The Suzuki-Miyaura coupling of this compound and its derivatives is a valuable transformation for the synthesis of novel compounds with significant potential in drug discovery and materials science. While the electron-rich nature of the substrate presents challenges, particularly in the oxidative addition step, these can be effectively overcome through the careful selection of a suitable palladium catalyst system featuring bulky, electron-rich ligands, along with optimized reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful synthetic tool.
References
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
-
The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. pubs.acs.org. [Link]
-
Solid-State Nitrogen-15 NMR and Quantum Chemical Study of N,N-Dimethylaniline Derivatives. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
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Supplemental Information. The Royal Society of Chemistry. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. NTNU Open. [Link]
-
The most hated method of purification: column chromatography. Reddit. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ScienceDirect. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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Is there any method other than column chromatography for purification? ResearchGate. [Link]
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The Reaction. Andrew G. Myers Research Group. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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- 3. tcichemicals.com [tcichemicals.com]
- 4. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 12. orgsyn.org [orgsyn.org]
- 13. rsc.org [rsc.org]
- 14. mt.com [mt.com]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
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- 18. researchgate.net [researchgate.net]
The Versatile Palette of Palladium: A Guide to the Cross-Coupling of 4-(Pyrrolidin-1-yl)aniline
Introduction: The Power of the Palladium-Catalyzed Cross-Coupling Reaction
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone, empowering chemists to forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with unparalleled precision and efficiency. These transformations, celebrated with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the construction of complex molecular architectures, profoundly impacting the fields of drug discovery, materials science, and agrochemicals. The versatility of these reactions stems from their tolerance of a wide array of functional groups and the ability to couple various organic fragments, opening avenues to novel chemical entities that were once synthetically formidable.
This guide focuses on the application of these powerful catalytic systems to a particularly valuable building block: 4-(pyrrolidin-1-yl)aniline. The electron-rich nature of the aniline moiety, enhanced by the pyrrolidine substituent, makes it an intriguing substrate for cross-coupling, offering a gateway to a diverse range of functionalized aromatic compounds. Such derivatives are of significant interest to researchers, as the aniline scaffold is a prevalent motif in numerous biologically active molecules. This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this compound, offering detailed protocols and insights to guide researchers in their synthetic endeavors.
The Engine of Innovation: The General Catalytic Cycle
At the heart of palladium-catalyzed cross-coupling lies a common mechanistic pathway, a catalytic cycle that elegantly orchestrates the formation of the desired bond.[1][2] This cycle, illustrated below, typically involves the interchange of palladium between its Pd(0) and Pd(II) oxidation states.[2] The three key elementary steps are:
-
Oxidative Addition: The cycle commences with the reaction of a low-valent palladium(0) species with an organic halide (or triflate), leading to the formation of a palladium(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.[2]
-
Transmetalation (for Suzuki, Negishi, etc.) or Related Steps: In this phase, the second coupling partner, often an organometallic reagent, transfers its organic group to the palladium(II) complex. For reactions like the Heck and Sonogashira, this step is replaced by migratory insertion of an alkene or alkyne.
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[2]
The efficiency and substrate scope of these reactions are critically dependent on the choice of ligands coordinated to the palladium center, the base, and the solvent system, all of which influence the rates of the individual steps in the catalytic cycle.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Forging New Bonds: Detailed Application Notes and Protocols
The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions using derivatives of this compound. These protocols are designed to serve as a robust starting point for researchers, with the understanding that optimization may be necessary for specific substrates.
The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3]
Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(pyrrolidin-1-yl)benzene with Phenylboronic Acid
This protocol describes the synthesis of 4-phenyl-1-(pyrrolidin-1-yl)aniline.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
1-Bromo-4-(pyrrolidin-1-yl)benzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 1-bromo-4-(pyrrolidin-1-yl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-phenyl-1-(pyrrolidin-1-yl)aniline.
| Parameter | Condition |
| Aryl Halide | 1-Bromo-4-(pyrrolidin-1-yl)benzene |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Water (5:1) |
| Temperature | 90 °C |
| Typical Yield | 80-95% |
Causality Behind Experimental Choices: The use of a phosphine ligand like triphenylphosphine stabilizes the palladium catalyst.[5] A base is essential for the transmetalation step, and an aqueous solvent system is often beneficial for the Suzuki-Miyaura reaction.[4] Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[6][7] This reaction has become indispensable for the synthesis of anilines, a key structural motif in many pharmaceuticals.[2][6]
Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-(pyrrolidin-1-yl)benzene with Aniline
This protocol details the synthesis of N-phenyl-4-(pyrrolidin-1-yl)aniline.
Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
1-Bromo-4-(pyrrolidin-1-yl)benzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add 1-bromo-4-(pyrrolidin-1-yl)benzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-phenyl-4-(pyrrolidin-1-yl)aniline.
| Parameter | Condition |
| Aryl Halide | 1-Bromo-4-(pyrrolidin-1-yl)benzene |
| Amine | Aniline |
| Catalyst | Pd₂(dba)₃ (1 mol% Pd) / XPhos (2.4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 75-90% |
Causality Behind Experimental Choices: Bulky, electron-rich phosphine ligands like XPhos are highly effective for the Buchwald-Hartwig amination, promoting both the oxidative addition and reductive elimination steps.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[1] Anhydrous conditions are crucial to prevent quenching of the strong base.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9] This reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in the preparation of pharmaceuticals and organic materials.[1]
Protocol: Sonogashira Coupling of 1-Iodo-4-(pyrrolidin-1-yl)benzene with Phenylacetylene
This protocol describes the synthesis of 1-(4-(phenylethynyl)phenyl)pyrrolidine.
Figure 4: Experimental workflow for the Sonogashira coupling.
Materials:
-
1-Iodo-4-(pyrrolidin-1-yl)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 1-iodo-4-(pyrrolidin-1-yl)benzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(4-(phenylethynyl)phenyl)pyrrolidine.
| Parameter | Condition |
| Aryl Halide | 1-Iodo-4-(pyrrolidin-1-yl)benzene |
| Alkyne | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | THF |
| Temperature | Room Temperature |
| Typical Yield | 85-98% |
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[9] An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. This reaction is a valuable method for the formation of C-C bonds and the synthesis of styrenic compounds.
Protocol: Heck Reaction of 1-Bromo-4-(pyrrolidin-1-yl)benzene with n-Butyl Acrylate
This protocol describes the synthesis of n-butyl (E)-3-(4-(pyrrolidin-1-yl)phenyl)acrylate.
Figure 5: Experimental workflow for the Heck reaction.
Materials:
-
1-Bromo-4-(pyrrolidin-1-yl)benzene
-
n-Butyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 1-bromo-4-(pyrrolidin-1-yl)benzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (5 mL), triethylamine (1.5 mmol), and n-butyl acrylate (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford n-butyl (E)-3-(4-(pyrrolidin-1-yl)phenyl)acrylate.
| Parameter | Condition |
| Aryl Halide | 1-Bromo-4-(pyrrolidin-1-yl)benzene |
| Alkenes | n-Butyl acrylate |
| Catalyst | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) |
| Base | Et₃N (1.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80 °C |
| Typical Yield | 70-85% |
Causality Behind Experimental Choices: The Heck reaction often utilizes a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. Phosphine ligands are crucial for catalyst stability and reactivity. A base is required to neutralize the hydrogen halide generated in the catalytic cycle.
Applications in Drug Discovery and Materials Science
The derivatives synthesized through these palladium-catalyzed cross-coupling reactions of this compound are valuable scaffolds in various scientific domains.
-
Drug Discovery: The aniline moiety is a well-established pharmacophore present in numerous approved drugs. The ability to functionalize the this compound core through cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, biaryl structures are common in kinase inhibitors, and the introduction of alkynyl groups can lead to compounds with applications in cancer therapy and neuroscience. The C-N coupled products can be found in a wide range of bioactive molecules, including anti-cancer and anti-inflammatory agents.[2][6]
-
Materials Science: The extended π-conjugated systems created via Suzuki and Sonogashira couplings are of great interest in the development of organic electronics. These materials can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyrrolidine group can also be used to tune the solubility and solid-state packing of these materials.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions open up a vast chemical space, enabling the synthesis of a diverse array of biaryl, arylamine, arylalkyne, and vinylarene derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of these transformative reactions in their pursuit of novel molecules with applications in medicine, materials science, and beyond. As the field of catalysis continues to evolve, the development of even more efficient and sustainable methods for cross-coupling will undoubtedly further expand the synthetic chemist's toolkit.
References
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nikpour, M., & Ghandi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18715-18733. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). Molecules, 17(5), 5629-5641. [Link]
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Moschona, A., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
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(2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Peraka, S., et al. (2021). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Molecules, 26(15), 4467. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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List of Fine Chemical/Pharmaceuticals that Utilise Heck, Suzuki or Sonogashira Reactions in their Synthesis at Industrial Scale. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(6), 2267-2278. [Link]
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Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (2022). ACS Omega, 7(17), 14781-14791. [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012). Molecules, 17(11), 12766-12776. [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). Chem, 5(10), 2716-2728. [Link]
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Heck reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2023). ChemRxiv. [Link]
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The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Heck Reaction—State of the Art. (2007). Molecules, 12(5), 1055-1085. [Link]
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Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478-1483. [Link]
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Ghaffari, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18055-18065. [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
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Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules, 18(10), 12149-12160. [Link]
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Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2022). ACS Chemical Biology, 17(5), 1109-1115. [Link]
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Suzuki coupling of aryl halides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
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Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 992-998. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 12, 2026, from [Link]
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Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. (2025). Scientific Reports, 15(1), 1-13. [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Special Issue : Organic Synthesis and Application of Bioactive Molecules. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis of Novel Heterocycles from 4-(Pyrrolidin-1-yl)aniline: Application Notes and Protocols
Introduction: The Versatility of 4-(Pyrrolidin-1-yl)aniline as a Precursor for Heterocyclic Scaffolds
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The unique structural and electronic properties of this compound make it an exemplary starting material for the construction of diverse and complex molecular architectures. The presence of a nucleophilic aniline moiety, activated by the electron-donating pyrrolidine ring, provides a reactive handle for a multitude of cyclization and multicomponent reactions. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of synthetic strategies to leverage this versatile building block for the creation of novel heterocyclic systems.
The protocols detailed herein are grounded in established synthetic methodologies and are designed to be both robust and adaptable. We will explore the causality behind experimental choices, providing insights into reaction mechanisms and the rationale for specific reagents and conditions. This document is intended to serve as a practical and authoritative resource for the synthesis of quinoline and 1,4-dihydropyridine derivatives from this compound.
I. Synthesis of Novel Quinolines via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a powerful and long-standing method for the synthesis of quinolines, which are prevalent scaffolds in numerous pharmaceuticals and functional materials.[1][2] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3] The electron-rich nature of this compound is anticipated to facilitate this reaction, leading to the formation of novel 6-(pyrrolidin-1-yl)quinoline derivatives.
Scientific Rationale and Mechanistic Insight
The accepted mechanism for the Doebner-von Miller reaction is complex and can proceed through a fragmentation-recombination pathway.[4][5] The key steps involve:
-
Michael Addition: The reaction initiates with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization. Subsequent dehydration leads to a dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. An oxidizing agent, which can be one of the reactants or an added reagent, is required for this final step.[6][7]
The electron-donating pyrrolidine group at the 4-position of the aniline is expected to increase the nucleophilicity of the amino group, thereby promoting the initial Michael addition. It is also anticipated to direct the regioselectivity of the cyclization to yield the 6-substituted quinoline product.
Diagram 1: Proposed Reaction Workflow for the Doebner-von Miller Synthesis of 6-(pyrrolidin-1-yl)-2-methylquinoline
Caption: A generalized workflow for the synthesis of 6-(pyrrolidin-1-yl)quinolines.
Detailed Experimental Protocol: Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)quinoline
Materials:
-
This compound (1.0 eq)
-
Crotonaldehyde (2.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Nitrobenzene (as oxidizing agent and solvent) or an alternative oxidizing agent like arsenic acid[7]
-
Ethanol (optional solvent)
-
Sodium Hydroxide solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in nitrobenzene.
-
Addition of Reagents: Carefully add a catalytic amount of concentrated hydrochloric acid to the solution. While stirring, add crotonaldehyde (2.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to 130-140 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a saturated solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and any remaining nitrobenzene.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-methyl-6-(pyrrolidin-1-yl)quinoline.
Data Presentation: Expected Outcome and Characterization
| Product | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical State |
| 2-Methyl-6-(pyrrolidin-1-yl)quinoline | C₁₄H₁₆N₂ | 212.29 | 60-75 | Yellowish solid |
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, 1H), 7.85 (d, 1H), 7.30 (dd, 1H), 7.15 (s, 1H), 3.40 (t, 4H), 2.60 (s, 3H), 2.05 (t, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.5, 145.0, 135.5, 129.0, 122.0, 121.5, 105.0, 50.0, 25.5, 25.0.
-
IR (KBr, cm⁻¹): 3050, 2970, 1610, 1580, 1500, 1450.
-
MS (ESI): m/z 213.1 [M+H]⁺.
II. Multicomponent Synthesis of Novel 1,4-Dihydropyridines via Hantzsch Reaction
The Hantzsch dihydropyridine synthesis is a classic and highly efficient one-pot multicomponent reaction for the preparation of 1,4-dihydropyridine (1,4-DHP) derivatives.[8][9] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. By substituting the ammonia source with this compound, we can explore the synthesis of novel N-aryl-1,4-dihydropyridines. These compounds are of significant interest due to the prevalence of the 1,4-DHP core in cardiovascular drugs.[9]
Scientific Rationale and Mechanistic Insight
The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The key steps are:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with the aniline to form an enamine.
-
Michael Addition: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the 1,4-dihydropyridine ring.[10]
The use of this compound as the nitrogen source introduces an N-aryl substituent, which can significantly influence the biological and physical properties of the resulting 1,4-DHP.
Diagram 2: Proposed Reaction Scheme for the Hantzsch Synthesis of a 4-(Pyrrolidin-1-yl)phenyl-1,4-dihydropyridine
Caption: A schematic representation of the three-component Hantzsch reaction.
Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1-(4-(pyrrolidin-1-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Acetic acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (2.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation: Expected Outcome and Characterization
| Product | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical State |
| Diethyl 2,6-dimethyl-4-phenyl-1-(4-(pyrrolidin-1-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₂₉H₃₄N₂O₄ | 474.60 | 70-85 | Pale yellow solid |
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.35 (m, 5H, Ar-H), 6.80 (d, 2H), 6.60 (d, 2H), 5.05 (s, 1H), 4.10 (q, 4H), 3.30 (t, 4H), 2.30 (s, 6H), 2.00 (t, 4H), 1.20 (t, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 148.0, 145.0, 144.0, 135.0, 128.5, 128.0, 126.5, 115.0, 104.0, 60.0, 50.0, 40.0, 25.5, 19.0, 14.5.
-
IR (KBr, cm⁻¹): 3350, 2980, 1690, 1650, 1510, 1490, 1210.
-
MS (ESI): m/z 475.3 [M+H]⁺.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely utilized synthetic transformations. The predictability of these reactions with aniline derivatives provides a high degree of confidence in their applicability to this compound. For self-validation, it is crucial to perform thorough characterization of the synthesized products using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. Comparison of the obtained spectral data with the expected patterns will confirm the successful synthesis of the target heterocyles. Furthermore, performing small-scale pilot reactions to optimize conditions such as temperature, reaction time, and catalyst loading is highly recommended.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. This guide has provided detailed application notes and protocols for the synthesis of quinoline and 1,4-dihydropyridine derivatives, two classes of heterocycles with significant importance in medicinal chemistry. The provided methodologies, grounded in established chemical principles, offer a solid foundation for researchers to explore the synthesis of new chemical entities with potential biological activities. The inherent reactivity of this compound, coupled with the power of classic and multicomponent reactions, opens up a vast chemical space for the discovery and development of next-generation therapeutics and functional materials.
References
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76. [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
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A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). [Link]
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Cherkupally, S. R., & Shezin, R. (2006). One-step, three-component synthesis of pyridines and 1,4-dihydropyridines with manifold medicinal utility. Bioorganic & Medicinal Chemistry Letters, 16(5), 1165-1170. [Link]
-
Kumar, S., & Kumar, V. (2013). One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences, 125(3), 615-621. [Link]
-
Wang, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(10), 6049-6053. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Wikipedia. (n.d.). Skraup reaction. [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
-
A facile, one-pot synthesis of 1,4-dihydropyridine derivative by using polyaniline supported zinc oxide nanoparticle via Hantzsch reaction. (2022). Chemical Papers, 76(4), 2241-2251. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 705. [Link]
-
Kumar, S., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15159. [Link]
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Scheme 1 Synthesis of pyrimidinones from ketones. (n.d.). [Link]
-
Multicomponent green synthetic route for 1,4-dihydropyridines. (n.d.). [Link]
-
Multicomponent synthesis of antibacterial dihydropyridin and dihydropyran embelin derivatives. (2013). European Journal of Medicinal Chemistry, 69, 57-65. [Link]
-
Methods for the synthesis of 1,4-dihydropyridines (1,4-DHPs). (n.d.). [Link]
-
Pradeep Kumar, L., et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(2), 76-83. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.). [Link]
-
Synthesis of polysubstituted 1,4-dihydropyridines via three-component reaction. (n.d.). [Link]
-
Shen, M., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Angewandte Chemie International Edition, 49(50), 9730-9733. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (2015). Journal of Saudi Chemical Society, 19(5), 567-573. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules, 26(16), 4933. [Link]
-
The general Biginelli reaction and examples of bioactive compounds.... (n.d.). [Link]
-
One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. (2020). International Journal of ChemTech Research, 13(2), 163-172. [Link]
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Protocol for the N-arylation of 4-(Pyrrolidin-1-yl)aniline
An Application Guide to the Synthesis of N-Aryl-4-(pyrrolidin-1-yl)anilines
Abstract
The N-arylation of 4-(pyrrolidin-1-yl)aniline is a critical transformation for accessing a diverse range of diarylamine structures, which are prevalent motifs in pharmaceuticals, functional materials, and agrochemicals. The electron-rich nature of the this compound substrate presents unique challenges that necessitate carefully optimized catalytic systems. This guide provides an in-depth analysis and detailed, field-proven protocols for the two most powerful and versatile methods for this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We delve into the mechanistic underpinnings of each reaction, explain the causal relationships behind the selection of catalysts, ligands, and reagents, and provide step-by-step experimental procedures designed for reproducibility and success.
Strategic Overview: Selecting the Optimal N-Arylation Pathway
The construction of a C(aryl)-N bond is a cornerstone of modern organic synthesis. For a substrate like this compound, where an electron-donating group (pyrrolidine) increases the electron density on the aniline nitrogen, the choice of catalytic method is paramount to achieving high yields and avoiding side reactions. Two primary strategies dominate the field: the Buchwald-Hartwig amination and the Ullmann condensation.[1][2][3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the first choice for synthetic chemists due to its remarkable functional group tolerance, broad substrate scope, and typically milder reaction conditions. The development of sophisticated, sterically hindered, and electron-rich phosphine ligands has been instrumental in its success, allowing for the coupling of even challenging substrates like electron-rich anilines and unactivated aryl chlorides.[1][4][5]
-
Copper-Catalyzed Ullmann Condensation: A classic transformation, the Ullmann reaction (specifically the Goldberg reaction for C-N coupling) offers a more economical alternative using abundant copper catalysts.[2] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols employing chelating ligands (e.g., diamines, amino acids) have dramatically improved its efficiency and expanded its applicability under milder conditions.[6][7][8]
The decision between these pathways often hinges on factors like the nature of the aryl halide coupling partner, cost considerations, and the scale of the reaction.
Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[1][9] Its success with electron-rich anilines relies on ligands that accelerate the rate-limiting reductive elimination step, outcompeting side reactions.
The Catalytic Cycle: A Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][4] The choice of a bulky, electron-rich biarylphosphine ligand is critical; it promotes the formation of a monoligated, highly reactive Pd(0) species and facilitates the final, product-forming reductive elimination step.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Catalyst System Selection
The choice of ligand is the most critical parameter for the successful N-arylation of this compound. Bulky biarylphosphine ligands are generally required.
| Entry | Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Aryl Bromide/Iodide | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 80-100 | >90 |
| 2 | Aryl Chloride | Pd(OAc)₂ (2) | BrettPhos (3-5) | K₃PO₄ | 1,4-Dioxane | 100-110 | 75-85 |
| 3 | Aryl Triflate | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene | 90-110 | >85 |
Yields are representative and highly dependent on the specific substrates and precise reaction conditions.
Detailed Experimental Protocol: N-Arylation with 4-Bromotoluene
This protocol details the coupling of this compound with 4-bromotoluene, a representative aryl bromide.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Bromotoluene (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen), TLC plates, column chromatography supplies.
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by 4-bromotoluene (205 mg, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the consumption of the starting aniline.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)-4-(pyrrolidin-1-yl)aniline.
Protocol II: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a powerful, cost-effective alternative for N-arylation, particularly with more reactive aryl iodides and bromides.[2][10] The use of a ligand is key to achieving high yields under manageable conditions.
Mechanistic Considerations
The modern, ligand-assisted Ullmann condensation is believed to proceed via a Cu(I)/Cu(III) catalytic cycle.[7] A chelating ligand, such as 1,10-phenanthroline, stabilizes the copper center and facilitates the key oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures than the traditional ligand-free method.
Data Presentation: Ligand and Base Screening
For the Ullmann coupling, the combination of ligand, base, and a polar aprotic solvent is critical for success.
| Entry | Aryl Halide (Ar-X) | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Aryl Iodide | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | 1,4-Dioxane | 100-110 | ~90 |
| 2 | Aryl Bromide | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 70-85 |
| 3 | Activated Aryl Chloride | CuI (10) | (rac)-trans-1,2-Diaminocyclohexane (20) | K₃PO₄ | DMF | 120-130 | 60-75 |
Yields are representative and highly dependent on the specific substrates and precise reaction conditions.[6][11]
Detailed Experimental Protocol: N-Arylation with 4-Iodobenzonitrile
This protocol describes the coupling of this compound with 4-iodobenzonitrile, an activated aryl iodide.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Iodobenzonitrile (1.1 mmol, 1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen).
Step-by-Step Procedure:
-
Vessel Preparation: In a sealable Schlenk tube equipped with a magnetic stir bar, combine this compound (176 mg, 1.0 mmol), 4-iodobenzonitrile (252 mg, 1.1 mmol), CuI (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 18-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts and the copper catalyst.
-
Extraction & Concentration: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-((4-(pyrrolidin-1-yl)phenyl)amino)benzonitrile.
Safety, Troubleshooting, and Best Practices
4.1. Critical Safety Considerations
-
Air-Sensitive Reagents: Palladium catalysts, phosphine ligands, and strong bases like NaOt-Bu are air and/or moisture-sensitive. Handle them under an inert atmosphere (glovebox or Schlenk line) to maintain their activity.[12]
-
Exothermic Reactions: Cross-coupling reactions can be exothermic. For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents to manage heat evolution and prevent runaway reactions.[13][14]
-
Toxicity: Aniline derivatives are toxic and can be absorbed through the skin.[15][16] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Solvents: Organic solvents are flammable and pose inhalation hazards. Handle with care and ensure proper grounding to prevent static discharge.
4.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd or Cu).2. Wet solvent or reagents.3. Insufficiently strong or soluble base.4. Inappropriate ligand for the substrate. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Use freshly distilled, anhydrous solvents.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ to Cs₂CO₃).4. Screen a panel of ligands (e.g., try SPhos or RuPhos for Buchwald-Hartwig). |
| Hydrodehalogenation Side Product | 1. Presence of water.2. Ligand is not bulky enough to promote reductive elimination over competing pathways. | 1. Ensure all reagents and solvents are scrupulously dry.2. Switch to a bulkier ligand (e.g., from XPhos to BrettPhos). |
| Poor Reproducibility | 1. Inconsistent quality of reagents (especially base).2. Incomplete exclusion of air/moisture. | 1. Purchase high-purity base or grind it to a fine powder before use.2. Refine inert atmosphere techniques; ensure gas-tight seals on all glassware. |
Conclusion
The N-arylation of this compound provides access to a valuable class of diarylamine compounds. Both the Palladium-catalyzed Buchwald-Hartwig amination and the ligand-accelerated Copper-catalyzed Ullmann condensation serve as powerful and reliable methods to achieve this transformation. The choice between them depends on the specific arylating agent, cost, and available equipment. By understanding the mechanistic principles and carefully controlling reaction parameters as detailed in these protocols, researchers can confidently and efficiently synthesize a broad scope of N-aryl-4-(pyrrolidin-1-yl)aniline derivatives for applications in drug discovery and materials science.
References
- Vertex AI Search. (2026). Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes.
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- Vertex AI Search. (2023).
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Wikipedia. (2026). Buchwald–Hartwig amination. [Link]
-
ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. [Link]
-
National Institutes of Health. (2026). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
University of Groningen Research Portal. (2026). The Buchwald–Hartwig Amination After 25 Years. [Link]
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ACS Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
-
Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
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Wikipedia. (2026). Ullmann condensation. [Link]
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LookChem. (2026). Purification of Aniline - Chempedia. [Link]
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Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
Reddit. (2014). Purify and dry aniline?. [Link]
-
Organic Chemistry Portal. (2026). Ullmann Reaction. [Link]
-
Semantic Scholar. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules.. [Link]
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Application Notes & Protocols: Leveraging 4-(Pyrrolidin-1-yl)aniline in Solid-Phase Organic Synthesis
Abstract
Solid-phase organic synthesis (SPOS) has revolutionized the construction of chemical libraries for drug discovery and materials science by simplifying purification and enabling high-throughput workflows.[1][2] The choice of building blocks and scaffolds is paramount to the success of these synthetic campaigns. This document provides an in-depth technical guide on the application of 4-(Pyrrolidin-1-yl)aniline as a versatile scaffold in solid-phase synthesis. We explore its chemical attributes, detail its immobilization on polymeric supports, and provide robust protocols for its use in generating diverse molecular libraries. The causality behind experimental choices, methods for on-bead reaction monitoring, and final product cleavage are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a bifunctional molecule featuring a nucleophilic primary aniline group and an electron-rich aromatic ring substituted with a tertiary pyrrolidine amine. This unique combination of features makes it an attractive scaffold for combinatorial chemistry.
-
The Aniline Moiety: The primary aromatic amine serves as a robust chemical handle for covalent attachment to a variety of solid supports. Its nucleophilicity allows for efficient amide bond formation, sulfonylation, or reductive amination, providing a stable anchor point for multi-step syntheses.
-
The Pyrrolidino-Aryl Core: The core structure, once immobilized, presents a stable platform for further chemical elaboration. The electron-donating nature of the pyrrolidine group activates the aromatic ring, potentially allowing for regioselective electrophilic aromatic substitution, although such reactions must be chosen carefully to be compatible with the resin and linker. More commonly, the scaffold serves as a rigid core from which other building blocks are appended.
The power of solid-phase synthesis lies in its ability to drive reactions to completion using excess reagents, which can then be simply washed away.[3][4] This principle is central to the protocols described herein for constructing libraries based on the this compound core.
Core Synthetic Workflow: From Immobilization to Library Generation
The overall strategy involves anchoring the this compound scaffold to a solid support and subsequently building molecular diversity upon it. The "split-and-pool" synthesis method is a powerful approach for generating large combinatorial libraries where each bead ideally carries a single unique compound.[3][5]
Caption: General workflow for a split-and-pool library synthesis using an immobilized scaffold.
Experimental Protocols
These protocols are designed to be self-validating, with checkpoints for monitoring reaction completion.
Protocol 1: Immobilization of this compound onto Rink Amide Resin
Rationale: Rink Amide resin is chosen for its acid-labile linker, which upon cleavage with trifluoroacetic acid (TFA), yields a C-terminal primary amide.[6] This protocol attaches the aniline scaffold via a stable amide bond to the linker. The use of HBTU as a coupling agent provides rapid and efficient amide bond formation with minimal side reactions.[7]
Materials:
-
Fmoc-Rink Amide MBHA Resin (Loading: 0.5-0.8 mmol/g)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HBTU)
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine
-
Acetic Anhydride
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place 1.0 g of Fmoc-Rink Amide resin in a synthesis vessel. Add 10 mL of DMF and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 10 mL portion of the piperidine solution for 15 minutes. This step liberates the primary amine on the linker.
-
Washing: Wash the resin thoroughly to remove residual piperidine: 3x DMF, 3x DCM, 3x DMF (10 mL each, 1 min agitation).
-
Confirmation of Deprotection (Kaiser Test): Remove a few beads and perform a Kaiser test. A deep blue color indicates the presence of free primary amines. If the test is negative, repeat step 2.
-
Scaffold Coupling:
-
In a separate vial, dissolve 4 equivalents of this compound (relative to resin loading) and 3.9 equivalents of HBTU in 5 mL of DMF.
-
Add 8 equivalents of DIPEA to the solution and vortex briefly.
-
Immediately add the activation mixture to the washed, deprotected resin.
-
Agitate the vessel at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin: 3x DMF, 3x DCM, 3x DMF (10 mL each, 1 min agitation).
-
Confirmation of Coupling (Kaiser Test): Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat step 5.
-
Capping (Optional but Recommended): To block any unreacted amines, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in 10 mL DMF to the resin. Agitate for 30 minutes.
-
Final Wash and Dry: Wash the resin extensively (5x DMF, 5x DCM) and dry under high vacuum for several hours. The resin is now ready for diversification.
Protocol 2: On-Bead Diversification via Acylation
Rationale: This protocol demonstrates the construction of a simple amide library. By splitting the resin into separate pools, different building blocks (in this case, carboxylic acids) can be introduced in parallel, creating a diverse set of final compounds.[8]
Procedure:
-
Resin Preparation: Start with the this compound-functionalized resin prepared in Protocol 1.
-
Split the Resin: Accurately divide the resin into the desired number of reaction vessels (e.g., 3 vessels for a 3-component library).
-
Parallel Acylation:
-
To each vessel, add a unique coupling solution. For each, pre-activate a different carboxylic acid (R-COOH, 4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF, as described in Protocol 1, Step 5.
-
Vessel 1: Couple with Benzoic Acid.
-
Vessel 2: Couple with Cyclohexanecarboxylic Acid.
-
Vessel 3: Couple with 4-Methoxybenzoic Acid.
-
Agitate all vessels for 2 hours at room temperature.
-
-
Washing and Pooling: Wash the resin in each vessel thoroughly with DMF and DCM. If no further diversification is needed, the resins can be pooled. For multi-step diversification, the split-and-pool process can be repeated.[9]
On-Bead Reaction Monitoring: Ensuring Synthetic Fidelity
Monitoring the progress of reactions directly on the solid support is crucial for troubleshooting and ensuring high-purity final products.[10][11]
| Technique | Application | Principle | Reference |
| Kaiser Test | Detection of primary amines | Ninhydrin reacts with primary amines to produce a dark blue chromophore (Ruhemann's purple). | [7] |
| Chloranil Test | Detection of secondary amines | Secondary amines react with chloranil to form a colored charge-transfer complex (typically blue/green). | [12] |
| FT-IR Spectroscopy | Functional group analysis | Monitors the appearance/disappearance of key vibrational bands (e.g., disappearance of resin carbonyl, appearance of amide C=O stretch). | [12][13] |
| Cleave & Check | Purity/Identity check | A small aliquot of resin is cleaved, and the product is analyzed by LC-MS or HPLC to confirm the mass and purity of the intermediate. | [14] |
Cleavage and Final Product Isolation
Rationale: The final step is to release the synthesized molecules from the solid support. For acid-labile linkers like Rink Amide, a strong acid like TFA is required. Scavengers are critical to quench reactive carbocations generated during cleavage, preventing side reactions with sensitive functional groups.
Caption: The acid-mediated cleavage and precipitation process.
Protocol 3: Acid-Mediated Cleavage from Rink Amide Resin
Materials:
-
Product-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (Caution: Highly corrosive!)
-
Cold Diethyl Ether
-
Centrifuge tubes
Procedure:
-
Preparation: Place the dry, product-bound resin (approx. 100 mg) in a suitable reaction vial.
-
Cleavage: Add 2 mL of the freshly prepared cleavage cocktail to the resin. Agitate gently at room temperature for 2 hours.
-
Filtration: Filter the resin through a cotton plug or a fritted syringe, collecting the TFA solution (filtrate) in a centrifuge tube. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a larger centrifuge tube containing 10 mL of ice-cold diethyl ether. A white precipitate should form.
-
Isolation: Let the mixture stand at -20°C for 15 minutes to maximize precipitation. Centrifuge the tube for 5 minutes at 3000 rpm.
-
Washing: Carefully decant the ether. Wash the solid pellet by adding 5 mL of fresh cold ether, vortexing briefly, and re-centrifuging. Repeat this wash step two more times.
-
Drying: After the final wash, decant the ether and dry the white solid product under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Characterize the final product by LC-MS and HPLC to determine its identity and purity.
Conclusion
This compound is a highly effective and versatile scaffold for solid-phase organic synthesis. Its straightforward immobilization chemistry and stable core structure provide a reliable platform for the generation of diverse chemical libraries. By employing the robust protocols for coupling, monitoring, and cleavage detailed in these notes, researchers in drug discovery and materials science can confidently utilize this building block to accelerate their research and development programs.
References
- Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines.PubMed Central.
- Analytical methods for the monitoring of solid phase organic synthesis.PubMed.
- Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines.
- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.University of Southampton.
- Combinatorial Chemistry in Drug Discovery.PubMed Central (PMC).
- Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634.International Journal of Pharmaceutical Sciences and Research.
- Solid-phase synthesis of peptide-4-nitroanilides.PubMed.
- Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0.PubMed Central (PMC).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.
- Monitoring Solid-Phase Reactions with Thin-Layer Chrom
- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis.MDPI.
- Methods and protocols of modern solid phase Peptide synthesis.PubMed.
- Combinatorial libraries: strategies and methods for 'lead' discovery.University of Leeds.
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.Indian Academy of Sciences.
- Recent applications of solid-phase strategy in total synthesis of antibiotics.PubMed Central.
Sources
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- 3. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 14. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-(Pyrrolidin-1-yl)anilin für Struktur-Wirkungs-Beziehungsstudien
Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 12. Januar 2026 Dokument-ID: AN-SAR-4PYA-2026-01
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur strategischen Derivatisierung des 4-(Pyrrolidin-1-yl)anilin-Gerüsts, einem vielseitigen Baustein in der medizinischen Chemie. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung und beschreibt systematische Ansätze zur Synthese von Analoga-Bibliotheken für Struktur-Wirkungs-Beziehungs-Studien (SAR). Die hier dargelegten Protokolle umfassen Schlüsselreaktionen wie N-Acylierung, reduktive Aminierung und Palladium-katalysierte Kreuzkupplungen. Der Schwerpunkt liegt auf der Erläuterung der zugrunde liegenden chemischen Prinzipien und der praktischen Durchführung, um die Optimierung von Leitstrukturen hinsichtlich ihrer Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften zu ermöglichen.
Einleitung: Die Bedeutung des 4-(Pyrrolidin-1-yl)anilin-Gerüsts
4-(Pyrrolidin-1-yl)anilin ist ein privilegiertes Gerüst in der Wirkstoffforschung. Seine Struktur vereint mehrere wichtige pharmakophore Merkmale:
-
Elektronenreiches Anilinsystem: Dient als vielseitiger aromatischer Kern, der Wasserstoffbrückenbindungen eingehen und durch π-π-Wechselwirkungen mit biologischen Zielstrukturen interagieren kann.
-
Nukleophile Aminogruppe: Ein primärer Angriffspunkt für eine Vielzahl chemischer Modifikationen, der eine systematische Untersuchung des chemischen Raums ermöglicht.
-
Tertiäres Amin im Pyrrolidinring: Kann als Wasserstoffbrückenakzeptor fungieren und die Löslichkeit und die physikochemischen Eigenschaften des Moleküls beeinflussen.
Die systematische Modifikation dieses Gerüsts ist entscheidend, um die Beziehung zwischen der chemischen Struktur und der biologischen Aktivität aufzuklären.[1] Ein zentrales Anliegen in der modernen Wirkstoffentwicklung ist jedoch die metabolische Stabilität. Aniline sind als "strukturelle Warnhinweise" bekannt, da sie durch oxidative Prozesse im Körper zu reaktiven Metaboliten umgewandelt werden können, was zu Toxizität führen kann.[2][3][4] Daher ist die Erforschung von Derivaten und Bioisosteren, die diese Anfälligkeit verringern und gleichzeitig die gewünschte pharmakologische Wirkung beibehalten, von größter Bedeutung.[5][6]
Strategische Planung der Derivatisierung
Um eine aussagekräftige SAR-Studie durchzuführen, müssen die Modifikationen an logisch ausgewählten Positionen des Moleküls vorgenommen werden. Die folgende Abbildung zeigt die primären Angriffspunkte für die Derivatisierung am 4-(Pyrrolidin-1-yl)anilin-Gerüst.
Abbildung 1: Strategische Angriffspunkte für die Derivatisierung von 4-(Pyrrolidin-1-yl)anilin.
-
Position 1 (Anilin-Stickstoff): Die Modifikation der primären Aminogruppe ist der direkteste Weg zur Erzeugung von Diversität. Reaktionen wie Acylierung und Alkylierung ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen, um sterische und elektronische Anforderungen der Zielstruktur zu untersuchen.
-
Position 2 (Aromatischer Ring): Die Funktionalisierung des Phenylrings ermöglicht weitreichende strukturelle Veränderungen. Durch Palladium-katalysierte Kreuzkupplungsreaktionen an einem vorhalogenierten Gerüst können diverse Aryl-, Heteroaryl- oder Alkylgruppen eingeführt werden.[7][8]
-
Position 3 (Bioisosterischer Ersatz): Um potenzielle metabolische Nachteile des Anilin-Motivs zu umgehen, kann der gesamte Phenylring durch gesättigte, carbocyclische Strukturen wie Bicyclo[1.1.1]pentan oder Norbornan ersetzt werden.[2][6][9] Diese Strategie zielt darauf ab, die pharmakokinetischen Eigenschaften zu verbessern, während die biologische Aktivität erhalten bleibt.[5]
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine, validierte Verfahren konzipiert, die für eine Vielzahl von Substraten angepasst werden können. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden, es sei denn, es ist anders angegeben. Die Charakterisierung der Produkte sollte mittels Standardmethoden wie NMR und LC-MS erfolgen.[10][11]
Protokoll 1: N-Acylierung der Aminogruppe
Die N-Acylierung ist eine robuste Methode zur Synthese von Amiden, die oft zu einer veränderten biologischen Aktivität oder als Schutzstrategie dient.[12] Die Verwendung von Acylchloriden oder -anhydriden in Gegenwart einer Base ist das gängigste Verfahren.[13][14]
Allgemeines Verfahren:
-
Vorbereitung: Lösen Sie 4-(Pyrrolidin-1-yl)anilin (1,0 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) (ca. 0,1 M).
-
Basenzugabe: Fügen Sie eine organische Base wie Triethylamin (TEA, 1,5 Äquiv.) oder Pyridin (1,5 Äquiv.) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C. Die Base ist notwendig, um die bei der Reaktion entstehende Säure zu neutralisieren.[14]
-
Reagenzzugabe: Geben Sie das entsprechende Acylchlorid oder Säureanhydrid (1,1 Äquiv.) langsam tropfenweise zur gekühlten Lösung.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole).
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Produkt zu erhalten.
| Reagenz | Molare Äquivalente | Funktion |
| 4-(Pyrrolidin-1-yl)anilin | 1.0 | Ausgangsmaterial |
| Acylchlorid / Anhydrid | 1.1 | Acylierungsreagenz |
| Triethylamin / Pyridin | 1.5 | Säurefänger |
| Dichlormethan (DCM) | - | Lösungsmittel |
Protokoll 2: N-Alkylierung durch reduktive Aminierung
Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen und zur Synthese von sekundären oder tertiären Aminen.[15][16] Die Ein-Topf-Reaktion eines Amins mit einer Carbonylverbindung und einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) ist besonders für komplexe Moleküle geeignet.[17][18]
Allgemeines Verfahren:
-
Vorbereitung: Lösen Sie 4-(Pyrrolidin-1-yl)anilin (1,0 Äquiv.) und das entsprechende Aldehyd oder Keton (1,1 Äquiv.) in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder THF.
-
Imine-Bildung: Fügen Sie eine katalytische Menge Essigsäure (ca. 5 mol%) hinzu, um die Bildung des Imin-Intermediats zu beschleunigen. Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.
-
Reduktion: Geben Sie Natriumtriacetoxyborhydrid (STAB, 1,5 Äquiv.) portionsweise zur Reaktionsmischung. STAB ist ein mildes und selektives Reduktionsmittel, das die Carbonylgruppe des Ausgangsmaterials nicht angreift.
-
Reaktion: Rühren Sie die Reaktion bei Raumtemperatur für 4-24 Stunden, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).
-
Aufarbeitung: Beenden Sie die Reaktion durch vorsichtige Zugabe einer gesättigten wässrigen NaHCO₃-Lösung. Extrahieren Sie die wässrige Phase mehrmals mit DCM oder Ethylacetat.
-
Isolierung: Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigung: Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Protokoll 3: C-C-Kupplung über Suzuki-Miyaura-Reaktion
Die Suzuki-Miyaura-Kreuzkupplung ist eine leistungsstarke Methode zur Bildung von C(sp²)-C(sp²)-Bindungen.[7] Sie erfordert ein vorfunktionalisiertes Substrat, z. B. 1-Brom-4-(pyrrolidin-1-yl)benzol, das mit einer Vielzahl von Boronsäuren oder -estern gekoppelt werden kann.[19][20][21]
Allgemeines Verfahren:
-
Vorbereitung des Reaktionsgefäßes: Geben Sie das Arylhalogenid (z. B. 1-Brom-4-(pyrrolidin-1-yl)benzol, 1,0 Äquiv.), die Boronsäure (1,2 Äquiv.), die Base (z. B. K₂CO₃ oder Cs₂CO₃, 2,0 Äquiv.) und den Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) in einen ofengetrockneten Kolben.
-
Lösungsmittelzugabe: Fügen Sie ein entgastes Lösungsmittelsystem hinzu, typischerweise eine Mischung aus Toluol und Wasser oder Dioxan und Wasser.
-
Reaktion: Erhitzen Sie die Reaktionsmischung unter Rückfluss (typischerweise 80-110 °C) für 4-16 Stunden unter einer inerten Atmosphäre.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Verdünnen Sie die Mischung mit Ethylacetat und Wasser. Trennen Sie die Phasen und extrahieren Sie die wässrige Phase mit Ethylacetat.
-
Isolierung: Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄ und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie das Produkt mittels Säulenchromatographie.
| Komponente | Beispiel | Mol-% / Äquiv. | Funktion |
| Arylhalogenid | 1-Brom-4-(pyrrolidin-1-yl)benzol | 1.0 Äquiv. | Elektrophil |
| Boronsäure | Phenylboronsäure | 1.2 Äquiv. | Nukleophil |
| Katalysator | Pd(PPh₃)₄ | 2-5 mol% | Katalysator |
| Base | K₂CO₃ | 2.0 Äquiv. | Aktivator |
| Lösungsmittel | Toluol/Wasser | - | Reaktionsmedium |
Protokoll 4: C-N-Kupplung über Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ermöglicht die Bildung von Arylaminen durch die Kupplung von Arylhalogeniden mit primären oder sekundären Aminen.[8][22] Die Wahl des Liganden ist für den Erfolg dieser Reaktion von entscheidender Bedeutung, wobei sperrige, elektronenreiche Phosphinliganden wie RuPhos oft hohe Ausbeuten und eine breite Substratpalette ermöglichen.[23]
Allgemeines Verfahren:
-
Vorbereitung des Katalysators: Geben Sie in einem Handschuhfach oder unter Argon die Palladiumquelle (z. B. Pd₂(dba)₃, 1-2 mol%) und den Liganden (z. B. RuPhos, 2-4 mol%) in ein ofengetrocknetes Reaktionsgefäß. Alternativ kann ein stabiler Präkatalysator verwendet werden.
-
Reagenzzugabe: Fügen Sie das Arylhalogenid (1,0 Äquiv.), das zu kuppelnde Amin (1,2 Äquiv.) und eine starke, nicht-nukleophile Base (z. B. NaOt-Bu, 1,4 Äquiv.) hinzu.
-
Lösungsmittelzugabe: Geben Sie wasserfreies Lösungsmittel (z. B. Toluol oder Dioxan) hinzu.
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es unter Rühren auf 80-110 °C für 2-24 Stunden.
-
Aufarbeitung: Kühlen Sie die Reaktion ab, verdünnen Sie sie mit Ethylacetat und filtrieren Sie die Mischung durch eine kurze Celite-Säule, um anorganische Salze zu entfernen.
-
Reinigung: Konzentrieren Sie das Filtrat und reinigen Sie das Rohprodukt durch Säulenchromatographie.
Abbildung 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Workflow für SAR-Studien und Datenpräsentation
Ein effektiver SAR-Workflow ist iterativ und integriert Synthese, Reinigung, Charakterisierung und biologische Testung.
Abbildung 3: Allgemeiner Arbeitsablauf für eine SAR-Studie.
Die gesammelten Daten sollten systematisch in Tabellenform dargestellt werden, um direkte Vergleiche zwischen den chemischen Modifikationen (R¹, R²) und der biologischen Aktivität (z. B. IC₅₀) zu ermöglichen.
Beispieltabelle für SAR-Daten:
| Verbindung | R¹ | R² (an Position 2) | IC₅₀ (nM) | Anmerkungen |
| 1 | H | H | 1250 | Ausgangsverbindung |
| 2a | -COCH₃ | H | 850 | Acylierung erhöht die Aktivität |
| 2b | -CH₂-Ph | H | 920 | Benzylgruppe toleriert |
| 3a | H | 4-Fluorphenyl | 350 | Suzuki-Kupplung verbessert Potenz |
| 3b | H | 2-Thiophenyl | 410 | Heteroaryl-Gruppe vorteilhaft |
| 4a | H | -NH-Cyclopropyl | 600 | Buchwald-Hartwig-Produkt |
Schlussfolgerung
Das 4-(Pyrrolidin-1-yl)anilin-Gerüst bietet eine hervorragende Ausgangsbasis für die Entwicklung neuer bioaktiver Moleküle. Die in diesem Leitfaden beschriebenen Protokolle für die N-Funktionalisierung und die C-C/C-N-Kreuzkupplung stellen eine robuste und vielseitige Werkzeugkiste für die systematische Erforschung von Struktur-Wirkungs-Beziehungen dar. Durch die Kombination dieser synthetischen Strategien mit einem iterativen Design- und Testzyklus können Forscher die Eigenschaften von Leitstrukturen gezielt optimieren und Wirkstoffkandidaten mit verbesserten pharmakologischen Profilen entwickeln.
Referenzen
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.[Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate.[Link]
-
A) Bioisosteric replacement of aniline. B) Strategies for the formation... ResearchGate.[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.[Link]
-
Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed Central.[Link]
-
Aniline replacement in drug-like compounds. Cresset Group.[Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Scientific Reports.[Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.[Link]
-
Approaches for the N-acetylation of anilines. ResearchGate.[Link]
-
N-Acylation Reactions of Amines. ResearchGate.[Link]
-
Reductive aminations of ketones with aniline. ResearchGate.[Link]
-
Amine synthesis by reductive amination. Organic Chemistry Portal.[Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry.[Link]
-
Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives. PubMed.[Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.[Link]
-
Structure-activity relationship of aniline analogues. ResearchGate.[Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry.[Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.[Link]
-
Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed.[Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Dalhousie University.[Link]
-
Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives. Bentham Science.[Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca.[Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent.[Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.[Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
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Docking studies of 4-(Pyrrolidin-1-yl)aniline derivatives with COX-1/COX-2 enzymes
Application Note & Protocol
Topic: In Silico Analysis of 4-(Pyrrolidin-1-yl)aniline Derivatives as Selective COX-1/COX-2 Inhibitors using Molecular Docking
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, computational biology, and pharmacology.
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a cornerstone of modern anti-inflammatory drug design, aimed at minimizing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound derivatives with COX-1 and COX-2 enzymes. By leveraging accessible computational tools like AutoDock Vina, this guide details the entire workflow from protein and ligand preparation to the execution, validation, and interpretation of docking results. The causality behind each procedural step is explained, empowering researchers to not only replicate the workflow but also to understand the structural basis of ligand binding and enzyme selectivity. This protocol serves as a robust framework for the initial screening and rational design of novel, selective COX-2 inhibitors.
Scientific Rationale: The Basis for Selective Inhibition
Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostaglandins from arachidonic acid.[3][4] They exist in two primary isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric mucosal protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[5][6][7] The therapeutic action of NSAIDs stems from inhibiting COX-2, while the common side effects, such as gastric ulcers, arise from the simultaneous inhibition of the protective COX-1 isoform.[1][8]
The ability to design COX-2 selective inhibitors lies in exploiting the subtle yet critical structural differences between the active sites of the two enzymes.[9] The most significant distinction is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[8] This substitution, along with conformational changes at Tyr355, creates an additional, hydrophobic side-pocket in the COX-2 active site that is absent in COX-1.[8] This structural nuance provides a unique target for medicinal chemists. Selective inhibitors, often larger molecules, are designed to bind within the primary active site while also occupying this secondary pocket, an interaction that is sterically hindered in the more constricted COX-1 active site.
Molecular docking is a powerful computational technique that predicts how a ligand (the drug candidate) fits into the binding site of a protein and estimates the strength of the interaction, typically as a binding energy score.[10][11] By docking candidate molecules like this compound derivatives into the structures of both COX-1 and COX-2, we can computationally predict their binding modes, affinities, and, crucially, their selectivity.
Overall Experimental Workflow
The entire process, from obtaining the necessary files to interpreting the final data, follows a structured, multi-stage workflow. This ensures that the data generated is both reproducible and reliable.
Caption: High-level workflow for molecular docking studies.
Detailed Protocols
This section provides detailed, step-by-step instructions. The causality and importance of each step are explained to provide a deeper understanding of the process.
Required Software and Resources
-
Protein Structures: Protein Data Bank (PDB) for sourcing crystal structures.
-
Molecular Docking Suite: AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking algorithm.[12][13]
-
Visualization Software: BIOVIA Discovery Studio Visualizer or PyMOL for analyzing protein-ligand interactions.[14][15]
-
Ligand Drawing: ChemDraw or a similar chemical sketcher to create 2D structures of the derivatives.
Protocol 1: Protein Preparation
Rationale: Raw PDB files contain non-essential information (e.g., water molecules, co-factors) and lack information required by docking algorithms (e.g., hydrogen atoms, atomic charges). This protocol "cleans" the protein structure and prepares it for docking.
-
Obtain Crystal Structures:
-
Prepare the Receptor using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open the downloaded PDB file (e.g., 6COX.pdb).
-
Remove Water and Co-ligands: The structure will likely contain water molecules (HOH) and the co-crystallized ligand. Select and delete these entities. This is crucial as they can interfere with the docking of your new ligand.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. Docking calculations require hydrogens to correctly model electrostatic interactions.
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial atomic charges, which are essential for the energy calculations in the scoring function.
-
Set Atom Types: Go to Edit > Atoms > Assign AD4 type.
-
Save as PDBQT: Go to File > Save > Writing PDBQT. Save the prepared protein file (e.g., 6COX_protein.pdbqt). The PDBQT format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
Rationale: The ligand must be converted from a 2D drawing to a 3D structure with defined rotatable bonds and atomic charges. This allows the docking algorithm to explore different conformations of the ligand within the protein's active site.
-
Create 2D Structure: Draw a this compound derivative using ChemDraw. Save the structure as a MOL or SDF file.
-
Generate 3D Conformation: Open the 2D file in a program that can generate a 3D structure (e.g., Chem3D, Avogadro) and perform an initial energy minimization using a force field like MMFF94. This provides a low-energy starting conformation.
-
Prepare Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select your 3D ligand file.
-
Assign Charges: ADT will automatically compute Gasteiger charges.
-
Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions to confirm the rotatable bonds. This step is critical as it defines the conformational flexibility of the ligand during docking.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the prepared ligand file (e.g., ligand_A1.pdbqt).
-
Protocol 3: Docking Execution with AutoDock Vina
Rationale: This protocol defines the search space for the docking simulation and runs the Vina algorithm, which will systematically place the ligand in the active site, evaluate thousands of conformations, and rank them based on a calculated binding affinity.
-
Define the Binding Site (Grid Box Generation):
-
In ADT, with your prepared protein loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire active site. A reliable method is to center the grid on the position of the original co-crystallized ligand. Make the box large enough to allow the ligand to move and rotate freely (e.g., 26 x 26 x 26 Å).[18]
-
Note down the center coordinates (x, y, z) and size dimensions (x, y, z).
-
-
Create the Vina Configuration File:
-
Open a plain text editor and create a file named conf.txt.
-
Enter the parameters as follows, replacing the file names and coordinates with your own:
-
Causality Note: The exhaustiveness parameter controls the computational effort. Higher values increase the search thoroughness but also the computation time. A value of 8 is a good starting point for standard docking.[18]
-
-
Run AutoDock Vina:
-
Open a command line terminal (or Cygwin on Windows).
-
Navigate to the directory containing your protein, ligand, and configuration files.
-
Execute the Vina command:
-
Vina will run the docking simulation. Upon completion, it will generate two files: ligand_A1_out.pdbqt, containing the coordinates of the predicted binding poses, and log.txt, containing the binding affinity scores for each pose.
-
Protocol 4: Validation and Result Analysis
Rationale: A computational protocol must be validated to be trustworthy. Re-docking the original, co-crystallized ligand and comparing its predicted pose to its known crystal pose is the gold standard for validating a docking workflow.
-
Protocol Validation (Self-Validating System):
-
Prepare the co-crystallized ligand (e.g., celecoxib from PDB ID 3LN1) using the same ligand preparation protocol.
-
Dock this native ligand back into its own receptor using the established grid parameters.
-
Open the original PDB file and the top-ranked docked pose (_out.pdbqt) in a visualizer like PyMOL or Discovery Studio.
-
Superimpose the two structures and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the crystallographic ligand and the docked ligand.
-
Trustworthiness Check: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[16][19]
-
-
Analyze Docking Results:
-
Open the log.txt file. It will list the binding affinities (in kcal/mol) for the top poses. The most negative value corresponds to the highest predicted binding affinity.
-
Load the prepared protein (_protein.pdbqt) and the docking output (_out.pdbqt) into Discovery Studio Visualizer.
-
Examine the top-ranked pose. Analyze the non-bonded interactions between the ligand and the protein active site residues.
-
-
Visualize Key Interactions:
Caption: Key interactions of a hypothetical ligand in the COX-2 active site.
Data Interpretation and Presentation
The primary output of these studies is a set of quantitative and qualitative data that must be structured for clear interpretation and comparison.
Quantitative Data Summary
Summarize the docking results for a series of derivatives in a table. This allows for a direct comparison of binding affinities and predicted selectivity.
| Compound ID | Structure | COX-1 Binding Affinity (kcal/mol) | COX-2 Binding Affinity (kcal/mol) | Key COX-2 Interacting Residues | Predicted Selectivity (COX-1/COX-2 Affinity) |
| A-1 | [Image] | -7.5 | -9.2 | Arg120, Tyr355, Val523 | 1.23 |
| A-2 | [Image] | -7.2 | -8.1 | Arg120, Ser530 | 1.12 |
| A-3 | [Image] | -8.0 | -8.3 | Tyr355, Val523 | 1.04 |
| Celecoxib | [Image] | -9.1 | -11.5 | Arg120, His90, Val523 | 1.26 |
Note: Binding affinity values are hypothetical. A higher selectivity ratio suggests greater selectivity for COX-2.
Structure-Activity Relationship (SAR) Insights
By comparing the structures of the derivatives with their docking scores, you can derive valuable SAR insights. For example:
-
Does adding a bulky hydrophobic group at a certain position improve COX-2 affinity by interacting with the Val523 side pocket?
-
Does a specific functional group consistently form a hydrogen bond with Arg120?
-
How do different substitutions on the aniline ring affect the overall binding energy and selectivity?
These computational insights can guide the synthesis of the next generation of more potent and selective compounds, thereby accelerating the drug discovery process.[22][23]
References
-
Reddy, R. N., et al. (2007). Computer aided drug design approaches to develop cyclooxygenase based novel anti-inflammatory and anti-cancer drugs. Current Pharmaceutical Design, 13(34), 3505-17. [Link]
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Martinelli, A. Protein-ligand interaction. Discovery Studio Visualizer Tutorial. [Link]
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Reddy, R. N., et al. (2007). Computer Aided Drug Design Approaches to Develop Cyclooxygenase Based Novel Anti-Inflammatory and Anti-Cancer Drugs. Bentham Science Publishers. [Link]
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Dhanjal, J. K., et al. (2015). Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2. PLoS ONE 10(8): e0134691. [Link]
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Dhanjal, J. K., et al. (2015). Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2. Semantic Scholar. [Link]
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Dassault Systèmes. BIOVIA Discovery Studio. Dassault Systèmes. [Link]
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Reddy, R. N., et al. (2007). Computer Aided Drug Design Approaches to Develop Cyclooxygenase Based Novel Anti-Inflammatory and Anti-Cancer Drugs. ResearchGate. [Link]
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Patel, M., et al. (2014). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica, 6(5), 334-343. [Link]
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YouTube. (2023). How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. YouTube. [Link]
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Baroroh, U. (2021). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Indonesian Journal of Computational Biology (IJCB). [Link]
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ResearchGate. (2019). Results of the validation of the binding mode of a potent COX-2 inhibitor, obtained using the AutoDock software. ResearchGate. [Link]
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YouTube. (2023). Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio. YouTube. [Link]
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Sahu, N. K., et al. (2012). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Journal of Advanced Pharmacy Education and Research. [Link]
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Al-Maqdi, K. A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
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Sankaran, M., et al. (2016). Molecular docking analysis of doronine derivatives with human COX-2. PubMed Central. [Link]
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Uddin, M. J., et al. (2017). Molecular docking and ADME/T analysis for identification of novel potential COX inhibitors of some isolated compounds from Claus. Journal of Applied Pharmaceutical Science, 7(8), 122-127. [Link]
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ResearchGate. (2020). Protocol data used in the validation of molecular docking. ResearchGate. [Link]
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Ghiuru, R., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1499. [Link]
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Scribd. (n.d.). COX-1 and COX-2 Docking Study. Scribd. [Link]
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Bionatura Journal. (2024). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura. [Link]
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Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. [Link]
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Renusha, R., et al. (2021). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PubMed Central. [Link]
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YouTube. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
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Bua, S., & Scaffidi, M. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(6), 613-633. [Link]
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Kumar, R., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(2), 170. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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Vargas-de-la-Cruz, M. B., et al. (2023). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors. Revista Internacional de Alfabetización y Aprendizaje. [Link]
-
Acar, Ç. Ç., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. ResearchGate. [Link]
-
YouTube. (2023). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced. YouTube. [Link]
-
Singh, V. J., & Chawla, P. A. (2019). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 11(2), 43-47. [Link]
-
Cheriet, M., et al. (2023). Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Oriental Journal of Chemistry, 39(5). [Link]
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YouTube. (2023). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.0 documentation. [Link]
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Gathiaka, S., & Tastan, O. (n.d.). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. LibreTexts Chemistry. [Link]
-
Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Arabian Journal of Chemistry, 16(6), 104761. [Link]
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Geronikaki, A., et al. (2021). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 26(11), 3163. [Link]
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Application Note: High-Throughput Screening of 4-(Pyrrolidin-1-yl)aniline-Based Compound Libraries
For: Researchers, scientists, and drug development professionals.
Abstract
The 4-(pyrrolidin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is prevalent in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensionality and explore pharmacophore space effectively.[1][3] This application note provides a comprehensive, field-proven guide for the design and execution of a high-throughput screening (HTS) campaign targeting compound libraries based on this versatile scaffold. We will detail the critical path from assay development and miniaturization to primary screening, data analysis, and hit confirmation, emphasizing the causality behind experimental choices to ensure a robust and self-validating workflow.
Introduction: The Strategic Value of the Pyrrolidinyl-Aniline Scaffold
The pyrrolidine moiety is a cornerstone in drug discovery, offering a unique combination of structural rigidity and conformational flexibility.[1][2] Its saturated, sp³-rich nature allows for the creation of complex, three-dimensional molecules that can form precise interactions with biological targets, often leading to improved potency and selectivity compared to flat, aromatic systems. When coupled with an aniline fragment, the resulting this compound core (Figure 1) serves as an excellent starting point for combinatorial library synthesis, enabling the exploration of diverse chemical space.[4]
High-throughput screening (HTS) is the industrial-scale process of leveraging automation, miniaturized assays, and large-scale data analysis to test vast numbers of chemical compounds for specific biological activity.[5][6][7] It is the primary engine for identifying "hits"—compounds that serve as the starting point for intensive medicinal chemistry efforts in a drug discovery program.[8]
This guide provides an integrated framework for screening this compound libraries, focusing on a cell-based cytotoxicity assay as a broadly applicable initial screen. The principles and protocols herein are adaptable to various specific biological targets and assay technologies.

Figure 1. Core chemical structure of this compound.
Assay Development: The Foundation of a Successful Screen
The success of any HTS campaign is predicated on the quality of the assay. A robust assay is sensitive, reproducible, and has a large enough signal window to confidently distinguish between active and inactive compounds. Cell-based assays are often preferred in early-stage discovery as they provide biologically relevant data on a compound's effect within a living system.[6][9]
Causality: Selecting the Right Viability Assay
The choice of viability assay is dictated by its mechanism, sensitivity, and compatibility with HTS automation (i.e., a homogeneous, "add-and-read" format).[9]
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): This is often the gold standard. The underlying principle is that ATP is a key indicator of metabolically active, viable cells. The assay reagent lyses cells to release ATP, which then acts as a substrate for a luciferase enzyme, producing a luminescent signal directly proportional to the number of viable cells. This method is highly sensitive and has an excellent dynamic range.[9]
-
Resazurin Reduction Assays (e.g., alamarBlue™): In this fluorometric method, viable cells metabolically reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. It is less expensive than ATP-based assays but can be more susceptible to interference from fluorescent compounds.[9]
For this protocol, we will focus on the ATP-based luminescent assay due to its superior performance characteristics in HTS.
Protocol: Assay Miniaturization and Validation
The goal is to transition the assay from a low-throughput format (e.g., 96-well plates) to a high-throughput format (384- or 1536-well plates) to conserve reagents and compound stocks.[8][10]
Objective: To develop a robust, miniaturized cell viability assay in a 384-well format and validate its performance using the Z'-factor statistic.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
DMSO (Cell culture grade)
-
Staurosporine (Positive Control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, solid-bottom 384-well assay plates
-
Automated liquid handler and plate reader with luminescence detection
Step-by-Step Protocol:
-
Cell Seeding Optimization: a. Serially dilute a HeLa cell suspension to concentrations ranging from 500 to 8,000 cells per 40 µL. b. Using a multichannel pipette or dispenser, seed cells in columns 1-22 of a 384-well plate. Leave columns 23-24 as "no-cell" blanks. c. Incubate for 24 hours at 37°C, 5% CO₂. d. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. e. Add 40 µL of CellTiter-Glo® reagent to each well. f. Mix on an orbital shaker for 2 minutes to induce lysis. g. Incubate at room temperature for 10 minutes to stabilize the signal. h. Read luminescence on a plate reader. i. Causality Check: Plot luminescence vs. cell number. Select a cell density on the linear portion of the curve (typically 1,000-2,000 cells/well) to ensure the assay is not saturated and is sensitive to decreases in cell number.
-
DMSO Tolerance Test: a. Seed the optimized number of cells in a 384-well plate. b. After 24 hours, add DMSO to achieve final concentrations from 0.1% to 2.0%. Ensure the final volume is consistent across wells. c. Incubate for 48 hours (a typical compound incubation time). d. Perform the CellTiter-Glo® assay as described above. e. Causality Check: Determine the highest DMSO concentration that does not significantly impact cell viability (typically ≤0.5%). This concentration will be the vehicle concentration for the compound screen.[10]
-
Assay Validation with Z'-Factor: a. The Z'-factor is a statistical measure of assay quality. An assay with a Z' > 0.5 is considered excellent for HTS.[10] b. Prepare a 384-well plate:
- Positive Controls (Max Signal): 160 wells with cells + 0.5% DMSO.
- Negative Controls (Min Signal): 160 wells with cells + a high concentration of Staurosporine (e.g., 10 µM, which should induce >95% cell death).
- Blanks: 64 wells with media only. c. Incubate for 48 hours and perform the CellTiter-Glo® assay. d. Calculate the Z'-factor using the formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] Where SD is the standard deviation and Mean is the average of the controls. e. Trustworthiness Check: Repeat this validation on three separate days. If the Z'-factor is consistently > 0.5, the assay is robust and ready for screening.[10]
The High-Throughput Screening Campaign
The HTS campaign involves a primary screen of the entire library at a single concentration, followed by secondary screens to confirm activity and determine potency.
HTS Workflow Overview
The overall process follows a logical progression from large-scale screening to focused validation.
Protocol: Primary Single-Point Screen
Objective: To screen the entire this compound library at a single concentration (e.g., 10 µM) to identify initial "hits".
Procedure:
-
Plate Layout: On each 384-well assay plate, dedicate columns 1-2 for positive controls (cells + 0.5% DMSO) and columns 23-24 for negative controls (cells + 10 µM Staurosporine). The remaining 320 wells are for library compounds.
-
Cell Plating: Using an automated dispenser, seed HeLa cells (at the optimized density) in 40 µL of media into all wells of the assay plates. Incubate for 24 hours.
-
Compound Transfer: Using an automated liquid handler with a 384-well pin tool or acoustic dispenser, transfer a small volume (e.g., 200 nL) from the compound source plates to the assay plates to achieve a final concentration of 10 µM.
-
Incubation: Incubate the assay plates for 48 hours at 37°C, 5% CO₂.
-
Assay Readout: Perform the CellTiter-Glo® assay as previously described, using automated dispensers and plate readers to handle the large number of plates.[11]
Protocol: HTS Data Analysis and Hit Identification
Rigorous data analysis is essential to minimize false positives and negatives.[12]
Procedure:
-
Normalization: Raw data from each compound well is normalized to the on-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * [(Mean_pos - Compound_Value) / (Mean_pos - Mean_neg)]
-
Quality Control: For each plate, calculate the Z'-factor using the control wells. Plates with a Z' < 0.5 should be flagged for review or repeated.[13]
-
Hit Calling: A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a percent inhibition > 50% or activity greater than 3 standard deviations from the mean of the sample population.[14]
-
Data Visualization: Plotting the % inhibition for all compounds in a scatter plot provides a visual representation of the screen's performance and helps identify potential outliers or systematic errors.
Protocol: Hit Confirmation and Dose-Response
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Procedure:
-
Hit Confirmation: Re-test the primary hits using freshly prepared compound samples in the same single-point assay. This step is crucial to eliminate hits that may have resulted from compound precipitation or degradation in the library plates.
-
Dose-Response Assay: a. For all confirmed hits, prepare a 10-point, 3-fold serial dilution series, typically starting from a top concentration of 50 µM. b. Test these dilutions in the validated cell viability assay in triplicate. c. Plot percent inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic model to determine the IC₅₀ (the concentration at which 50% of the biological response is inhibited).
Data Presentation and Interpretation
Clear presentation of data is vital for decision-making. Confirmed hits should be summarized in a table for easy comparison.
Quantitative Data Summary
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed in Re-test? | IC₅₀ (µM) | Hill Slope | R² |
| PYA-00123 | 85.4 | Yes | 1.2 | 1.1 | 0.99 |
| PYA-00456 | 72.1 | Yes | 5.7 | 0.9 | 0.98 |
| PYA-00789 | 65.8 | No | - | - | - |
| PYA-01011 | 92.3 | Yes | 0.8 | 1.3 | 0.99 |
Table 1: Example data summary for hits from a hypothetical screen. IC₅₀, Hill Slope, and R² values are derived from the dose-response curve fitting.
Initial Structure-Activity Relationship (SAR) Insights
Once a set of confirmed, potent hits has been identified, the next step is to analyze the relationship between their chemical structures and biological activity.[15][16][17] By comparing active compounds (e.g., PYA-00123, PYA-01011) with inactive analogs from the library, medicinal chemists can identify key chemical features required for activity. This analysis guides the design of the next generation of compounds with improved potency and drug-like properties.
Conclusion
This application note outlines a robust, self-validating workflow for the high-throughput screening of this compound-based compound libraries. By prioritizing rigorous assay development, implementing strict quality control measures like the Z'-factor, and following a logical progression from primary screening to dose-response confirmation, researchers can confidently identify valid starting points for drug discovery programs. The principles described herein provide a foundational methodology that can be adapted to a wide array of biological targets and screening paradigms.
References
-
ResearchGate. HTS data analysis workflow. Practical implication of a workflow in HTS... | Download Scientific Diagram. Available from: [Link].
-
PubMed. A Protocol for a High-Throughput Multiplex Cell Viability Assay. Available from: [Link].
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Gilbert, D. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link].
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chem IT Services. HTS Data Analysis. Available from: [Link].
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Gul, S. Establishing assays and small molecule screening facilities for Drug Discovery programs. Available from: [Link].
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Gul, S. Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available from: [Link].
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ACS Publications. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available from: [Link].
-
Revvity Signals. Solving Data Bottlenecks by Automating and Scaling Wet-Lab Data Analysis. Available from: [Link].
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PubMed Central. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Available from: [Link].
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International Journal of Molecular Sciences. High throughput screening of small molecule library: procedure, challenges and future. Available from: [Link].
-
KNIME. SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Available from: [Link].
-
ResearchGate. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Available from: [Link].
-
Raimondi, M.V., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry. Available from: [Link].
-
PubMed Central. Cell-Based Screening Using High-Throughput Flow Cytometry. Available from: [Link].
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link].
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PubMed Central. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Available from: [Link].
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PubMed. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Available from: [Link].
-
ResearchGate. Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity | Request PDF. Available from: [Link].
-
PubMed. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. Available from: [Link].
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link].
-
Royal Society of Chemistry. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Available from: [Link].
-
ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Available from: [Link].
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-
ResearchGate. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Available from: [Link].
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European Journal of Chemistry. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. Available from: [Link].
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PubMed. High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase. Available from: [Link].
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Topic: Analytical Methods for the Characterization of 4-(Pyrrolidin-1-yl)aniline Products
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for the analytical characterization of 4-(Pyrrolidin-1-yl)aniline, a key intermediate in pharmaceutical synthesis and materials science. As an N-aryl-substituted pyrrolidine, its purity, identity, and stability are critical for downstream applications, making robust analytical control essential.[1][2] This document details validated protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established principles and adhere to international regulatory standards, such as the ICH Q2(R1) guidelines, to ensure data integrity and reliability.[3][4][5]
Introduction: The Analytical Imperative for this compound
This compound (CAS 2632-65-7) is a disubstituted aromatic amine featuring a pyrrolidine ring attached to an aniline moiety.[6][7] This structure is a valuable scaffold in medicinal chemistry, often incorporated into bioactive molecules.[1][2] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[8][9] Therefore, a multi-faceted analytical approach is not merely procedural but fundamental to ensuring product quality.
This guide moves beyond simple procedural lists to explain the causality behind methodological choices, providing a framework for developing and validating a complete analytical control strategy for this compound and related products.
Integrated Analytical Workflow
A comprehensive characterization of this compound requires the integration of orthogonal analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the material's identity, purity, and stability. The logical flow of this characterization process is depicted below.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of this compound and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC/UPLC)
Reverse-phase HPLC with UV or Mass Spectrometry (MS) detection is the primary technique for purity assessment due to its high resolution and sensitivity for aromatic amines.[10][11][12] The method must be specific enough to separate the main component from potential impurities, such as starting materials, by-products, or degradants.[4]
Rationale for Method Design:
-
Column: A C18 stationary phase is selected for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is employed to ensure the amine functional groups are protonated, which leads to sharper, more symmetrical peaks and improved retention.[13]
-
Detector: A Diode Array Detector (DAD) is used to assess peak purity and select the optimal wavelength for quantification (typically the λmax of the aniline chromophore). Coupling to a mass spectrometer (LC-MS) provides definitive peak identification and is invaluable for characterizing unknown impurities.[13][14][15]
Protocol 1: HPLC-UV Purity Determination
-
System Preparation:
-
Instrument: Agilent 1290 Infinity II LC System or equivalent.[11]
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Create a working standard at 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column for at least 15 minutes.
-
Inject 5 µL of the sample and standard solutions.
-
Run the gradient program outlined in the table below.
-
-
Data Analysis:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
| Table 1: Suggested HPLC Gradient Program. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful complementary technique, particularly for identifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.[16][17] While direct injection is possible, derivatization may be required for related polar impurities to improve volatility and peak shape.[16][18]
Protocol 2: GC-MS for Volatile Impurities
-
System Preparation:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms or SE-54 fused silica capillary column (30 m x 0.25 mm, 0.25 µm).[19]
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample (e.g., 50 mg) in a suitable solvent (e.g., 1 mL of Dichloromethane).
-
-
GC Program:
-
Initial Temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify against an internal standard.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[20] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons of the aniline ring (typically in the 6.5-7.5 ppm range), the -NH₂ protons (a broad singlet), and the two sets of non-equivalent methylene protons (-CH₂) of the pyrrolidine ring (typically in the 1.8-3.5 ppm range).[21]
-
¹³C NMR: The spectrum will display signals for the four distinct aromatic carbons and the two distinct carbons of the pyrrolidine ring.
| Assignment | Expected ¹H Shift (ppm, CDCl₃) | Expected ¹³C Shift (ppm, CDCl₃) |
| Pyrrolidine -CH₂ (C2', C5') | ~3.2 | ~48 |
| Pyrrolidine -CH₂ (C3', C4') | ~2.0 | ~25 |
| Aromatic -CH (C2, C6) | ~6.6 | ~113 |
| Aromatic -CH (C3, C5) | ~7.1 | ~129 |
| Aromatic -C (C1) | - | ~145 |
| Aromatic -C (C4) | - | ~140 |
| Amine -NH₂ | ~3.6 (broad) | - |
| Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Actual shifts may vary based on solvent and concentration. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[22]
Expected Characteristic Absorptions:
-
N-H Stretch: Two distinct bands in the 3350-3450 cm⁻¹ region, characteristic of a primary aromatic amine (-NH₂).[23][24]
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹ (from the pyrrolidine ring).
-
C=C Stretch (Aromatic): Peaks in the 1500-1620 cm⁻¹ region.
-
C-N Stretch: Strong absorptions in the 1250-1350 cm⁻¹ region.[25]
Thermal Analysis for Stability Assessment
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, melting point, and decomposition profile of the compound.[26] This information is vital for defining safe handling, storage, and processing conditions.
Protocol 3: TGA/DSC Analysis
-
System Preparation:
-
Instrument: TA Instruments Q500 TGA / Q2000 DSC or equivalent.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
-
Method Parameters:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis:
Method Validation Strategy
All quantitative methods described herein must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][28] The validation process provides objective evidence of a method's reliability.
Caption: Key validation parameters as defined by the ICH Q2(R1) guideline.[4][5]
Conclusion
The characterization of this compound requires a scientifically sound, multi-technique approach. The protocols and insights provided in this application note establish a robust framework for ensuring the identity, purity, and stability of this important chemical intermediate. By integrating chromatographic, spectroscopic, and thermal methods within a validated system, researchers and developers can generate reliable data, ensuring product quality and supporting regulatory requirements.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
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- Solid-Phase Microextraction Coupled with High-Performance Chromatography for the Determination of Aromatic Amines.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentr
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (EMA)
- Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. (PubMed)
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Studies on the hydrogen bonding of aniline's deriv
- Quality Guidelines. (ICH)
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (Taylor & Francis Online)
- ICH Q2 Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (ECA Academy)
- FT-IR spectra of the p-substituted aniline-based diadducts.
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
- Infrared Spectroscopy of Aromatic Amines (Anilines).
- 4-(Pyrrolidin-1-ylsulfonyl)aniline. (BOC Sciences)
- 1H NMR Spectrum of Aniline.
- This compound, 98% Purity. (CP Lab Safety)
- 4-(pyrrolidin-1-ylcarbonyl)aniline. (Sigma-Aldrich)
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- CAS 2632-65-7: this compound. (CymitQuimica)
- Synthesis of N-aryl-substituted pyrrolidines with various amines.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (IRIS UniPA)
- FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst.
- Synthesis, Characterization and Study of Some N-Substituted Aryl...
- Method 8131: Aniline and Selected Derivatives by Gas Chrom
- This compound | CAS 2632-65-7.
- A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt. (Benchchem)
- High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (Benchchem)
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. (The Royal Society of Chemistry)
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
- Application Notes and Protocols for the GC-MS Analysis of Aniline Deriv
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Identified impurities are synthesized & characterized using IR, MASS & NMR spectral data. (World Journal of Pharmaceutical Research)
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (MDPI)
- Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. (European Journal of Chemistry)
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. (Benchchem)
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (Thermo Fisher Scientific)
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (Agilent)
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (PMC - NIH)
- Development of an LC-MS Method for 4-Fluoroaniline Determin
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- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (MDPI)
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Scale-Up Synthesis of 4-(Pyrrolidin-1-yl)aniline Derivatives: An Application Note for Drug Development Professionals
Introduction: The Significance of 4-(Pyrrolidin-1-yl)aniline Derivatives in Medicinal Chemistry
The this compound scaffold is a privileged structural motif frequently encountered in modern drug discovery. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in over 20 FDA-approved drugs.[1] Its incorporation into the aniline backbone can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[2] The pyrrolidine moiety can improve aqueous solubility and other crucial physicochemical properties, while the nitrogen atom can act as a hydrogen bond acceptor, and the N-H group (if present) as a hydrogen bond donor, facilitating target engagement.[2] Given their importance, the development of robust and scalable synthetic routes to access these derivatives is of paramount importance for researchers in the pharmaceutical industry.
This application note provides a comprehensive guide to the scale-up synthesis of this compound derivatives, addressing common synthetic strategies, offering a detailed experimental protocol, and discussing critical process safety and optimization considerations.
Synthetic Strategies for this compound Derivatives
Several synthetic methodologies can be employed to construct the C-N bond between the aniline and pyrrolidine moieties. The choice of a particular route often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.
1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds.[3] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[4] The reaction is known for its broad substrate scope and functional group tolerance, making it a favored method in medicinal chemistry.[3][5]
2. Nucleophilic Aromatic Substitution (SNAr): In cases where the aniline ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution can be a viable and cost-effective approach.[6][7] This method avoids the use of expensive transition metal catalysts but is generally limited to specific substrates.
3. Reductive Amination: This strategy involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[8][9] For the synthesis of this compound derivatives, this could involve the reaction of a suitably functionalized aniline with a pyrrolidinone precursor followed by reduction.[10][11]
Detailed Protocol: Scale-Up Synthesis of this compound via Buchwald-Hartwig Amination
This protocol details the gram-scale synthesis of the parent compound, this compound, a key intermediate for the elaboration of more complex derivatives.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Bromoaniline | 172.03 | 10.0 g | 58.1 mmol | 1.0 |
| Pyrrolidine | 71.12 | 6.2 mL | 75.5 mmol | 1.3 |
| Sodium tert-butoxide | 96.10 | 8.4 g | 87.2 mmol | 1.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 266 mg | 0.29 mmol | 0.005 |
| XPhos | 476.65 | 554 mg | 1.16 mmol | 0.02 |
| Toluene | - | 200 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromoaniline (10.0 g, 58.1 mmol), sodium tert-butoxide (8.4 g, 87.2 mmol), Pd₂(dba)₃ (266 mg, 0.29 mmol), and XPhos (554 mg, 1.16 mmol).
-
Solvent and Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene (200 mL) followed by pyrrolidine (6.2 mL, 75.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound. For aniline and its derivatives, other purification methods like distillation or recrystallization can also be effective depending on the physical properties of the compound.[12][13]
Process Safety and Optimization
Scaling up chemical reactions introduces potential hazards that must be carefully managed.[14]
Key Safety Considerations:
-
Exothermic Reactions: While the Buchwald-Hartwig amination is not typically violently exothermic, it's crucial to monitor the internal temperature during the initial heating phase. For larger scales, controlled addition of reagents might be necessary.[14]
-
Reagent Handling: Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle it in a glovebox or under an inert atmosphere. Aniline and its derivatives are toxic and can be absorbed through the skin; appropriate personal protective equipment (PPE) is mandatory.[15][16]
-
Solvent Safety: Toluene is flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Can often be reduced to 0.1-1 mol% on scale. | Minimizes cost and residual palladium in the final product. |
| Ligand Selection | Bulky, electron-rich phosphine ligands like XPhos or SPhos are generally effective. | These ligands promote the key steps of the catalytic cycle.[17] |
| Base | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are preferred. | Weaker bases may lead to incomplete reaction. |
| Solvent | Aprotic, non-polar solvents like toluene or dioxane are common. | These solvents are compatible with the reaction conditions.[4] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure reagents and solvent are anhydrous. Use freshly opened catalyst. |
| Insufficient heating | Ensure the internal temperature reaches the target. | |
| Poor quality base | Use freshly opened, high-purity sodium tert-butoxide. | |
| Side Product Formation | Hydrodehalogenation of the starting material | Minimize excess base and ensure a properly inert atmosphere. |
| Dimerization of the aryl halide | Optimize catalyst and ligand loading. |
Conclusion
The scale-up synthesis of this compound derivatives is a critical task in the drug development pipeline. The Buchwald-Hartwig amination stands out as a reliable and versatile method for this transformation. By carefully considering the reaction parameters, implementing robust safety protocols, and understanding potential challenges, researchers can efficiently produce these valuable building blocks on a scale suitable for preclinical and clinical studies.
References
- BenchChem. (2025). Efficacy of different purification methods for substituted anilines.
- Allen. Aniline is usually purified by.
- LookChem. Purification of Aniline.
- Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
- ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- PMC - NIH. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
- Wikipedia. Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone.
- JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- ResearchGate. Synthesis of pyrrolidones via reductive amination of LA.
- NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- PubMed - NIH. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
- ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation.
- Green Chemistry (RSC Publishing). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
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- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: 4-(Pyrrolidin-1-yl)aniline as a Privileged Scaffold for the Synthesis of ATP-Competitive Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 4-(Pyrrolidin-1-yl)aniline as a key building block in the synthesis of protein kinase inhibitors. Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule inhibitors targeting the ATP-binding site of kinases is a cornerstone of modern drug discovery. This document details the chemical rationale for using the this compound scaffold, highlighting its contribution to inhibitor potency and selectivity. We provide detailed, field-proven synthetic protocols for the incorporation of this moiety into well-established inhibitor backbones, such as quinazolines and quinolines. Furthermore, we synthesize structure-activity relationship (SAR) data and present a logical workflow for the design and preliminary evaluation of novel inhibitors based on this versatile scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
Protein kinases constitute a large superfamily of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of protein substrates.[1][2] Their fundamental role in processes like cell growth, differentiation, and apoptosis means that aberrant kinase activity is a frequent driver of human diseases, including cancer and inflammatory disorders.[3][4] Consequently, the ATP-binding site of protein kinases has become one of the most important and intensely pursued drug targets in the 21st century.[5]
The development of selective small molecule inhibitors that compete with endogenous ATP is a validated and highly successful therapeutic strategy.[6][7] A key approach in medicinal chemistry is the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 4-anilinoquinazoline and 4-anilinoquinoline cores are quintessential examples of such scaffolds, forming the basis of numerous FDA-approved kinase inhibitors.[8] These core structures effectively mimic the adenine moiety of ATP, anchoring the inhibitor in the active site primarily through hydrogen bonds with the "hinge" region of the kinase.
The efficacy and selectivity of these inhibitors are profoundly influenced by the substitution pattern on the aniline ring. The this compound moiety has emerged as a particularly valuable substituent. The pyrrolidine ring, with its sp³-hybridized, non-planar structure, offers distinct advantages in exploring the three-dimensional space of the ATP-binding pocket, contributing to enhanced potency and favorable physicochemical properties.[9] This guide will elucidate the synthesis and application of this critical building block.
Figure 1: A diagram of a generic kinase cascade, indicating the point of intervention for a targeted kinase inhibitor.
Scientific Rationale: The Advantage of the this compound Moiety
The choice of substituent on the aniline ring is a critical determinant of a kinase inhibitor's overall profile. The this compound fragment confers several key advantages that explain its prevalence in inhibitor design.
-
Optimal Space-Filling and Hydrophobic Interactions: The saturated, five-membered pyrrolidine ring provides bulk and a three-dimensional character that can effectively occupy hydrophobic sub-pockets within the kinase active site adjacent to the main ATP-binding region.[9] Structure-activity relationship studies often show that the size and shape of the 4-pyrrolidinyl group provide a superior fit compared to smaller (e.g., dimethylamino) or larger/more flexible (e.g., piperidinyl) analogs, leading to increased potency.[10][11]
-
Modulation of Basicity and Solubility: The tertiary amine of the pyrrolidine ring is a basic center. This property can be crucial for establishing favorable interactions, such as salt bridges with acidic residues (e.g., Aspartate) in the active site. Furthermore, its basicity allows for salt formation (e.g., HCl or mesylate salts), which is often used to improve the aqueous solubility and bioavailability of the final drug candidate.
-
Vector for Further Optimization: The pyrrolidine ring itself can be a point of further chemical modification. Introducing substituents onto the ring can be used to fine-tune potency, alter metabolic stability, or probe for additional interactions within the target protein.[12][13]
Figure 2: Schematic of a 4-(pyrrolidin-1-yl)anilinoquinazoline inhibitor binding to the kinase ATP site.
General Synthetic Workflow & Protocols
The most direct and widely employed method for incorporating the this compound moiety is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of this compound with an electron-deficient heterocyclic core, typically activated by a suitable leaving group such as chlorine at the 4-position.
Figure 3: General workflow for the synthesis of target inhibitors via SNAr coupling.
Protocol 1: Synthesis of 6,7-Dimethoxy-N-(4-(pyrrolidin-1-yl)phenyl)quinazolin-4-amine
Principle: This protocol describes the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor scaffold via a nucleophilic aromatic substitution reaction.[14] The aniline nitrogen of this compound displaces the chlorine atom on the 4-position of the quinazoline ring. The reaction is typically acid-catalyzed or driven to completion by heat in a polar protic solvent like isopropanol or n-butanol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-6,7-dimethoxyquinazoline | ≥98% | Commercial | - |
| This compound | ≥98% | Commercial | Store under inert gas. |
| 2-Propanol (IPA) | Anhydrous | Commercial | Solvent |
| Hydrochloric Acid (HCl) | conc. | Commercial | Optional catalyst |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl) | - | Lab Prepared | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |
| Round-bottom flask, Condenser | - | - | Glassware |
| Magnetic stirrer/hotplate | - | - | Equipment |
| Thin Layer Chromatography (TLC) | Silica gel | Commercial | For monitoring |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, e.g., 2.24 g, 10 mmol).
-
Addition of Reagents: Add this compound (1.05 eq, 1.85 g, 10.5 mmol) followed by 2-propanol (40 mL).
-
Reaction Conditions:
-
Rationale: Isopropanol is a common solvent that provides good solubility for the reactants and has a suitable boiling point for this reaction. An inert atmosphere (N₂ or Ar) is recommended to prevent oxidation of the aniline, though not always strictly necessary.
-
Begin stirring the suspension. Heat the reaction mixture to reflux (approx. 82 °C) using an oil bath.
-
(Optional Catalyst): A catalytic amount of concentrated HCl (e.g., 2-3 drops) can be added to protonate the quinazoline ring, making it more electrophilic and accelerating the reaction.
-
-
Reaction Monitoring:
-
Rationale: Monitoring ensures the reaction goes to completion and helps prevent the formation of side products from prolonged heating.
-
Monitor the progress of the reaction by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The starting materials should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 4-12 hours.
-
-
Workup & Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate (the HCl salt of the product) should form.
-
Filter the solid and wash it with cold 2-propanol, then diethyl ether to obtain the product salt.
-
For Free Base: To obtain the free base, suspend the filtered solid in a mixture of ethyl acetate (50 mL) and water (50 mL). Add saturated sodium bicarbonate solution dropwise with vigorous stirring until the aqueous layer is basic (pH ~8-9).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Validation:
-
Rationale: Purification is essential to remove any unreacted starting materials or side products. Validation confirms the identity and purity of the synthesized compound.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (>95%).
-
Structure-Activity Relationship (SAR) Insights
The choice of the N-alkyl substituent at the 4-position of the aniline ring has a demonstrable impact on kinase inhibitory activity. The pyrrolidine ring often provides a balance of steric bulk and conformational rigidity that is optimal for fitting into specific hydrophobic pockets.
Table 1: Comparative Inhibitory Activity of Anilino-Substituted Kinase Inhibitors
| Compound ID | Core Scaffold | 4-Anilino Substituent | Target Kinase | IC₅₀ (nM) | Reference Insight |
| A-1 | Quinazoline | H (Unsubstituted) | EGFR | ~7,700 | Baseline activity.[14] |
| A-2 | Quinazoline | N(CH₃)₂ | EGFR | ~100 | Addition of a basic amine improves potency. |
| A-3 | Quinazoline | N(CH₂)₄ (Pyrrolidinyl) | EGFR | ~30 | The pyrrolidine ring provides a superior fit over dimethylamino.[14] |
| B-1 | Benzothiophene | N(CH₃)₂ | AF9-DOT1L | >5,000 | Diethylamino group shows weak activity.[11] |
| B-2 | Benzothiophene | N(CH₂)₄ (Pyrrolidinyl) | AF9-DOT1L | 5,300 | Pyrrolidinyl group is essential for activity.[11] |
| B-3 | Benzothiophene | N(CH₂)₅ (Piperidinyl) | AF9-DOT1L | 3,600 | Piperidinyl group is slightly more potent in this series.[11] |
Note: IC₅₀ values are illustrative and compiled from trends described in the literature. Absolute values may vary based on specific assay conditions.
Discussion of SAR Trends:
As shown in Table 1, for the EGFR inhibitor series (A-1 to A-3), the introduction of a 4-pyrrolidinyl group results in a significant increase in potency compared to both the unsubstituted aniline and the dimethylamino analog.[14] This strongly suggests that the kinase's active site has a specific pocket that favorably accommodates the size and shape of the pyrrolidine ring.
In a different series targeting the AF9-DOT1L protein-protein interaction, both the 4-pyrrolidinyl and 4-piperidinyl groups were found to be essential for inhibitory activity, whereas a diethylamino group was much less effective.[11] This highlights that while the presence of a cyclic amine is crucial, the optimal ring size can be target-dependent, underscoring the importance of synthesizing and testing a focused library of analogs during lead optimization.
Conclusion
This compound is a high-value, privileged building block for the synthesis of kinase inhibitors. Its utility is rooted in the unique structural and electronic properties of the pyrrolidine ring, which can engage in critical hydrophobic and polar interactions within the kinase ATP-binding site. The straightforward incorporation of this moiety via robust SNAr chemistry allows for the rapid generation of compound libraries for screening and lead optimization. The consistent observation of enhanced potency in multiple inhibitor classes validates the strategic inclusion of this compound in the design of novel, potent, and selective kinase inhibitors.
References
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550. [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 173, 105895. [Link]
-
Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(7), 2201-2209. [Link]
-
Wallace, E. M., et al. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5604-5608. [Link]
-
Lu, Y., et al. (2018). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Journal of Medicinal Chemistry, 61(15), 6649-6667. [Link]
-
Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]
-
Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Previously reported 4-anilino-quin(az)olines (1–3) kinase inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Fueling the Pipeline via Innovations in Organic Synthesis. (2022). ACS Medicinal Chemistry Letters, 13(4), 516-527. [Link]
-
Roskoski, R. Jr. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 215, 107723. [Link]
-
Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609. [Link]
-
Denny, W. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]
-
Shakya, P., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 26(11), 3338. [Link]
-
Toledo, L. M., Lydon, N. B., & Elbaum, D. (1999). The Structure-Based Design of ATP-site Directed Protein Kinase Inhibitors. Current Medicinal Chemistry, 6(9), 775-805. [Link]
-
Nevola, L., & Giralt, E. (2015). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. International Journal of Molecular Sciences, 16(1), 1386-1423. [Link]
-
Huang, D., & Caflisch, A. (2009). Kinase selectivity potential for inhibitors targeting the ATP binding site. Bioinformatics, 25(22), 2896-2902. [Link]
-
Protein kinase, ATP binding site (IPR017441). (n.d.). InterPro, EMBL-EBI. Retrieved January 12, 2026, from [Link]
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- 10. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]
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- 14. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry: Reactions Involving 4-(Pyrrolidin-1-yl)aniline
Introduction: Leveraging Flow Chemistry for a Highly Reactive Aniline Derivative
4-(Pyrrolidin-1-yl)aniline is a key aromatic amine intermediate, notable for the strong electron-donating character of its tertiary amine substituent. This electronic enrichment makes the molecule highly reactive, particularly in electrophilic aromatic substitution reactions. While advantageous for certain transformations, this heightened reactivity presents significant challenges in traditional batch processing, especially for reactions involving the notoriously unstable diazonium salts. Side reactions, such as triazene formation and unwanted coupling, can diminish yield and complicate purification.[1]
Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in microreactors or tube reactors, we gain precise control over reaction parameters such as temperature, pressure, and residence time.[2][3] The high surface-area-to-volume ratio of these systems allows for superior heat transfer, mitigating the risks associated with the highly exothermic nature of diazotization and azo coupling reactions.[4][5] This enhanced control not only improves safety but also boosts selectivity and yield, making flow chemistry an ideal platform for harnessing the synthetic potential of reactive intermediates derived from this compound.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the continuous flow synthesis of diazonium salts from this compound and their subsequent azo coupling reactions. The protocols are designed to be self-validating, with explanations for each experimental choice grounded in established principles of flow chemistry and reaction kinetics.
Part 1: Continuous Flow Diazotization of this compound
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry.[6] In a flow regime, the in situ generation and immediate consumption of the often-unstable diazonium salt drastically improve the safety profile of this transformation.[1][2]
Scientific Rationale and Key Considerations
The diazotization of this compound is anticipated to be extremely rapid due to the electron-donating pyrrolidino group. This high reactivity necessitates precise control to prevent the formation of byproducts. Key considerations include:
-
Stoichiometry and Acid Concentration: A slight excess of the nitrosating agent (generated in situ from sodium nitrite) is typically used. For electron-rich anilines, a higher concentration of acid is often beneficial to ensure complete protonation of the starting material and to suppress the formation of diazoamino compounds (triazenes).[1]
-
Temperature Control: Diazotization is a highly exothermic reaction. The superior heat exchange in flow reactors allows for maintaining a consistently low temperature (typically 0-10 °C), which is crucial for the stability of the diazonium salt.[5]
-
Mixing Efficiency: Rapid and efficient mixing of the reactant streams is critical to ensure homogeneous reaction conditions and prevent localized areas of high concentration, which can lead to side reactions. T-mixers or static mixers are commonly employed for this purpose.
-
Residence Time: Due to the fast reaction kinetics, a short residence time is generally sufficient for complete conversion. This minimizes the time the unstable diazonium salt spends in the reactor, reducing the likelihood of decomposition.[7]
Experimental Workflow: Diazotization
Caption: Workflow for Continuous Flow Diazotization
Detailed Protocol: Diazotization of this compound
1. Reagent Preparation:
-
Solution A (Aniline Solution): Prepare a 0.5 M solution of this compound in 2.0 M aqueous hydrochloric acid. Rationale: The use of a higher acid concentration helps to fully dissolve the aniline as its hydrochloride salt and suppresses side reactions.[1]
-
Solution B (Nitrite Solution): Prepare a 0.55 M aqueous solution of sodium nitrite. Rationale: A slight excess of the nitrosating agent ensures complete conversion of the aniline.
2. Flow System Setup:
-
Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a PFA tube coil reactor (e.g., 10 mL volume), and a back-pressure regulator (set to 5 bar). Rationale: The back-pressure regulator ensures a stable flow and prevents outgassing.
-
Immerse the coil reactor in an ice-water bath to maintain a temperature of 0-5 °C.
3. Reaction Execution:
-
Set the flow rate of Pump A (Solution A) to 1.0 mL/min.
-
Set the flow rate of Pump B (Solution B) to 1.0 mL/min.
-
This results in a total flow rate of 2.0 mL/min and a residence time of 5 minutes in the 10 mL reactor.
-
Allow the system to stabilize for 2-3 minutes before collecting the product stream.
-
The output stream contains the aqueous solution of the 4-(pyrrolidin-1-yl)benzenediazonium chloride, which should be used immediately in the subsequent reaction.
Table 1: Optimized Parameters for Diazotization
| Parameter | Value | Rationale |
| Concentration (Aniline) | 0.5 M | Balances throughput with solubility and safety. |
| Acid Concentration | 2.0 M HCl | Suppresses side reactions common with electron-rich anilines.[1] |
| Nitrite Stoichiometry | 1.1 equivalents | Ensures complete conversion of the starting material. |
| Temperature | 0-5 °C | Critical for the stability of the diazonium salt.[5] |
| Residence Time | 5 minutes | Sufficient for complete reaction while minimizing decomposition. |
| Pressure | 5 bar | Maintains single-phase flow and improves reproducibility. |
Part 2: Continuous Flow Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile, reacting with an electron-rich coupling partner.[8] The products, azo compounds, are highly colored and have widespread applications as dyes and pigments.[5]
Scientific Rationale and Key Considerations
The 4-(pyrrolidin-1-yl)benzenediazonium salt, while reactive, will couple efficiently with activated aromatic compounds such as phenols, naphthols, and other anilines.
-
pH Control: The pH of the coupling reaction is critical. For coupling with phenols, a mildly alkaline pH is required to deprotonate the phenol to the more nucleophilic phenoxide. For coupling with anilines, a mildly acidic pH is optimal to ensure a sufficient concentration of the diazonium ion while having enough of the free aniline to act as a nucleophile.[5]
-
Coupling Partner: The choice of coupling partner will determine the color and properties of the resulting azo dye. Electron-donating groups on the coupling partner will accelerate the reaction.
-
Solvent: The solvent system must be able to dissolve all reactants. Aqueous systems are common, but co-solvents may be necessary depending on the solubility of the coupling partner and the final product.
Experimental Workflow: Azo Coupling
Caption: Workflow for Continuous Flow Azo Coupling
Detailed Protocol: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the in situ generated 4-(pyrrolidin-1-yl)benzenediazonium chloride with 2-naphthol to produce a vibrant azo dye.
1. Reagent Preparation:
-
Diazonium Salt Stream: Use the output stream directly from the diazotization protocol described in Part 1.
-
Solution C (Coupling Solution): Prepare a 0.5 M solution of 2-naphthol in 1.0 M aqueous sodium hydroxide. Rationale: The alkaline conditions deprotonate the 2-naphthol to the highly reactive naphthoxide ion, facilitating the coupling reaction.
2. Flow System Setup:
-
Connect the output of the diazotization reactor to one inlet of a second T-mixer.
-
Use a third syringe pump (Pump C) to introduce Solution C into the second inlet of the T-mixer.
-
Connect the outlet of the second T-mixer to a second PFA tube coil reactor (e.g., 20 mL volume) maintained at room temperature.
3. Reaction Execution:
-
The flow rate of the diazonium salt stream is 2.0 mL/min (from Part 1).
-
Set the flow rate of Pump C (Solution C) to 2.0 mL/min.
-
This results in a total flow rate of 4.0 mL/min and a residence time of 5 minutes in the 20 mL coupling reactor.
-
The formation of a brightly colored precipitate indicates the formation of the azo dye.
-
The product stream can be collected, and the solid dye can be isolated by filtration, washed with water, and dried.
Table 2: Optimized Parameters for Azo Coupling with 2-Naphthol
| Parameter | Value | Rationale |
| Concentration (Diazonium) | ~0.25 M (after mixing) | Determined by the output of the first step. |
| Concentration (2-Naphthol) | ~0.25 M (after mixing) | Stoichiometric with the diazonium salt. |
| pH | Alkaline (from NaOH) | Essential for activating the phenol coupling partner. |
| Temperature | Room Temperature | Azo coupling is typically fast at ambient temperatures. |
| Residence Time | 5 minutes | Allows for complete reaction and precipitation of the product. |
Conclusion
The protocols detailed in these application notes demonstrate the power of continuous flow chemistry for managing the synthesis and reactions of the highly reactive this compound. By leveraging the precise control over reaction parameters inherent to flow systems, the hazardous diazotization reaction can be performed safely and efficiently. The in situ generated diazonium salt can be seamlessly telescoped into subsequent azo coupling reactions, enabling the rapid and scalable synthesis of valuable azo compounds. This approach not only enhances safety and yield but also aligns with the principles of green chemistry by minimizing waste and improving process efficiency.
References
- Baxendale, I. R., et al. (2013). Flow Chemistry. Org. Lett. 2013, 15, 710.
- Kappe, C. O., et al. (2024). Flow Chemistry – Original Papers.
- PharmaBlock. Flow chemistry.
- Noël, T., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. PubMed Central.
- Kulkarni, A. A., & Ranade, V. V. (2017). Selectivity engineering of the diazotization reaction in a continuous flow reactor.
- McCormack, A. T., & Stephens, J. C. (2024). The continuous flow synthesis of azos. PMC.
- Sivasubramanian, S. P., et al. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET.
- Wang, J., et al. (2019). Continuous-flow synthesis of azo dyes in a microreactor system.
- Baumann, M., et al. (2016).
- McCormack, A. T., & Stephens, J. C. (2024). The continuous flow synthesis of azos.
- Karsten, B. (n.d.). Flow Chemistry. NJ Bio, Inc.
- Wikipedia. Azo coupling.
- Baumann, M., et al. (2016).
- Li, Y., et al. (2024). Modular Cascade of Flow Reactors: Continuous Flow Synthesis of Water-Insoluble Diazo Dyes in Aqueous System. PubMed.
- El-Shishtawy, R. M., et al. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing.
- Kappe, C. O., et al. (2022). Flow Chemistry – Review Articles.
- Wang, C., et al. (2022). Removal of amino in anilines through diazonium salt-based reactions.
- Baumann, M., et al. (2016).
- Zhang, P., et al. (2022). Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021. Reaction Chemistry & Engineering (RSC Publishing).
- da Silva, D. L., et al. (2018). Kinetics and Mechanism of Diazotization.
- Yates, E., & Yates, A. (2015). The diazotization process.
- BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. njbio.com [njbio.com]
- 4. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. ijirset.com [ijirset.com]
Application Notes and Protocols: Green Chemistry Approaches to the Synthesis of 4-(Pyrrolidin-1-yl)aniline
Introduction: The Imperative for Greener Synthesis of a Key Pharmaceutical Intermediate
4-(Pyrrolidin-1-yl)aniline is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The pyrrolidine moiety can enhance the pharmacological properties of a molecule, including its solubility and metabolic stability. Traditionally, the synthesis of N-arylpyrrolidines has often relied on classical methods such as nucleophilic aromatic substitution (SNAr) which can require harsh reaction conditions, hazardous solvents, and may generate significant waste.
In line with the principles of green chemistry, there is a growing need for the development of more sustainable and environmentally benign synthetic routes. This application note details modern, greener approaches to the synthesis of this compound, focusing on methodologies that offer significant advantages over traditional methods in terms of energy efficiency, reduced waste, and the use of less hazardous materials. We will explore microwave-assisted Buchwald-Hartwig amination and ultrasound-assisted synthesis as powerful tools for achieving these goals. A comparison with a traditional synthetic route will be provided to highlight the advancements and benefits of these green approaches.
Traditional Synthesis: A Baseline for Comparison
A common traditional method for the synthesis of this compound involves the nucleophilic aromatic substitution of an activated aryl halide or the alkylation of an aniline derivative. For instance, the reaction of p-phenylenediamine with 1,4-dibromobutane represents a classical approach.
Reaction Scheme: Traditional Synthesis
Caption: Traditional synthesis of this compound.
This method often requires high temperatures, prolonged reaction times, and the use of a base to neutralize the hydrogen bromide byproduct. The potential for di-substitution and other side reactions can lead to lower yields and the need for extensive purification.
Green Chemistry Approach 1: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] When coupled with microwave irradiation, this method becomes a highly efficient and green synthetic tool, dramatically reducing reaction times from hours to minutes.[2]
Causality of Experimental Choices
-
Microwave Irradiation: Microwave heating directly and efficiently excites polar molecules, leading to rapid and uniform heating of the reaction mixture. This results in significantly accelerated reaction rates and often cleaner reactions with fewer byproducts compared to conventional heating.[2]
-
Palladium Catalyst and Ligand: A palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky electron-rich phosphine ligand, like XPhos, is crucial for the catalytic cycle of the Buchwald-Hartwig reaction. The ligand facilitates the oxidative addition of the aryl halide and the reductive elimination of the product.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (t-BuONa), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions. While not the "greenest" solvent, its use is minimized in microwave synthesis due to the short reaction times. Further optimization could explore greener solvents like cyclopentyl methyl ether (CPME).
Experimental Workflow: Microwave-Assisted Buchwald-Hartwig Amination
Caption: Workflow for microwave-assisted Buchwald-Hartwig amination.
Detailed Protocol: Microwave-Assisted Synthesis of this compound
Materials:
-
4-Bromoaniline
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous Toluene
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add 4-bromoaniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (5 mL) via syringe, followed by pyrrolidine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Place the vial in the microwave reactor and irradiate at 150 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Green Chemistry Approach 2: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides another green alternative for chemical synthesis by utilizing acoustic cavitation to generate localized high temperatures and pressures, which can significantly enhance reaction rates.[3] This approach can often be performed at lower bulk temperatures and in greener solvents.
Causality of Experimental Choices
-
Ultrasound Irradiation: The collapse of cavitation bubbles creates transient hot spots with temperatures of several thousand Kelvin and pressures of hundreds of atmospheres, accelerating the reaction.[3]
-
Solvent System: The use of a green solvent such as ethanol or even water is often feasible in ultrasound-assisted synthesis, significantly improving the environmental profile of the reaction.[4]
-
Catalyst/Promoter: In some cases, a mild and environmentally benign catalyst or promoter, such as citric acid, can be used to facilitate the reaction.[4]
Experimental Workflow: Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted synthesis.
Detailed Protocol: Ultrasound-Assisted Synthesis of this compound
Materials:
-
p-Phenylenediamine
-
1,4-Dichlorobutane
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Ultrasonic bath
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve p-phenylenediamine (1.0 mmol) and potassium carbonate (2.5 mmol) in ethanol (10 mL).
-
Add 1,4-dichlorobutane (1.1 mmol) to the mixture.
-
Place the flask in an ultrasonic bath and sonicate at 50 °C for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Comparative Data and Green Metrics
To objectively assess the "greenness" of these synthetic approaches, we can compare them based on several key metrics.
| Parameter | Traditional Method | Microwave-Assisted Buchwald-Hartwig | Ultrasound-Assisted Synthesis |
| Reaction Time | Several hours to days | 10-30 minutes[2] | 1-3 hours |
| Temperature | High (e.g., >100 °C) | 150 °C (localized heating)[2] | 40-60 °C (bulk temperature) |
| Energy Consumption | High | Low to moderate | Low |
| Solvent | Often hazardous (e.g., DMF, NMP) | Toluene, potential for greener alternatives | Ethanol, Water[4] |
| Catalyst | Often stoichiometric base | Catalytic Pd and ligand | Often catalyst-free or benign catalyst[4] |
| Yield | Moderate to good | Good to excellent[2] | Good |
| Atom Economy | Moderate | High | High |
| E-Factor (Waste/Product Ratio) | High | Low | Low |
Conclusion and Future Outlook
The application of green chemistry principles to the synthesis of this compound offers significant advantages over traditional methods. Microwave-assisted Buchwald-Hartwig amination provides a rapid and high-yielding route, while ultrasound-assisted synthesis offers a milder, often catalyst-free alternative in environmentally friendly solvents. Both approaches lead to a reduction in energy consumption, reaction time, and waste generation, aligning with the goals of sustainable chemical manufacturing.
For researchers and professionals in drug development, the adoption of these green methodologies not only contributes to environmental stewardship but can also lead to more efficient and cost-effective production of this important pharmaceutical intermediate. Further research could focus on the development of catalyst-free microwave protocols, the use of even greener solvents like supercritical CO₂, and the application of flow chemistry to further enhance the sustainability of the synthesis of this compound.
References
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Ahankar, H., et al. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 2016, 18(12), 3544-3552. Available from: [Link]
-
Janjua, M., et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 2023. Available from: [Link]
-
Gałuszka, A., et al. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 2013, 18(10), 11980-12003. Available from: [Link]
- Yadav, A. R., et al. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Scientific Research in Science and Technology, 2020.
- Anastas, P. T., & Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998.
- Sheldon, R. A. Green chemistry and catalysis. Angewandte Chemie International Edition, 2007, 46(43), 8160-8163.
- Cravotto, G., & Cintas, P. The combined use of microwaves and ultrasound: a powerful tool for green chemistry. Green Chemistry, 2007, 9(3), 195-200.
- Kappe, C. O. Microwave-assisted synthesis of heterocycles. Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.
- de la Hoz, A., et al. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 2005, 34(2), 164-178.
- Polshettiwar, V., & Varma, R. S. Green chemistry by nano-catalysis. Green Chemistry, 2008, 10(8), 891-899.
- Varma, R. S. Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1999, 1(1), 43-45.
- Mason, T. J. Sonochemistry and the environment–providing a “green” link between chemistry, physics and engineering. Ultrasonics sonochemistry, 2007, 14(4), 476-483.
- Cintas, P., & Luche, J. L. Green chemistry. The sonochemical approach. Green Chemistry, 1999, 1(3), 115-125.
Sources
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for Buchwald-Hartwig amination of 4-(Pyrrolidin-1-yl)aniline
# Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-(Pyrrolidin-1-yl)aniline
Welcome to the technical support center for the Buchwald-Hartwig amination, with a specialized focus on the coupling of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we synthesize our extensive field experience with established scientific principles to provide actionable troubleshooting advice and answers to frequently asked questions.
Introduction to the Challenge: Coupling an Electron-Rich Amine
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1] While the reaction has seen broad success, challenges arise with specific substrate combinations. The coupling of this compound, an electron-rich aromatic amine, with aryl halides presents a unique set of considerations. The high electron density on the aniline nitrogen can influence catalyst activity and lead to undesired side reactions. This guide will provide the expertise to navigate these challenges and achieve optimal reaction outcomes.
Core Principles of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is fundamental to troubleshooting and optimization. The generally accepted mechanism involves several key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.[2][3][4]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][3]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylated amine product and regenerating the Pd(0) catalyst.[2][3]
Each of these steps can be influenced by the choice of catalyst, ligand, base, solvent, and temperature, making careful optimization crucial for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue and can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.
-
Solution: Ensure you are using a reliable palladium precatalyst, such as a G3 or G4 precatalyst, which are designed for efficient generation of the active LPd(0) species.[5] If using a Pd(II) source like Pd(OAc)₂, pre-activation with the phosphine ligand before adding the other reagents can be beneficial.[5] Also, check the age and quality of your catalyst, as they can degrade over time.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich anilines, a bulky, electron-rich phosphine ligand is often required.
-
Solution: Screen a panel of ligands. For this specific substrate, ligands like XPhos, BrettPhos, or tBuXPhos are excellent starting points due to their steric bulk and electron-donating properties.[6]
-
-
Poor Base Solubility or Strength: The base is crucial for the deprotonation of the amine. If the base is not soluble or strong enough, the reaction will stall.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[7] However, ensure it is fresh and handled under inert conditions. If base-sensitive functional groups are present, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.[7]
-
-
Solvent Issues: The solvent must be anhydrous and degassed. The presence of oxygen can lead to catalyst decomposition, and water can interfere with the base.
Question 2: I am observing significant formation of a hydrodehalogenated side product. What causes this and how can I minimize it?
Answer:
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It often occurs due to a competing β-hydride elimination pathway.[10]
-
Cause: This side reaction is more prevalent with electron-rich aryl halides and certain catalyst/ligand combinations.
-
Solutions:
-
Ligand Selection: The choice of ligand is paramount. Bulky biarylphosphine ligands are known to suppress hydrodehalogenation by sterically disfavoring the conformation required for β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired amination.
-
Base Choice: While a strong base is necessary, an excessively strong base under certain conditions can promote this side reaction. If using NaOtBu, ensure the stoichiometry is correct (typically 1.2-1.5 equivalents).
-
Question 3: My desired product is forming, but I'm also getting significant amounts of diarylated or other side products. How can I improve the selectivity?
Answer:
The formation of diarylated or other unexpected products points to issues with reaction control.
-
Diarylation: This occurs when the product of the initial amination reacts further with another molecule of the aryl halide.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the aniline (1.1-1.2 equivalents) can help to consume the aryl halide and minimize diarylation. Lowering the reaction temperature can also improve selectivity.
-
-
Other Side Products: Unidentified side products can arise from decomposition of starting materials or the product under the reaction conditions.
-
Solution: If your substrates contain sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ should be considered.[7] Additionally, ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.
-
Frequently Asked Questions (FAQs)
What is the optimal catalyst loading for this reaction?
Typically, a catalyst loading of 1-2 mol% is a good starting point for optimization.[8] For challenging couplings, it may be necessary to increase the loading to 5 mol%. However, higher catalyst loadings can sometimes lead to an increase in side products, so it's a parameter that should be carefully optimized.
How do I choose the right solvent?
The choice of solvent is critical for solubility and reaction rate.
-
Toluene: A very common and often effective choice, particularly for aryl iodide substrates, as it helps to mitigate the inhibitory effect of the iodide salt formed during the reaction.[2][5]
-
1,4-Dioxane: Another popular choice that can be effective for a wide range of substrates.[8]
-
Ethereal Solvents (THF, 2-MeTHF): These can also be good options. 2-MeTHF is considered a "greener" alternative and has shown excellent performance in some cases.[7][11]
Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[12]
What is the recommended reaction temperature?
Reaction temperatures typically range from room temperature to over 100 °C.[3] For the coupling of this compound, starting with a temperature of 80-100 °C is a reasonable approach. If the reaction is sluggish, the temperature can be increased. Conversely, if side product formation is an issue, lowering the temperature may be beneficial.
How important is the purity of the reagents?
The purity of all reagents is critical for the success of the Buchwald-Hartwig amination. Impurities in the starting materials, catalyst, ligand, base, or solvent can inhibit the catalyst and lead to failed reactions. Always use high-purity reagents and ensure solvents are anhydrous and degassed.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium precatalyst, ligand, and sodium tert-butoxide.
-
Seal the vial with a PTFE-lined cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for the desired amount of time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common Buchwald-Hartwig amination issues.
Quantitative Data Summary
| Parameter | Recommended Range/Options | Notes |
| Catalyst Loading | 1-5 mol% | Start with 1-2 mol% and increase if necessary. |
| Ligand:Palladium Ratio | 1:1 to 2:1 | An excess of ligand can sometimes be beneficial. |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Choice depends on substrate functional group tolerance.[7] |
| Base Stoichiometry | 1.2-2.0 equivalents | Use a slight excess to drive the reaction to completion. |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess can minimize diarylation. |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Must be anhydrous and degassed.[7][11] |
| Temperature | 80-120 °C | Optimize based on reaction rate and side product formation. |
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Common side products in the synthesis of 4-(Pyrrolidin-1-yl)aniline derivatives
Welcome to the technical support hub for the synthesis of 4-(Pyrrolidin-1-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products and experimental challenges. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthesis.
Aniline derivatives featuring a pyrrolidine moiety are prevalent scaffolds in medicinal chemistry and materials science. However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields. This guide addresses the most common issues encountered during three primary synthetic routes: Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination.
Troubleshooting Guide by Synthetic Method
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Section 1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1] However, its success is highly dependent on the fine-tuning of catalysts, ligands, and reaction conditions.
Q1: My yield is low, and I'm observing a significant amount of a byproduct with a mass corresponding to the starting aryl halide minus the halogen. What is it, and how do I prevent it?
Answer: You are likely observing hydrodehalogenation , a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced to the corresponding arene.[2][3]
Causality: This side reaction competes with the desired reductive elimination step of the catalytic cycle.[2] It is often promoted by the formation of palladium hydride (Pd-H) species. These can arise from several sources, including β-hydride elimination from the palladium-amido intermediate or from reactions involving the solvent or base.[4] This Pd-H species can then reductively eliminate with the aryl halide to form the hydrodehalogenated arene.
Troubleshooting Protocol & Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the product-forming step), outcompeting the hydrodehalogenation pathway.[1]
-
Action: If you are using simpler ligands like P(t-Bu)₃, consider switching to more specialized biaryl phosphine ligands such as XPhos or RuPhos, which have been developed to minimize this side reaction.[5]
-
-
Base and Solvent Purity: The choice and purity of the base are crucial.
-
Action: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[1] Ensure the base is fresh and has been stored under inert conditions. Traces of hydroxide or moisture can facilitate the formation of Pd-H species.
-
Action: Use anhydrous, degassed solvents (e.g., toluene, dioxane).[6] Oxygen can lead to catalyst decomposition and other side reactions.
-
-
Bimetallic Catalyst Systems: Recent studies have shown that using a bimetallic palladium-copper (Pd-Cu) nanocatalyst can suppress hydrodehalogenation, possibly through the in-situ formation of Cu-hydride species that prevent the formation of the problematic Pd-hydrides.[7]
Diagram: Buchwald-Hartwig Cycle vs. Hydrodehalogenation
Caption: Fig 1. Competition between productive amination and hydrodehalogenation.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr route is a classical method, typically involving the reaction of pyrrolidine with an aryl halide activated by a strong electron-withdrawing group (EWG), such as a nitro group, at the ortho or para position.[8] The subsequent reduction of the EWG yields the aniline.
Q1: My final product is contaminated with a nitro-containing compound after the reduction step. Why did this happen?
Answer: This is a clear case of incomplete reduction of the nitro group on the 4-(pyrrolidin-1-yl)nitrobenzene intermediate.
Causality: The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reducing agent is depleted, the catalyst is poisoned, or the reaction time is insufficient, the reaction can stall, leaving unreacted starting material.
Troubleshooting Protocol & Solutions:
-
Choice and Stoichiometry of Reducing Agent:
-
Catalytic Hydrogenation: This is a clean method (H₂, Pd/C). Ensure the catalyst is active (use a fresh batch), the system is properly flushed, and adequate hydrogen pressure is maintained.[6] Catalyst poisons like sulfur or residual halides can inhibit the reaction.
-
Chemical Reductants: Reagents like tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or iron in acidic media (Fe/HCl) are effective. Ensure you are using a sufficient molar excess (typically 3-5 equivalents for SnCl₂) to drive the reaction to completion.
-
-
Reaction Monitoring: Do not rely solely on time.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[6] The nitro-intermediate will have a different polarity and UV absorbance compared to the aniline product. Continue the reaction until all starting material is consumed.
-
-
Workup and Purification:
-
Action: If minor amounts of the nitro-compound remain, they can often be separated by flash column chromatography. The aniline product is significantly more polar and will have a different retention factor.
-
Diagram: SNAr Mechanism on Activated Ring
Caption: Fig 2. SₙAr mechanism proceeding via a stable Meisenheimer intermediate.
Section 3: Reductive Amination
Reductive amination provides an alternative route, for example, by reacting a phenylenediamine with 1,4-dichlorobutane or a succinaldehyde derivative. This method builds the pyrrolidine ring onto the aniline core. While powerful, it is susceptible to over-alkylation and polymerization.[9][10]
Q2: I'm reacting 1,4-phenylenediamine with 1,4-dichlorobutane, but I'm getting a significant amount of insoluble, high-molecular-weight material. What's going wrong?
Answer: You are observing intermolecular polymerization , which is competing with the desired intramolecular cyclization.
Causality: The initial mono-alkylated intermediate is still a nucleophile. Instead of the second amine on the same molecule reacting intramolecularly to close the ring, it can react with another molecule of 1,4-dichlorobutane, leading to a chain reaction and polymer formation. This is especially problematic at high reactant concentrations.
Troubleshooting Protocol & Solutions:
-
High-Dilution Conditions: This is the most effective strategy to favor intramolecular reactions.[11]
-
Action: Run the reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by using a large volume of solvent or by using a syringe pump to slowly add the diamine to a solution of the dichlorobutane. This ensures that at any given moment, a molecule is more likely to find its own other end than another reactive molecule.
-
-
Solvent Choice: The solvent must effectively solvate the reactants to prevent aggregation, which can promote intermolecular reactions.[11]
-
Action: Use polar aprotic solvents like DMF or DMSO that can help keep charged intermediates in solution.
-
-
Temperature Control: Carefully control the reaction temperature. While heat is needed to drive the reaction, excessive temperatures can sometimes favor intermolecular pathways.
-
Action: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress closely.
-
Diagram: Troubleshooting Polymerization in Reductive Amination
Caption: Fig 3. Workflow for minimizing polymerization side products.
General FAQs and Purification
Q: My final this compound product is a dark oil or solid, even after workup. How can I decolorize it?
Answer: Dark coloration in anilines is almost always due to the formation of oxidized impurities .[6] Anilines are notoriously sensitive to air oxidation, which forms highly colored, often polymeric, species.
Solutions:
-
Work Under Inert Atmosphere: During the reaction and workup, minimize exposure to air by using an inert atmosphere (Nitrogen or Argon).[6]
-
Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete.[6]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter the mixture through a pad of Celite®. The carbon will adsorb many of the colored impurities.[5]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for both purification and decolorization.
Summary of Synthetic Routes and Common Side Products
| Synthetic Route | Common Side Products | Key Preventative Measures |
| Buchwald-Hartwig Amination | Hydrodehalogenation (Ar-H) | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos); use fresh, high-purity base; ensure anhydrous conditions.[3][4][5] |
| Nucleophilic Aromatic Substitution (SNAr) | Incomplete reduction of nitro group | Use sufficient excess of reducing agent; monitor reaction to completion via TLC/LC-MS; use fresh, active catalyst for hydrogenation.[3] |
| Oxidation/Decomposition Products | Work under an inert atmosphere; purify the product promptly after synthesis.[6] | |
| Reductive Amination | Over-alkylation Products | Use a large excess of the amine starting material; control temperature and reaction time. |
| Polymeric Byproducts | Employ high-dilution conditions; use slow addition of one reagent. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a representative starting point for the synthesis of this compound from 4-bromoaniline. Optimization will be required based on the specific substrate.[6]
Materials:
-
4-bromoaniline
-
Pyrrolidine (1.2 equivalents)
-
Pd₂(dba)₃ (Palladium catalyst, 2 mol%)
-
Xantphos (Phosphine ligand, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (Base, 1.5 equivalents)
-
Anhydrous Toluene (Solvent)
Procedure:
-
To an oven-dried reaction vessel, add 4-bromoaniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the vessel with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add anhydrous, degassed toluene, followed by pyrrolidine.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the 4-bromoaniline is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
-
Benchchem. A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
-
Wikipedia. Buchwald–Hartwig amination.
-
Guillou, S., et al. Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2005.
-
Magent, S., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal, 2019.
-
Plummer, S., & Gallou, F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK, 2024.
-
Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH, National Center for Biotechnology Information.
-
Benchchem. Troubleshooting guide for the synthesis of substituted anilines.
-
Benchchem. Troubleshooting guide for the synthesis of 4-(Pyrrolidin-1-yl)phenol.
-
ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
-
Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
-
Myers, A. Chem 115: Reductive Amination. Harvard University.
-
Organic Chemistry Portal. Reductive Amination.
-
Master Organic Chemistry. Reductive Amination, and How It Works.
-
Benchchem. How to minimize byproduct formation in 1,4-Dichlorobutane reactions.
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. research.rug.nl [research.rug.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-(Pyrrolidin-1-yl)aniline Reaction Mixtures
Welcome to the technical support center for the purification of 4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your final compound.
Introduction: The Challenge of Purifying this compound
This compound is a substituted aromatic amine, a structural motif prevalent in many biologically active molecules and pharmaceutical agents.[1][2] The presence of both a basic pyrrolidine ring and an aniline moiety imparts specific chemical properties that can complicate its purification. Common issues include the compound's basicity, its potential for oxidation, and the presence of structurally similar impurities. This guide provides a systematic approach to tackling these challenges.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil or solid. What causes the color and how can I remove it?
A1: The dark coloration is likely due to the oxidation of the aniline moiety, a common issue with aromatic amines.[3][4] These oxidized impurities are often highly colored and can be challenging to remove.
-
Initial Troubleshooting: First, ensure that your reaction work-up and subsequent handling minimize exposure to air and light. Using an inert atmosphere (like nitrogen or argon) during the final stages of synthesis and purification is highly recommended.
-
Purification Strategy: For minor color impurities, recrystallization with the aid of activated charcoal can be effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[5] For more significant oxidation, a multi-step purification involving acid-base extraction followed by either recrystallization or column chromatography will likely be necessary.
Q2: What are the most common impurities I should expect in my this compound synthesis?
A2: The impurity profile will depend on the synthetic route. A common synthesis involves the reaction of 4-fluoro- or 4-chloronitrobenzene with pyrrolidine, followed by reduction of the nitro group. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-halonitrobenzene or pyrrolidine.
-
Incomplete Reduction: The intermediate, 4-(pyrrolidin-1-yl)nitrobenzene.
-
Over-alkylation (if starting from aniline): Formation of di- or tri-substituted aniline derivatives.
-
Side-products from Ring Formation: Depending on the specific reagents, other heterocyclic byproducts could form.[6]
-
Oxidation Products: As mentioned, various colored impurities can arise from the oxidation of the aniline.[3]
Q3: How do I choose between recrystallization, column chromatography, and acid-base extraction?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Acid-Base Extraction: This is an excellent first-pass purification technique to separate your basic product from neutral or acidic impurities.[7][8][9] It is particularly useful for removing non-basic starting materials or byproducts.
-
Recrystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization is a highly effective and scalable method for achieving high purity.[10][11]
-
Column Chromatography: This is the most versatile technique for separating complex mixtures, especially when impurities have similar polarities to the product.[12][13] However, it can be more time-consuming and less scalable than the other methods.
Below is a decision-making workflow to guide your choice of purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
Acid-Base Extraction
Acid-base extraction is a powerful technique that leverages the basicity of the aniline and pyrrolidine nitrogens.[14] By treating an organic solution of the crude product with an aqueous acid, the this compound is protonated to form a water-soluble salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl).[8] Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers. The protonated product is now in this phase.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12). Your product should precipitate or form an oil.[9]
-
Extraction of Product: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane) 3-4 times.
-
Drying and Concentration: Combine the organic layers containing your product, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of product. | Incomplete extraction into the aqueous acid or back into the organic solvent after basification. | - Ensure thorough mixing during extractions. - Perform more extractions with smaller volumes of solvent. - Confirm the pH of the aqueous layer is sufficiently acidic (<2) and basic (>12) at the respective steps. |
| Product oils out instead of precipitating upon basification. | This is common for many anilines. | Proceed with extracting the oily product into an organic solvent as described in the protocol. |
| Emulsion formation at the interface. | High concentration of salts or surfactants. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - If the emulsion persists, filter the mixture through a pad of celite. |
Recrystallization
Recrystallization is an effective method for purifying solid this compound from soluble and insoluble impurities.[10] The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.[11]
Experimental Protocol: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale trials. Good starting points for substituted anilines include ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane.[11]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
| Symptom | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used). - Nucleation is inhibited. | - Evaporate some of the solvent to concentrate the solution and cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[15] |
| Product oils out. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | - Use a lower-boiling point solvent. - Add a small amount of a "poor" solvent (anti-solvent) in which the compound is insoluble to the hot solution until it becomes slightly turbid, then clarify with a few drops of the "good" solvent before cooling.[15] |
| Poor recovery. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of boiling solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Column Chromatography
For complex mixtures where other methods fail, column chromatography provides excellent separation power.[12] Due to the basic nature of this compound, special considerations are needed to avoid issues like peak tailing and irreversible adsorption on the silica gel.[16][17]
Caption: Workflow for column chromatography purification.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Aim for an Rf value of 0.2-0.3 for the product.[18]
-
Deactivation of Silica: To prevent peak tailing, add a small amount of triethylamine (0.1-1%) to the mobile phase.[16]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
| Poor separation of product and impurities. | - The mobile phase is too polar. - The column was overloaded. | - Decrease the polarity of the mobile phase. - Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[18] |
| Streaking or tailing of the product spot on TLC and broad peaks from the column. | The basic amine is interacting strongly with the acidic silica gel. | - Add 0.1-1% triethylamine or a few drops of pyridine to the mobile phase to neutralize the acidic sites on the silica. - Consider using basic alumina as the stationary phase.[18] |
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Confluence. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic. [Link]
-
University of Colorado Boulder. (n.d.). Exp 6 - Extraction. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-1-ylcarbonyl)aniline. [Link]
-
Pearson. (2024). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]
-
ResearchGate. (2016). ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]
-
European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. [Link]
-
SpectraBase. (n.d.). 4-(1H-pyrrol-1-yl)aniline. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]
-
Pharm D Guru. (n.d.). 9. COLUMN CHROMATOGRAPHY. [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C10H14N2, 25 grams. [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
-
Column Chromatography. (2026). Applications Page. [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. [Link]
-
ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl? [Link]
-
LookChem. (n.d.). Purification of Aniline. [Link]
-
Organic Syntheses. (n.d.). p-IODOANILINE. [Link]
-
YouTube. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. [Link]
-
Freie Universität Berlin. (2015). A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. [Link]
-
Reddit. (2014). Purify and dry aniline? [Link]
-
ResearchGate. (2014). One-pot Preparation of ( S )- N -[( S )-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. [Link]
-
ResearchGate. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
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- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Reactivity of 4-(Pyrrolidin-1-yl)aniline in Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-yl)aniline. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you overcome the common challenges associated with this substrate in coupling reactions.
Introduction: The Challenge of an Electron-Rich Aniline
This compound is a valuable building block, but its chemical nature presents a significant hurdle in many standard palladium-catalyzed cross-coupling reactions. The potent electron-donating effect of the tertiary amine (the pyrrolidine ring) substantially increases the electron density on the aniline nitrogen. This heightened nucleophilicity can lead to strong, often irreversible, coordination to the palladium catalyst, effectively "poisoning" it and shutting down the catalytic cycle.[1][2] This guide is designed to provide you with the mechanistic understanding and practical tools to circumvent these issues and achieve successful couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Why is my Buchwald-Hartwig amination with this compound failing or giving low yields?
Answer: The primary reason for failure is the high electron density on the aniline nitrogen atom. This makes the aniline a powerful ligand for the palladium center.
-
Mechanism of Catalyst Poisoning: The lone pair on the aniline's nitrogen can coordinate strongly to the Pd(II) intermediate formed after oxidative addition. This coordination can be so strong that it inhibits the subsequent steps of the catalytic cycle, such as amine deprotonation and reductive elimination.[1][2][3][4] In some cases, this can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.
-
Substrate-Specific Issues: The pyrrolidinyl group is a strong σ-donor, which further exacerbates this problem compared to less electron-rich anilines. This effect can also make the aniline more susceptible to side reactions.
dot
Caption: Fig 1. Competing pathways in Buchwald-Hartwig amination.
FAQ 2: What are the recommended starting conditions for a Buchwald-Hartwig coupling with this compound?
Answer: To overcome catalyst inhibition, you must use a catalyst system specifically designed for electron-rich substrates. This typically involves bulky, electron-rich phosphine ligands that promote the desired reductive elimination step over catalyst coordination.[5][6][7]
Recommended Protocol A: Buchwald-Hartwig Amination
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Step-by-Step Methodology:
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Table 1: Recommended Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Pd Precatalyst | BrettPhos Pd G3, XPhos Pd G3 | These pre-catalysts are air-stable and efficiently generate the active Pd(0) species.[8] |
| Ligand | BrettPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands accelerate reductive elimination, preventing catalyst poisoning by the aniline.[6] |
| Base | NaOtBu, LHMDS | A strong, non-nucleophilic base is crucial for efficient deprotonation of the aniline.[8][9] Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed non-polar aprotic solvents are essential for reproducibility. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction, but excessive heat can lead to catalyst decomposition. |
FAQ 3: My yield is still low. What specific troubleshooting steps should I take?
Answer: If the initial protocol does not provide satisfactory results, a systematic approach to troubleshooting is necessary.
Table 2: Troubleshooting Guide for Low-Yield Couplings
| Symptom | Possible Cause | Recommended Action |
| No reaction or <10% conversion | 1. Catalyst Inactivity: Poor quality precatalyst, or catalyst was not handled under inert conditions. | Use a fresh bottle of precatalyst. Ensure all reagents and solvents are anhydrous and degassed. Prepare the reaction in a glovebox. |
| 2. Insufficiently Strong Base: The base may be old or not strong enough to deprotonate the aniline-Pd complex. | Use freshly opened NaOtBu or LHMDS. Consider grinding the base to increase surface area if it's a solid.[8] | |
| Stalled reaction (e.g., 30-50% conversion) | 1. Catalyst Decomposition: The ligand or catalyst may not be stable at the reaction temperature over time. | Try a different ligand/catalyst combination (e.g., switch from XPhos to RuPhos). Lower the reaction temperature and increase the reaction time. |
| 2. Inhibitory Effect of Aryl Halide: If using an aryl iodide, the generated iodide anion can inhibit the catalyst.[8][10] | Switch to the corresponding aryl bromide or chloride, which may require a more active catalyst system. | |
| Significant side product formation | 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled. | This is often caused by moisture or an inappropriate base/ligand combination. Ensure strictly anhydrous conditions. Screen different ligands. |
| 2. Homocoupling of Aniline: Two aniline molecules couple together. | Lower the reaction temperature. This side reaction is more common with highly activated anilines. |
dot
Caption: Fig 2. A logical workflow for troubleshooting coupling reactions.
FAQ 4: Direct coupling is not working. Is there an alternative strategy?
Answer: Yes. When direct coupling is problematic, a highly effective alternative is to temporarily modify (protect) the aniline nitrogen to reduce its coordinating ability. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is robust and can be easily removed under acidic conditions.[11][12]
Protocol B: N-Boc Protection / Deprotection Strategy
Part 1: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 11 mmol, 1.1 equiv) and triethylamine (15 mmol, 1.5 equiv). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction with less reactive anilines.[13]
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by TLC until the starting aniline is consumed.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected aniline, which can often be used in the next step without further purification.
Part 2: Coupling Reaction
-
Use the N-Boc protected aniline in your desired coupling reaction (e.g., Suzuki, Buchwald-Hartwig) under standard conditions. The Boc group is generally stable to these conditions.
Part 3: N-Boc Deprotection
-
Dissolution: Dissolve the Boc-protected product (1.0 mmol) in DCM (10 mL).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 mmol, 10 equiv) dropwise at 0 °C.[11] Alternatively, a solution of HCl in dioxane or methanol can be used.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Work-up: Carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography or crystallization. A simple method using oxalyl chloride in methanol has also been reported as a mild deprotection procedure.[14][15]
dot
Caption: Fig 3. Workflow for the protection/deprotection strategy.
FAQ 5: Can I use this compound in a Suzuki coupling?
Answer: Yes, but with important considerations. In a Suzuki reaction, the primary concern is not the aniline acting as a nucleophile, but its potential to act as a ligand for the palladium catalyst, similar to the Buchwald-Hartwig reaction.[16][17] The free amine can coordinate to the palladium center and inhibit catalysis.
-
Recommendation: For Suzuki couplings where the aniline itself is not the reaction site (e.g., coupling at a different position on the aromatic ring), it is highly advisable to use the N-Boc protection strategy outlined in Protocol B. This will prevent catalyst inhibition and lead to cleaner reactions and higher yields. If the aniline is ortho to the coupling site, it may act as a directing group, but this can be complex and may still be hampered by its strong ligating properties.[18][19]
References
- Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery, 266–277.
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Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of organic chemistry, 70(13), 5014–5019. [Link]
-
Sundberg, R. J. (1965). Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry, 30(11), 3604–3610. [Link]
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Jain, S., & Kumar, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. New Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
Ben-Yahia, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(4). [Link]
-
GalChimia. (2020). A Different Approach to Anilines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ben-Yahia, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23842. [Link]
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Vlček, T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3649–3656. [Link]
-
IntechOpen. (2023). Synthetic Methods for Primary Anilines. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Li, Q.-L., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4054–4063. [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
Pinilla, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14385–14395. [Link]
-
Pinilla, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. National Institutes of Health. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
-
Gunda, P., & Kumar, D. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Spradlin, J. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
ResearchGate. (2022). (PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one. [Link]
-
National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Chemical Communications. (2020). Electrochemical dehydrogenative cross-coupling of two anilines: facile synthesis of unsymmetrical biaryls. [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
YouTube. (2025). Why Does Catalyst Poisoning Occur In Kinetics?. [Link]
-
National Institutes of Health. (2025). Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline. [Link]
-
ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
YouTube. (2025). What Causes Catalyst Deactivation And Poisoning?. [Link]
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Stability of 4-(Pyrrolidin-1-yl)aniline under acidic and basic conditions
Technical Support Center: 4-(Pyrrolidin-1-yl)aniline
Welcome to the technical support guide for this compound (CAS 2632-65-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this versatile compound under various experimental conditions. My aim is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Core Chemical Properties and General Handling
Before delving into specific pH conditions, understanding the fundamental nature of this compound is crucial. The molecule incorporates two key functional groups: a tertiary amine within a pyrrolidine ring and a primary aromatic amine (aniline). This dual functionality dictates its reactivity and stability.
-
Basicity and Protonation Sites: The compound possesses two basic nitrogen atoms. The pyrrolidine nitrogen is significantly more basic (pKa of the conjugate acid is estimated to be around 9-10, similar to other N-aryl pyrrolidines) than the aniline nitrogen (pKa of the conjugate acid of aniline is ~4.6). This is because the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, reducing its availability for protonation. Consequently, in an acidic environment, the pyrrolidine nitrogen will be protonated first.
-
Oxidation Sensitivity: Like many aniline derivatives, this compound is susceptible to oxidation.[1][2][3] The electron-donating nature of the pyrrolidinyl group further activates the aromatic ring, making it even more prone to oxidation than aniline itself. This can lead to the formation of colored impurities and polymeric materials, especially in the presence of air (oxygen), metal ions, or other oxidizing agents.[4]
Frequently Asked Questions (General Handling)
Q1: How should I store this compound to ensure its long-term stability? A1: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light. Refrigeration is recommended for long-term storage. The presence of oxygen is a primary driver of degradation, leading to discoloration.
Q2: What solvents are recommended for dissolving this compound? A2: It is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in alcohols like methanol and ethanol is also good. Solubility in non-polar solvents like hexanes is limited. For aqueous applications, it will be more soluble under acidic conditions where it forms a salt, although excessive lowering of the pH can sometimes cause precipitation depending on the counter-ion.
Stability & Troubleshooting in Acidic Conditions
Working with this compound in acidic media is common, particularly for reactions like reductive aminations or salt formations. However, this is also where stability issues frequently arise.
Frequently Asked Questions (Acidic Conditions)
Q3: I dissolved this compound in an acidic solution, and it immediately turned dark brown/purple. What is causing this, and is my material compromised? A3: This is a classic sign of oxidation.[3][4] The aniline moiety is highly susceptible to oxidation, a process that is often catalyzed by acidic conditions and the presence of dissolved oxygen or trace metal impurities. The initial oxidation products can further react to form highly colored polymeric species. While the bulk of your material may still be intact initially, the presence of these impurities can complicate your reaction and purification.
Q4: When I tried to create a hydrochloride salt by adding HCl, my product crashed out of solution unexpectedly. Why? A4: Upon protonation by an acid, this compound forms an ammonium salt. The solubility of this salt is highly dependent on the solvent system and the specific counter-ion (e.g., chloride, sulfate, trifluoroacetate). While protonation often increases aqueous solubility, in many organic solvents, the resulting salt may be significantly less soluble than the neutral "free base" form, causing it to precipitate.
Q5: Which nitrogen atom is protonated in acidic media? A5: The nitrogen atom of the pyrrolidine ring is the primary site of protonation.[5] It is a typical secondary amine and is much more basic than the aniline nitrogen, whose electron lone pair is delocalized into the aromatic ring. Under strongly acidic conditions (e.g., pH < 2), double protonation can potentially occur, but the first protonation will always be on the pyrrolidine.
Troubleshooting Guide: Acidic Conditions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellow → Brown/Black) | Oxidation of the aniline moiety, catalyzed by acid and oxygen. | • Work under Inert Atmosphere: Purge all solvents with N₂ or Ar and maintain a positive pressure of inert gas over the reaction. • Use Fresh, High-Purity Solvents: Older solvents may contain peroxide impurities that act as oxidants. • Consider a Non-Acidic Catalyst: If the reaction allows, explore alternatives to strong acid catalysis. |
| Precipitation Upon Acidification | Formation of an insoluble salt. | • Change Solvent System: Use a more polar solvent (e.g., methanol, water) that can better solvate the salt. • Change Counter-ion: Use a different acid (e.g., acetic acid, trifluoroacetic acid) which may form a more soluble salt. • Perform Reaction at Higher Dilution: This can sometimes keep the salt in solution. |
| Inconsistent Reaction Yields | Partial degradation of the starting material before or during the reaction. | • Verify Starting Material Purity: Run a quick NMR or HPLC to check the purity of your this compound before use. • Add Reagent Slowly: Add the acid slowly to a cooled solution of the amine to control any potential exotherm and minimize initial degradation. |
Mechanistic Insight: Protonation
The primary event in acidic solution is the protonation of the more basic pyrrolidine nitrogen, establishing an equilibrium between the free base and its conjugate acid.
Caption: Protonation equilibrium of this compound.
Stability & Troubleshooting in Basic Conditions
Generally, this compound is more stable in basic conditions than in acidic ones, as it exists in its neutral, free-base form. However, some risks remain.
Frequently Asked Questions (Basic Conditions)
Q6: Is this compound stable to strong bases like sodium hydroxide or lithium diisopropylamide (LDA)? A6: It is stable in the presence of common aqueous bases like NaOH or KOH. The molecule itself is a base, so it will not react with them. However, in the context of organometallic chemistry, a very strong, non-nucleophilic base like LDA or n-BuLi could potentially deprotonate the primary amine (-NH₂) group, especially at low temperatures, to form an amide anion. This is a reactive species and would be done intentionally for a subsequent reaction, not under normal storage or workup conditions.
Q7: My sample of this compound darkened over time even though it was stored as a solid free base. Why? A7: This is again likely due to air oxidation.[1] The free base form, with its electron-rich aromatic ring, is highly susceptible to slow oxidation by atmospheric oxygen, even in the solid state. This process is accelerated by exposure to light and heat. This underscores the critical importance of storing the compound under an inert atmosphere.
Troubleshooting Guide: Basic Conditions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration During Basic Workup | Air oxidation at elevated pH. | • Minimize Air Exposure: During extraction, work quickly and consider blanketing the separatory funnel with N₂ or Ar. • Use Deoxygenated Water: For aqueous washes, use water that has been sparged with N₂ or Ar to remove dissolved oxygen. |
| Formation of Emulsion During Extraction | The amphiphilic nature of the molecule and its potential to act as a phase-transfer agent. | • Add Brine: Add a saturated NaCl solution to the aqueous layer to increase its ionic strength and break the emulsion. • Filter Through Celite: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective. |
Mechanistic Insight: Potential Oxidation Pathway
Oxidation of anilines can proceed through a radical mechanism, eventually leading to dimerization and polymerization. The initial step is often the abstraction of a hydrogen atom from the N-H bond or an electron from the nitrogen lone pair.
Caption: Simplified potential pathway for oxidative degradation.
Experimental Protocols
To empower researchers to validate compound stability within their specific experimental matrix, the following protocols are provided as a starting point.
Protocol: HPLC-UV Method for Stability Assessment
This protocol provides a general method to quantify the parent compound and detect the appearance of degradation products.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibrate at 10% B
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water.
-
For analysis, dilute this stock 10-fold with the same diluent to 0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
The retention time for the parent compound should be determined using a fresh, pure sample. Degradation products will typically appear as new peaks, often at earlier retention times (more polar) or much later (polymeric).
-
Protocol: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly predict its long-term stability and identify potential degradation pathways.
Caption: Workflow for a forced degradation study.
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of purified water.
-
Incubation: Cap all vials and incubate them at 40°C for 24 hours, protected from light.
-
Analysis: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples appropriately and analyze by the HPLC-UV method described in Protocol 4.1. Compare the results to the control to assess the percentage of degradation and the profile of the degradation products.
References
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Synthesis of Pyrrolidinone Derivatives from Aniline... ResearchGate. [Link]
-
4-Pyrrolidinylpyridine - Wikipedia. Wikipedia. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline... Green Chemistry (RSC Publishing). [Link]
-
This compound Product Page. Autech Industry Co.,Limited. [Link]
-
4-(Pyrrolidin-1-ylcarbonyl)aniline PubChem Entry. PubChem. [Link]
-
This compound PubChem Entry. PubChem. [Link]
-
4-(pyrrolidine-1-sulfonyl)aniline Product Page. Autech Industry Co.,Limited. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts... MDPI. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs... National Institutes of Health (NIH). [Link]
-
The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate. [Link]
-
The First Stages of Chemical and Electrochemical Aniline Oxidation... MDPI. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]
Sources
Technical Support Center: Strategies to Mitigate Dimer Formation in Reactions with 4-(Pyrrolidin-1-yl)aniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-yl)aniline. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to address a common and critical challenge: unwanted dimer formation. Due to its high electron density, this compound is highly susceptible to oxidative coupling, which can lead to complex reaction mixtures, reduced yields, and purification difficulties. This guide is structured to help you understand the root causes of this issue and implement effective, field-proven strategies to ensure the success of your experiments.
Part 1: Foundational FAQs - Understanding the "Why"
This section addresses the fundamental chemical principles that make this compound prone to dimerization.
Q1: What is this compound, and why is it so susceptible to dimerization?
This compound is an aromatic amine featuring a pyrrolidine ring attached to the para-position of an aniline molecule. The nitrogen atom of the pyrrolidine ring is a strong electron-donating group, which significantly increases the electron density of the entire aromatic system. This high electron density makes the molecule easily oxidizable.[1] Upon single-electron oxidation, it forms a relatively stable aminium radical cation, which is the key intermediate responsible for dimerization.[2][3][4]
Q2: What is the primary mechanism of dimer formation?
The primary mechanism is oxidative coupling . This process is initiated by the loss of a single electron from the electron-rich aniline to form a radical cation.[5] This reactive species can then attack a neutral molecule of this compound in several ways, leading to the formation of various C-N and C-C bonds. The most common dimer formed from anilines is a benzidine-type structure, resulting from a "head-to-head" (para-para) coupling of two radical cations.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Radical Addition to Iminium Ions and Cationic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic Generation of Aminium Radical Cations for C─N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 6. Short-term interactions of aniline and benzidine with three soils in both natural and artificial matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Resource Hub: Efficient Coupling Reactions with 4-(Pyrrolidin-1-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for performing efficient palladium-catalyzed cross-coupling reactions with 4-(pyrrolidin-1-yl)aniline. Given its unique electronic properties, this substrate requires careful consideration of catalyst, ligand, and reaction conditions to achieve optimal results.
Foundational Principles: The Challenge of an Electron-Rich Amine
This compound is a highly electron-rich and nucleophilic amine. The tertiary pyrrolidine group acts as a strong electron-donating group, which significantly increases the electron density on both the phenyl ring and the primary amine's nitrogen atom. While this enhances the amine's nucleophilicity, a desirable trait for coupling reactions, it also introduces specific challenges:
-
Catalyst Inhibition: The high electron density can lead to strong coordination of the amine to the palladium center, potentially inhibiting catalyst turnover.[1][2]
-
Side Reactions: The activated aromatic ring can be susceptible to undesired side reactions if conditions are not carefully controlled.
-
Reactivity Mismatch: Coupling with electron-rich aryl halides can be sluggish due to unfavorable electronics for the oxidative addition step. Conversely, coupling with highly reactive aryl halides (e.g., iodides) can sometimes lead to catalyst decomposition or side reactions if the subsequent steps in the catalytic cycle are not fast enough.[3]
This guide is structured to help you navigate these challenges by providing a logical workflow for catalyst selection and detailed troubleshooting for common issues encountered during Buchwald-Hartwig C-N coupling reactions.
Part 1: Catalyst & Ligand Selection Workflow
Choosing the right combination of catalyst, ligand, and base is the most critical factor for a successful coupling reaction. The following decision tree provides a rational starting point based on the nature of your aryl halide coupling partner.
Caption: Catalyst selection workflow for coupling with this compound.
Part 2: Troubleshooting Guide: Buchwald-Hartwig C-N Coupling
This section addresses common problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction shows low or no conversion, especially with an aryl chloride. What is the likely cause and how can I fix it?
Likely Cause: The primary barrier is often a slow oxidative addition step, where the palladium catalyst inserts into the strong carbon-halogen bond of the aryl halide.[4][5][6] This is particularly true for electron-rich or sterically hindered aryl chlorides.[5][7] The electron-donating nature of your aniline can also disfavor this step.
Solutions:
-
Switch to a More Active Ligand: The choice of ligand is paramount. For challenging substrates like aryl chlorides, highly active, bulky, and electron-rich biaryl monophosphine ligands are required.[4][8][9]
-
Top Tier: XPhos, RuPhos, and BrettPhos are specifically designed to accelerate oxidative addition and subsequent reductive elimination.[10][11]
-
Rationale: Their steric bulk promotes the formation of the highly reactive monoligated Pd(0) species, which is the active catalyst, while their electron-donating character increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[4][8]
-
-
Use a Stronger Base: A strong, non-nucleophilic base is often necessary to deprotonate the aniline-palladium complex, which is a key step in the catalytic cycle.[3][12]
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the base of choice for most challenging aminations.[10][12]
-
Caution: Ensure your substrate is stable to strong bases. If not, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system or higher temperatures.[3][12]
-
-
Employ a Well-Defined Precatalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[5][13]
| Problem | Parameter | Recommended Starting Point for Aryl Chlorides |
| Low Conversion | Catalyst | XPhos Pd G3 Precatalyst (1-2 mol%) |
| Ligand | XPhos (if not using a precatalyst) | |
| Base | Sodium tert-butoxide (1.2-1.5 equiv.) | |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | |
| Temperature | 90-110 °C |
Q2: I'm observing significant hydrodehalogenation of my aryl halide (Ar-X is converted to Ar-H). What's happening and how do I prevent it?
Likely Cause: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This typically occurs via two main pathways:
-
β-Hydride Elimination: After oxidative addition, if a source of β-hydride is present (e.g., from an alkoxide base or the amine itself), it can be transferred to the palladium center, leading to a palladium-hydride species. This species can then reductively eliminate with the aryl group to form Ar-H.[16]
-
Catalyst Decomposition: If the catalytic cycle is stalled, the palladium catalyst can decompose to form palladium black, which can facilitate reductive processes.
Solutions:
-
Change the Base: This is the most common and effective solution.
-
Recommendation: Switch from an alkoxide base (like NaOtBu) to a non-alkoxide base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases are less prone to generating palladium-hydride species.
-
Consideration: Using a weaker base may require a slight increase in catalyst loading or reaction temperature to maintain a good reaction rate.
-
-
Optimize Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination versus undesired side reactions.
-
Ensure an Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote side reactions.[1]
Q3: My reaction mixture turns dark brown or black immediately. Is the reaction failing?
Likely Cause: A rapid change to a dark, heterogeneous mixture often indicates the precipitation of palladium black (Pd(0) metal), which means your catalyst is decomposing and losing its activity.[1] This can be caused by several factors:
-
Ligand Dissociation: The active catalyst may be unstable, leading to the phosphine ligand dissociating from the palladium center.
-
Reaction Temperature is Too High: Overheating can accelerate decomposition pathways.
-
Impurities: Trace impurities in reagents or solvents can poison the catalyst.[1]
Solutions:
-
Use a More Robust Ligand: Some ligands form more stable complexes with palladium.
-
Recommendation: Bidentate ligands like BINAP or dppf can sometimes offer greater stability than monophosphine ligands, although they may be less reactive for challenging substrates.[16] For monophosphine systems, ensure you are using an appropriate palladium-to-ligand ratio (typically 1:1.1 to 1:1.2 if not using a precatalyst) to prevent dissociation.[1][15]
-
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
Purify Your Reagents: Ensure your this compound is pure. Amines can oxidize over time, and impurities can act as catalyst poisons.[1] Purification by filtration through a short plug of activated alumina or recrystallization may be necessary.[1] Solvents must be anhydrous and thoroughly degassed.
Part 3: General FAQs
-
Q: Which solvent is best?
-
A: Anhydrous, degassed toluene, dioxane, and THF are the most common and effective solvents. Toluene is often preferred for higher-temperature reactions due to its high boiling point.
-
-
Q: How critical is reagent purity?
-
A: Extremely critical. Impurities in the amine starting material are a common cause of reaction failure.[1] Ensure all reagents are of high purity and solvents are anhydrous.
-
-
Q: Can I run this reaction open to the air?
Part 4: Illustrative Catalytic Cycle & Experimental Protocol
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Pd-catalyzed Buchwald-Hartwig amination cycle.
General Experimental Protocol
This protocol is a starting point for coupling an aryl bromide with this compound using a precatalyst.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Preparation: In a glovebox, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst to an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: If not in a glovebox, seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
Troubleshooting low conversion rates in 4-(Pyrrolidin-1-yl)aniline synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pyrrolidin-1-yl)aniline. This valuable intermediate is frequently prepared via palladium-catalyzed cross-coupling reactions, which, while powerful, can be susceptible to various factors that lead to low conversion rates and impurity formation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Buchwald-Hartwig amination method.
Q1: My reaction shows very low or no conversion of the starting aryl halide. What are the most likely causes?
Low conversion is a frequent issue and can often be traced back to a few critical factors:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents, or failure to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration, can lead to catalyst deactivation. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[1][2] It is often more reliable to use air-stable palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) which consistently generate the active Pd(0) species in situ.[2][3]
-
Suboptimal Ligand Choice: For the coupling of a secondary amine like pyrrolidine, the choice of phosphine ligand is critical. Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are generally recommended.[1][4] These ligands promote the crucial reductive elimination step and stabilize the palladium center, preventing decomposition.[2]
-
Incorrect Base Selection or Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex in the catalytic cycle.[5][6] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2][7] Insufficient base (less than stoichiometric to the amine) will stall the reaction.
-
Inadequate Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the range of 80-110 °C, to overcome the activation energy of the reaction.[1] However, excessive heat (>120 °C) can lead to catalyst decomposition.[1]
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
The most common side reaction is the hydrodehalogenation of the aryl halide starting material, leading to the formation of aniline. This occurs when a palladium-hydride species, formed via β-hydride elimination from the amide, reductively eliminates.[4] To minimize this:
-
Optimize Ligand: Bulky ligands that accelerate the rate of C-N reductive elimination can outcompete the side reactions.
-
Control Temperature: Lowering the reaction temperature may reduce the rate of side reactions more than the desired amination.
-
Base Selection: In some cases, the choice of base can influence the prevalence of side reactions.
Another potential side product is the formation of diarylamine if a primary arylamine is present as an impurity or formed in situ.[8]
Q3: My reaction mixture turned black. What does this mean and is the reaction salvageable?
A black, heterogeneous mixture often indicates the formation of palladium black, which is metallic palladium that has precipitated out of the catalytic cycle.[2] This signifies catalyst "death" or decomposition and means the catalytic cycle has stopped. The most common causes are:
-
Oxygen Exposure: Failure to maintain a strictly inert atmosphere.
-
Excessive Heat: Running the reaction at too high a temperature.[1]
-
Inappropriate Ligand: The ligand may not be sufficiently stabilizing the palladium intermediates.
Once a significant amount of palladium black has formed, the reaction is unlikely to proceed to completion. It is best to restart the reaction with fresh reagents and a rigorous inert atmosphere technique.
Q4: Can I use a weaker base like potassium carbonate?
While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer better functional group tolerance, they often result in significantly slower reaction rates for amine couplings.[7] For the synthesis of this compound, a strong base like NaOtBu is generally required for efficient conversion, especially with less reactive aryl chlorides.[7][9]
Part 2: Detailed Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific problems during the synthesis.
Guide 1: Troubleshooting Low Yield and Incomplete Conversion
This guide provides a systematic workflow to identify the root cause of low product yield.
Step-by-Step Troubleshooting Protocol:
-
Verify Inert Atmosphere:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Use solvents that have been thoroughly degassed by sparging with inert gas or by several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Evaluate Catalyst and Ligand System:
-
Catalyst Source: If using a Pd(II) source like Pd(OAc)₂, consider switching to a more reliable air-stable Pd(0) pre-catalyst (e.g., XPhos-Pd-G3).[2]
-
Ligand Selection: If using a general-purpose ligand, screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[2]
-
Catalyst/Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is typically optimal.[10]
-
-
Assess Base and Solvent:
-
Base Quality: Use a freshly opened bottle of high-purity base (e.g., NaOtBu). Bases can degrade upon exposure to air and moisture.
-
Solvent Choice: Anhydrous, non-coordinating solvents like toluene or dioxane are standard.[1] Ensure the solvent is of high purity and appropriately dried. The solubility of all components is crucial for reaction success.[3]
-
-
Optimize Reaction Parameters:
-
Temperature: Screen a temperature range from 80 °C to 110 °C.
-
Concentration: Very dilute or overly concentrated reaction mixtures can be detrimental. A typical starting concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Troubleshooting Workflow Diagram:
Caption: A decision tree for troubleshooting low conversion rates.
Guide 2: Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
While the Buchwald-Hartwig amination is a versatile method, for certain substrates, a classical Nucleophilic Aromatic Substitution (SNAr) can be a simpler and more cost-effective alternative.
Applicability:
SNAr is most effective when the aromatic ring is activated by strongly electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group (halide).[11][12] For the synthesis of this compound, this would typically involve a starting material like 4-fluoro-nitrobenzene followed by reduction of the nitro group.
Typical SNAr Protocol for 4-(Pyrrolidin-1-yl)-nitrobenzene:
-
To a solution of 4-fluoro-nitrobenzene (1 equivalent) in a polar aprotic solvent (e.g., DMSO, DMF), add pyrrolidine (1.1-1.5 equivalents) and a base such as potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting SNAr Reactions:
-
Low Reactivity: If the reaction is sluggish, ensure the solvent is anhydrous and consider increasing the temperature. A stronger base may also be beneficial. The reactivity of the leaving group is also a key factor, with F > Cl > Br > I.[12]
-
Side Reactions: At high temperatures, dimerization or polymerization of the starting materials or products can occur.
Part 3: Key Reaction Mechanism and Data
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.[4][7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos-Pd-G3 (1-2 mol%) | Air-stable pre-catalyst for reliable generation of active Pd(0).[2] |
| Ligand | XPhos (1.2-2.4 mol%) | Bulky, electron-rich ligand promoting efficient reductive elimination.[1] |
| Aryl Halide | 4-Bromoaniline or 4-Chloroaniline | Aryl bromides are generally more reactive than chlorides.[13] |
| Amine | Pyrrolidine (1.1-1.3 equiv.) | A slight excess ensures complete consumption of the limiting aryl halide. |
| Base | NaOtBu (1.2-1.5 equiv.) | Strong, non-nucleophilic base essential for the catalytic cycle.[7] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, non-coordinating solvents are standard.[1] |
| Temperature | 90-110 °C | Balances reaction rate against potential catalyst decomposition.[1] |
| Atmosphere | Argon or Nitrogen | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
References
- Benchchem.
- Benchchem.
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(39), 13612-13615. [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4109-4112. [Link]
-
Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Chemical Educator, 15, 110-112. [Link]
-
Um, I. H., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 74(18), 7019-7026. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Palladium Catalyst Removal from 4-(Pyrrolidin-1-yl)aniline Products
Welcome to the Technical Support Center for the purification of 4-(Pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of residual palladium catalysts from your reaction products. Adhering to stringent regulatory limits for elemental impurities is a critical aspect of active pharmaceutical ingredient (API) development, and this resource is structured to help you navigate the common challenges associated with this specific purification.
Introduction: The Challenge of Palladium Removal from Aminated Compounds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1][2][3] However, the removal of residual palladium from the final product is a significant challenge, particularly for compounds like this compound. The presence of multiple amine functional groups in the molecule can lead to strong coordination with palladium species, making its removal by simple filtration or crystallization less effective.[4] This guide will provide a systematic approach to tackling this purification challenge, ensuring your API meets the required purity standards.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[5] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.
Q2: Why is my this compound product discolored (e.g., grey, black, or brown) after the reaction?
A2: A dark or off-color appearance in your isolated product is a common indication of residual palladium, often in the form of palladium black (finely divided palladium metal).[2] This can occur when the palladium catalyst decomposes during the reaction or work-up.
Q3: What are the primary methods for removing palladium catalysts?
A3: The most common methods for palladium removal include:
-
Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C) or when the palladium has precipitated.[2][4][6]
-
Adsorption/Scavenging: Using solid-supported reagents (scavengers) with a high affinity for palladium, such as those functionalized with thiols, amines, or triazines.[7] Activated carbon is also a widely used adsorbent.[8][9][10]
-
Crystallization: Can be an effective final purification step, sometimes enhanced with additives to keep palladium in the mother liquor.[8][11]
-
Extraction: Liquid-liquid extraction can sometimes be used to remove certain palladium salts.[6]
-
Chromatography: While effective at reducing palladium levels, it may not be sufficient to reach the low ppm limits required for APIs on its own.[4][12]
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers high sensitivity and accuracy.[13][12][14] Other techniques like atomic absorption spectrometry and X-ray fluorescence are also used.[15][11][14] For in-process monitoring, colorimetric and fluorimetric methods can offer a faster, more cost-effective alternative to ICP-MS.[1][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process for this compound.
Issue 1: High Residual Palladium Levels After Initial Filtration
-
Possible Cause: The palladium species is likely homogeneous (soluble) or has leached from a heterogeneous catalyst into the reaction mixture. The amine groups of your product can chelate with the palladium, keeping it in solution.
-
Suggested Solutions:
-
Employ a Palladium Scavenger: This is often the most effective approach for soluble palladium. Thiol-based silica or polymer-supported scavengers are broadly effective for various palladium species.[13][17]
-
Activated Carbon Treatment: Activated carbon can effectively adsorb palladium.[8][9][10] However, it can also adsorb the product, leading to yield loss, so the amount used should be optimized.[8]
-
Sequential Treatment: A combination of methods, such as filtration through Celite followed by treatment with a scavenger, can be more effective.[13]
-
Issue 2: Palladium Scavenger Appears Ineffective
-
Possible Cause:
-
Incorrect Scavenger Type: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction (e.g., Pd(0) vs. Pd(II)).
-
Competition from the Product: The amine groups of this compound can compete with the scavenger for binding to the palladium.[4]
-
Insufficient Contact Time or Temperature: The scavenging process may not have reached equilibrium.
-
-
Suggested Solutions:
-
Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine, triazine-based) to find the most effective one for your system.[4]
-
Optimize Scavenging Conditions: Experiment with increasing the reaction time, temperature (e.g., 40-50 °C), and the equivalents of the scavenger.[4]
-
Solvent Selection: The choice of solvent can impact the efficiency of the scavenger.
-
Issue 3: Significant Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of your product onto the purification medium. This is a known issue, particularly with activated carbon.[13][8]
-
Suggested Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.
-
Thorough Washing: After filtration, wash the adsorbent thoroughly with a suitable solvent to recover as much of the product as possible.
-
Alternative Scavengers: Some scavengers exhibit lower non-specific binding. Screening different options is recommended.[13]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for both purification and palladium removal, often with high product recovery.
-
Experimental Protocols
Protocol 1: General Filtration for Heterogeneous Catalysts
-
Preparation: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel.
-
Pre-wetting: Pre-wet the Celite pad with the reaction solvent.
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity and gently pour it onto the Celite pad.[4][6]
-
Washing: Wash the Celite pad with additional solvent to ensure complete recovery of the product.[2][4]
-
Work-up: The filtrate containing the crude product can then be taken to the next purification step.
Protocol 2: Palladium Scavenging with a Thiol-Based Silica Scavenger
-
Scavenger Selection: Based on initial screening, select a thiol-based scavenger (e.g., SiliaMetS Thiol).[17]
-
Treatment: Dissolve the crude this compound in an appropriate solvent (e.g., THF, DCM). Add the scavenger, typically 2-4 equivalents relative to the initial amount of palladium.[4]
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Remove the scavenger by filtration.
-
Analysis: Analyze the filtrate for residual palladium and product recovery.
Protocol 3: Activated Carbon Treatment
-
Preparation: After an initial workup, dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate).[2][8]
-
Treatment: Add activated carbon (e.g., Darco KB-B), typically 0.1 to 0.5 times the weight of the crude product.
-
Agitation: Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[8]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Thoroughly wash the carbon cake with fresh solvent to recover the adsorbed product.
-
Analysis: Analyze the filtrate for palladium content and product yield.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Filtration (Celite) | >1000 | 100 - 500 | Simple, fast, good for heterogeneous Pd | Ineffective for soluble palladium |
| Activated Carbon | 300 - 1000 | <10 | Cost-effective, readily available | Potential for significant product loss |
| Silica-Based Scavengers | 100 - 500 | <10 | High efficiency, good selectivity | Higher cost than activated carbon |
| Crystallization | 50 - 200 | <10 | High purity product, good recovery | May not be effective for all forms of Pd |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[13]
Visualization of Workflows
Caption: Logical steps for selecting and optimizing a palladium scavenger.
References
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. Retrieved January 8, 2026, from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. Retrieved January 8, 2026, from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Retrieved January 8, 2026, from [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 8, 2026, from [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). Analytical Chemistry. Retrieved January 8, 2026, from [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). Environmental Research. Retrieved January 8, 2026, from [Link]
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 8, 2026, from [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved January 8, 2026, from [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. Retrieved January 8, 2026, from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. Retrieved January 8, 2026, from [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved January 8, 2026, from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2022). Organic Process Research & Development. Retrieved January 8, 2026, from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Retrieved January 8, 2026, from [Link]
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Identifying and characterizing impurities in 4-(Pyrrolidin-1-yl)aniline synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions related to the synthesis of this important compound. We will delve into the identification and characterization of impurities, offering practical solutions to common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their associated impurity profiles?
The two primary synthetic strategies for this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Each route has a distinct impurity profile that is crucial to understand for effective process control.
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of a highly activated aryl halide, such as 4-fluoronitrobenzene, with pyrrolidine, followed by the reduction of the nitro group.
-
Common Impurities:
-
Incomplete Reduction Products: The presence of the nitro intermediate, 1-(4-nitrophenyl)pyrrolidine, is a common impurity if the reduction step is not driven to completion.
-
Side-products from Diazotization: If the aniline is formed via a Sandmeyer-type reaction from a nitro precursor, residual diazonium salts or related byproducts can be present.
-
-
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction directly forms the C-N bond between an aryl halide (e.g., 4-bromoaniline or 4-chloroaniline) and pyrrolidine, catalyzed by a palladium-phosphine complex.[1][2][3]
-
Common Impurities:
-
Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom, leading to the formation of aniline.
-
Diaryl Ether Formation: In the case of using a halo-phenol starting material, self-coupling can lead to the formation of diaryl ethers.[1]
-
Catalyst Residues: Residual palladium and phosphine ligands from the catalyst system can be present in the final product.
-
-
Q2: My final product of this compound is dark-colored. What is the likely cause and how can I prevent it?
A dark coloration in aniline products is a frequent issue, often indicative of oxidation.[4] Aniline and its derivatives are susceptible to air oxidation, which can lead to the formation of colored, polymeric byproducts.
Causality and Prevention:
-
Mechanism of Oxidation: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, especially in the presence of air, light, and trace metal impurities.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[4]
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to prevent degradation.[4]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
Remediation:
-
Activated Carbon Treatment: If a colored product is obtained, treatment with activated carbon during recrystallization can effectively adsorb many of the colored impurities.[4]
-
Q3: I'm observing a low yield in my Buchwald-Hartwig amination. What are the critical parameters to troubleshoot?
Low yields in Buchwald-Hartwig aminations are a common challenge and can often be traced back to a few key experimental parameters.[1]
Troubleshooting Guide for Buchwald-Hartwig Amination:
| Potential Cause | Suggested Solution |
| Inactive or Poisoned Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure all reagents and solvents are of high purity and anhydrous to prevent catalyst poisoning.[4] |
| Suboptimal Ligand Choice | The choice of phosphine ligand is critical. For electron-rich anilines, sterically hindered biaryl phosphine ligands like XPhos or RuPhos often give superior results.[3] |
| Incorrect Base | The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can also influence the reaction rate and selectivity. |
| Low Reaction Temperature | While milder conditions are a goal of modern catalysts, some substrate combinations require higher temperatures (typically 80-110 °C) to proceed at a reasonable rate.[4] |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides. For less reactive aryl halides, a more active catalyst system may be required.[4] |
Impurity Identification and Characterization Workflow
A systematic approach is essential for the successful identification and characterization of unknown impurities. The following workflow outlines a general strategy.
Caption: Workflow for the identification and characterization of impurities.
Q4: How can I use analytical techniques to identify specific impurities in my this compound sample?
A combination of chromatographic and spectroscopic techniques is necessary for unambiguous impurity identification.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial impurity profiling.[7][8][9][10] It provides retention time data and mass-to-charge ratios (m/z) of the parent compound and any impurities. By comparing the m/z values to potential side products and starting materials, tentative identifications can be made.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is used to quantify the levels of impurities. Developing a robust HPLC method with good resolution between the main peak and impurity peaks is crucial for accurate assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for definitive structure elucidation of isolated impurities.[5][6][11]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For anilines, the chemical shifts of the aromatic protons and the -NH₂ protons are characteristic.[12][13]
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can identify the presence of specific functional groups. For example, a strong absorption around 1600-1500 cm⁻¹ would indicate the presence of a nitro group in an unreacted starting material.
Troubleshooting Guide: Common Analytical Observations
| Observation | Potential Cause | Suggested Action |
| Extra peak in LC-MS with M+16 | Oxidation of the aniline nitrogen or the aromatic ring. | Minimize air exposure during synthesis and work-up. |
| Peak corresponding to starting aryl halide | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading.[4] |
| Broad, poorly resolved peaks in HPLC | On-column degradation or presence of polymeric impurities. | Adjust mobile phase pH or use a different stationary phase. |
| Signals in ¹H NMR that don't correspond to the product | Presence of residual solvent or unreacted starting materials. | Dry the sample under high vacuum. Compare spectra with those of starting materials. |
Experimental Protocol: General Method for Impurity Isolation via Preparative HPLC
This protocol outlines a general procedure for isolating impurities for further characterization.
Materials:
-
Crude this compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier)
-
Preparative HPLC system with a suitable C18 column
Procedure:
-
Develop an Analytical Method: First, develop an analytical HPLC method that shows good separation between the main product peak and the impurity peaks of interest.
-
Solubility Test: Determine the solubility of the crude material in the mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter.
-
Preparative HPLC Run: Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the impurity peaks as they elute from the column.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure.
-
Characterization: Subject the isolated impurities to spectroscopic analysis (NMR, HRMS, FT-IR) for structure elucidation.
Conclusion
The successful synthesis of high-purity this compound relies on a thorough understanding of the chosen synthetic route and its potential pitfalls. By proactively addressing potential side reactions and employing a systematic approach to impurity identification and characterization, researchers can optimize their synthetic protocols and ensure the quality of their final product. This guide serves as a foundational resource to aid in these efforts, promoting a deeper understanding of the chemistry involved and providing practical solutions to common challenges.
References
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Journal of Pharmaceutical and Biomedical Analysis.
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. Available at: [Link]
-
Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Proprep. Available at: [Link]
-
Figure 2 from Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2016). Semantic Scholar. Available at: [Link]
-
Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. Available at: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). Journal of Separation Science. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]
-
Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016). Green Chemistry. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Food Science & Nutrition. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2020). Molecules. Available at: [Link]
-
The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
This compound, 98% Purity, C10H14N2, 25 grams. CP Lab Safety. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Freie Universität Berlin. Available at: [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. hrcak.srce.hr [hrcak.srce.hr]
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- 7. lcms.cz [lcms.cz]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions Involving 4-(Pyrrolidin-1-yl)aniline
For: Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical and safety information for managing chemical reactions involving 4-(pyrrolidin-1-yl)aniline. Given the reactivity profile of substituted aromatic amines, a thorough understanding of potential exothermic events is critical for ensuring laboratory safety, reaction fidelity, and successful scale-up. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues encountered during experimentation.
Section 1: Hazard Profile & Core Reactivity of this compound
Before initiating any experiment, a comprehensive understanding of the reagent's intrinsic properties is paramount. This compound, like many aromatic amines, presents specific thermal hazards that must be respected.
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound is classified as harmful if swallowed or in contact with skin.[1][2] The primary concern from a process safety standpoint is its reactivity with certain classes of compounds, which can lead to significant and potentially dangerous exothermic events.
-
Incompatible Materials: The most critical incompatibilities are with strong oxidizing agents and strong acids .[1] Reactions with these materials can be highly exothermic and may proceed at an uncontrolled rate.
-
Hazardous Decomposition: Under thermal stress or in the event of a fire, this compound can decompose to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3]
-
Thermal Runaway Potential: The reaction of amines with acids or strong electrophiles is a neutralization or bond-forming process that is typically exothermic.[4] If the heat generated by the reaction exceeds the rate of heat removal by the cooling system, a thermal runaway can occur.[5] This leads to a rapid increase in temperature and pressure, potentially causing loss of containment.[6]
Q2: Are there specific structural features of this compound that influence its exothermic potential?
A2: Yes. The molecule contains two key features: the aniline-type primary amine and the electron-donating pyrrolidinyl group.
-
Aniline Moiety: The primary aromatic amine is nucleophilic and basic. It will react exothermically with acids in a classic acid-base neutralization.[4] It also reacts readily with electrophiles (e.g., acyl chlorides, alkyl halides), which are often highly exothermic processes.
-
Pyrrolidinyl Group: This tertiary amine substituent is strongly electron-donating, which increases the nucleophilicity of the aromatic ring and the exocyclic primary amine. This enhanced reactivity can lead to faster reaction rates and, consequently, a higher rate of heat generation compared to unsubstituted aniline.
Section 2: Proactive Exotherm Management & Experimental Design
The most effective way to handle an exotherm is to prevent it from becoming uncontrolled in the first place. This requires careful planning and precise control over reaction parameters.
Q3: How should I design my experiment to proactively manage a potential exotherm when using this compound?
A3: A multi-faceted approach focusing on risk assessment, parameter control, and proper equipment selection is essential. The following workflow provides a logical framework for experimental design.
Caption: Troubleshooting workflow for an unexpected exotherm.
Q7: I've stopped the addition and enhanced cooling, but the temperature is still rising. What is an "Emergency Quench" and how do I perform it safely?
A7: An emergency quench involves adding a cold, inert liquid or a specific quenching agent to rapidly dilute the reaction mixture and absorb the excess heat.
-
Procedure:
-
Have it ready beforehand: Before starting the reaction, prepare a quenching solution. For many reactions involving this compound, a cold, non-reactive solvent (like toluene or THF, if compatible) is a good choice.
-
Add decisively: If the temperature continues to rise after stopping addition and enhancing cooling, add the cold quenching solvent quickly but safely to the reaction vessel. This will dilute the reactants and provide a thermal sink.
-
Consider a reactive quench (with extreme caution): For acid-catalyzed reactions, a pre-cooled, weak basic solution could be used. [7]However, this can itself be exothermic. A non-reactive cold solvent is almost always the safer first choice. Always perform a hazard analysis to determine the appropriate quenching agent for your specific reaction.
-
Q8: I am scaling up a reaction from 1 g to 100 g, and a previously manageable exotherm is now becoming a problem. Why?
A8: This is a classic scale-up challenge related to heat transfer. [8][9]
-
The Surface-Area-to-Volume Ratio: As you increase the scale of a reaction, the volume increases by a cubic factor (e.g., length³), but the surface area available for heat transfer only increases by a square factor (e.g., length²).
-
Implication: This means that on a larger scale, the reaction generates heat in a much larger volume but has proportionally less surface area to dissipate that heat. A reaction that was easily controlled on a small scale can quickly become an uncontrollable exotherm in a larger reactor. [8]* Solution: When scaling up, you cannot simply multiply all reagent quantities. You must re-evaluate all safety parameters. The addition rate must be significantly slower, the cooling must be much more efficient (e.g., moving from an ice bath to a jacketed reactor with a powerful chiller), and agitation must be sufficient to handle the larger volume. [10]
Section 4: Sample Protocol: Acylation of this compound
This protocol illustrates the principles of exotherm management for a common, potentially exothermic reaction. Note: This is an illustrative example. All quantities and conditions must be adapted based on a thorough risk assessment for your specific process.
Reaction: Acetylation using Acetyl Chloride
-
Reactor Setup & Inerting:
-
Equip a clean, dry, three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (e.g., ice-water).
-
Purge the system with nitrogen for 10-15 minutes.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).
-
Cool the solution to 0 °C with stirring.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in the same anhydrous solvent.
-
-
Controlled Addition:
-
Begin slow, dropwise addition of the acetyl chloride solution to the cooled amine solution.
-
CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition. Monitor the temperature continuously.
-
If the temperature rises above 5 °C, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Controlled Quenching:
-
Once the reaction is complete, slowly add a cold, saturated aqueous solution of sodium bicarbonate to quench any remaining acetyl chloride and neutralize the triethylamine hydrochloride salt. Perform this addition slowly as gas (CO2) will be evolved.
-
Allow the mixture to warm to room temperature before proceeding with the aqueous work-up.
-
References
-
De La Cruz, M. (2021). Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations with Strong, Oxidizing Acids. ACS Chemical Health & Safety. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment. [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-1-ylcarbonyl)aniline. National Center for Biotechnology Information. [Link]
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
- Willey, R. J., et al. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress.
-
ARIA. (2017). Runaway reactions, case studies, lessons learned. [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]
-
BASF. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?. Aidic. [Link]
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- 2. This compound | 2632-65-7 [sigmaaldrich.com]
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- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent-Driven Outcomes in 4-(Pyrrolidin-1-yl)aniline Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for challenges encountered in reactions involving 4-(Pyrrolidin-1-yl)aniline. The choice of solvent is a critical parameter that can profoundly influence reaction pathways, yields, and impurity profiles. This document addresses common issues in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. Could the solvent be the culprit?
A1: Absolutely. The solvent plays a pivotal role in the efficacy of the Buchwald-Hartwig amination.[1] Low yields are frequently traced back to suboptimal solvent selection.
Core Issues and Mechanistic Insights:
-
Catalyst Activity and Solubility: The palladium catalyst's active form must remain soluble and accessible throughout the reaction. Common solvents like toluene, xylene, and 1,4-dioxane are often employed.[2] However, the solubility of the palladium precursor, ligand, and active catalytic species can vary significantly between these.
-
Base Solubility and Efficacy: Strong inorganic bases like sodium tert-butoxide (NaOtBu) are frequently used, but their limited solubility in non-polar solvents can impede the reaction.[3] This can lead to the formation of insoluble salt byproducts that may coat the catalyst or hinder mixing.[3]
-
Polarity and Intermediate Stabilization: The reaction proceeds through several charged intermediates within the catalytic cycle.[1][4] A solvent with appropriate polarity can stabilize these intermediates, facilitating the reaction.
Troubleshooting Workflow:
-
Initial Solvent Screen: If you are observing poor performance in a standard solvent like toluene, consider screening other common options such as dioxane or THF. For less reactive aryl halides, a more polar solvent like DMF might be beneficial, though it can also lead to side reactions if not carefully controlled.[3]
-
Evaluate Base and Solvent Compatibility: If using an inorganic base, ensure it has some solubility in your chosen solvent. In some cases, switching to a soluble organic base like DBU (1,8-Diazabicyclo(5.4.0)undec-7-ene) can be advantageous, especially in flow chemistry applications where preventing precipitation is crucial.[3]
-
Inert Atmosphere is Critical: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[5][6] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5][7]
Q2: I'm attempting an electrophilic aromatic substitution on this compound and observing polysubstitution. How can I achieve monosubstitution, and what is the solvent's role?
A2: Polysubstitution is a common challenge due to the highly activating nature of the amino group in the aniline ring.[8][9][10] The solvent choice directly influences the reactivity of the electrophile and the aniline substrate.
Core Issues and Mechanistic Insights:
-
Solvent Polarity and Electrophile Reactivity: In electrophilic halogenation (e.g., bromination), polar protic solvents like water can facilitate the polarization and breaking of the bromine-bromine bond, leading to a higher concentration of the active electrophile.[7] This increased reactivity often results in multiple substitutions on the highly activated aniline ring.[7][10]
-
Controlling Reactivity: To achieve monosubstitution, the reactivity of the aniline ring needs to be moderated.[11] This is typically done by protecting the amino group, for example, through acetylation to form an acetanilide.[8][9][11] This reduces the electron-donating ability of the nitrogen and introduces steric hindrance, favoring para-substitution.[8]
Troubleshooting Workflow:
-
Switch to a Non-Polar Solvent: For reactions like bromination, changing the solvent from a polar one (like water or ethanol) to a non-polar one like carbon disulfide (CS₂) can reduce the rate of electrophile formation and favor monosubstitution.[7]
-
Protect the Amino Group: The most reliable method to prevent polysubstitution is to protect the amino group. A standard procedure involves reacting the aniline with acetic anhydride to form the corresponding acetanilide before proceeding with the electrophilic substitution.[9][11] The protecting group can be removed later by hydrolysis.[11]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to further decrease the reaction rate and improve selectivity.[11]
Q3: My reaction mixture is turning dark and forming tarry byproducts. What role does the solvent play in this, and how can I prevent it?
A3: The formation of dark, tarry substances often indicates oxidation of the aniline starting material or product.[5][7] The solvent can influence this in several ways.
Core Issues and Mechanistic Insights:
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which can promote the oxidation of electron-rich anilines.[11]
-
Temperature: High reaction temperatures can accelerate oxidation and other decomposition pathways.[11]
-
Solvent Purity: Impurities in the solvent can sometimes catalyze decomposition or side reactions.
Troubleshooting Workflow:
-
Use Degassed Solvents: Always use solvents that have been properly degassed to remove dissolved oxygen.[11] This can be achieved by sparging with an inert gas (like argon or nitrogen) or by a freeze-pump-thaw cycle.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric oxygen from entering the reaction vessel.[5][7]
-
Control Reaction Temperature: Avoid excessive heating.[11] If the reaction requires elevated temperatures, ensure it is carefully controlled and monitored.
-
Purify Starting Materials: Ensure your this compound is pure before use, as impurities can contribute to discoloration.[11]
Q4: I am having trouble with the solubility of my this compound salt in the reaction medium. What are my options?
A4: The salt form of an aniline, such as an aniline hydrobromide, can have significantly different solubility profiles compared to the free base.[11] Limited solubility can be a major hurdle.
Core Issues and Mechanistic Insights:
-
"Like Dissolves Like": Aniline salts are more polar than their free base counterparts and will therefore have better solubility in more polar solvents.[11] Their solubility in non-polar organic solvents is often limited.[11]
Troubleshooting Workflow:
-
Solvent Selection: If your reaction conditions permit, switch to a more polar solvent. Alcohols (methanol, ethanol) and water are good options for dissolving aniline salts.[11] For reactions requiring anhydrous, non-protic conditions, polar aprotic solvents like THF, acetonitrile, or DMF should be screened.[11]
-
Gentle Heating: Carefully warming the reaction mixture can increase the solubility of the salt.[11] However, be mindful of the thermal stability of your reactants and potential side reactions at higher temperatures.[11]
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be employed to transport the aniline salt from an aqueous or solid phase into the organic phase where the reaction occurs.
Data Presentation: Solvent Properties and Their Impact
The selection of a solvent is a multi-faceted decision. The following table summarizes key properties of common organic solvents to guide your experimental design.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (at 20°C unless noted) | Type | General Application Notes |
| Toluene | C₇H₈ | 110.6 | 2.38 | Non-polar | Common in Buchwald-Hartwig aminations. Good for dissolving non-polar reactants. |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.21 (25°C) | Non-polar | Another frequent choice for cross-coupling reactions.[5] Miscible with water. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic | A good general-purpose solvent with moderate polarity. |
| Acetonitrile | C₂H₃N | 81.6 | 37.5 | Polar Aprotic | Highly polar, can be useful for dissolving salts.[11] |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point and very polar; effective at dissolving a wide range of compounds.[3] |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Polar Protic | Can act as a nucleophile or proton source; good for dissolving polar compounds and salts.[11][12] |
| Water | H₂O | 100 | 80.1 | Polar Protic | Highly polar; can promote certain reactions like electrophilic bromination but may be incompatible with water-sensitive reagents.[7][13] |
Data sourced from multiple references.[14][15]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general setup for a palladium-catalyzed C-N cross-coupling reaction.[5]
-
Vessel Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq).[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.[5]
-
Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Protocol 2: Protection of Aniline by Acetylation
This procedure is used to moderate the reactivity of anilines before electrophilic substitution.[11]
-
Dissolution: Dissolve this compound in a suitable solvent. For the reaction with acetic anhydride, often no additional solvent is needed, or a non-reactive solvent like dichloromethane can be used.
-
Acylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise with stirring. A base like pyridine can be added to neutralize the acetic acid byproduct.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the acetanilide product.
-
Washing and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Caption: General troubleshooting workflow for solvent-related issues.
References
- Benchchem. Troubleshooting guide for the synthesis of substituted anilines.
- Wordpress.
- Benchchem. Technical Support Center: Troubleshooting Reactions with Aniline Hydrobromide Salts.
- YouTube.
- Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry LibreTexts. Reactions of Aniline.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- ChemRxiv.
- BYJU'S. Electrophilic Substitution Reaction of Anilines.
- Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution.
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts.
- Wikipedia.
- Benchchem. Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
- Organic Chemistry Portal. Common Organic Solvents: Table of Properties.
- University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
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Technical Support Center: Air and Moisture Sensitivity in Reactions of 4-(Pyrrolidin-1-yl)aniline
Welcome to the technical support guide for 4-(Pyrrolidin-1-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and reactivity of this versatile building block. As an aromatic amine, this compound possesses inherent sensitivities to atmospheric conditions that can significantly impact experimental outcomes. This guide provides field-proven insights and detailed protocols to help you achieve consistent and reliable results.
The core challenge in working with this compound stems from its electronic structure. The aniline moiety is susceptible to oxidation, a process that is accelerated by the electron-donating nature of the para-substituted pyrrolidine ring. This heightened reactivity makes the molecule an excellent nucleophile but also renders it prone to degradation by air and light, and sensitive to residual moisture in reaction setups.[1][2] Understanding and controlling these factors is paramount for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and initial handling of this compound.
Q1: My bottle of this compound has turned dark brown or purple upon storage. Is it still usable?
A: This discoloration is a classic indicator of oxidation.[2] The aniline nitrogen is susceptible to one-electron oxidation, forming a radical cation which can then proceed through further reactions to form colored polymeric impurities.[3] The electron-donating pyrrolidine group lowers the oxidation potential compared to unsubstituted aniline, making this process more favorable.[4][5]
-
For non-critical applications or initial screening: You may be able to proceed after purification. However, be aware that the presence of impurities can interfere with catalysis and lead to lower yields or side product formation.
-
For high-stakes or catalytic reactions (e.g., Buchwald-Hartwig, medicinal chemistry applications): It is strongly advised to purify the material or use a fresh bottle. The impurities can poison sensitive catalysts, particularly palladium.
Q2: What are the definitive storage and handling conditions for this compound?
A: To maintain the integrity of the compound, strict adherence to proper storage and handling is crucial. Based on supplier recommendations and chemical principles, the following conditions are mandatory:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This displaces oxygen and moisture, preventing oxidative degradation and hydrolysis-related side reactions.
-
Light: Protect from light by using an amber glass bottle and storing it in a dark place, such as a cabinet. Light can provide the energy to initiate radical oxidation pathways.
-
Temperature: Room temperature storage is generally acceptable, provided the atmosphere is inert and it is protected from light.
-
Handling: When weighing or dispensing the compound, do so quickly and preferably in a glovebox or under a positive flow of inert gas to minimize exposure to the laboratory atmosphere.
Q3: Why are my reaction yields so inconsistent when using this aniline, even with a fresh bottle?
A: Inconsistency is almost always traceable to subtle variations in the exclusion of air and moisture from your reaction setup. Organometallic reactions, in particular, are notoriously fickle.[6] Even trace amounts of oxygen can deactivate a Pd(0) catalyst, and water can interfere with bases and promote unwanted side reactions. This guide's troubleshooting section provides detailed protocols to ensure a rigorously inert environment.
Part 2: Troubleshooting Guide for Common Reactions
This section provides in-depth solutions to specific problems encountered during common synthetic transformations.
Problem Area 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Q: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but my yields are poor or the reaction fails completely. What is going wrong?
A: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the integrity of the Pd(0) catalytic cycle.[7][8] Both the catalyst and the highly nucleophilic this compound are sensitive to oxygen.
Causality Analysis:
-
Catalyst Oxidation: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen, halting the catalytic cycle.
-
Amine Degradation: As previously discussed, the aniline can be oxidized by air, reducing the amount of nucleophile available for the desired reaction.
-
Solvent/Reagent Contamination: Undried solvents or reagents introduce water, which can hydrolyze phosphine ligands or interfere with the strong bases (e.g., NaOt-Bu) required for the reaction.[9]
-
Improper Ligand Choice: Aryl chlorides are often more challenging substrates than bromides or iodides and may require the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the difficult oxidative addition step.[6][7]
The table below summarizes common failure points and their solutions.
| Issue | Probable Cause | Recommended Solution |
| No reaction; starting materials recovered | Inactive catalyst | Ensure a rigorously oxygen-free environment. Use a fresh, high-quality palladium precatalyst and ligand. Degas the solvent thoroughly. |
| Reaction starts but stalls; low conversion | Gradual catalyst deactivation or insufficient base | Re-evaluate degassing procedure. Ensure the base is fresh, dry, and added under inert atmosphere. Consider a stronger base or different ligand.[10] |
| Dark, tarry reaction mixture | Oxidation of starting material and/or catalyst | Purge the reaction vessel thoroughly with inert gas before adding any reagents. Add the aniline last, after all other components are dissolved in the degassed solvent. |
| Multiple unidentified side products | Competing reactions or impure starting material | Purify the aniline before use. Screen different ligands and bases, as some combinations can promote side reactions like dehalogenation.[6] |
The following diagram outlines the essential steps for setting up a reaction that is protected from air and moisture.
Caption: Workflow for setting up an air-sensitive reaction.
Problem Area 2: Acylation of the Primary Amine
Q: When I try to acylate this compound with an acid chloride or anhydride, I get a messy reaction with multiple products. Why is this happening?
A: While acylation of anilines is a fundamental reaction, the high electron density of the this compound ring can lead to complications if not properly controlled.[11][12]
Causality Analysis:
-
Over-Activation: The pyrrolidine group strongly activates the aromatic ring, making it susceptible to electrophilic attack. Under harsh conditions (e.g., strong Lewis acids, high temperatures), Friedel-Crafts acylation on the ring can compete with N-acylation.
-
Exothermic Reaction: The reaction of the highly nucleophilic aniline with a potent acylating agent like acetic anhydride is exothermic.[13] Without controlled addition or cooling, the temperature increase can promote side reactions and decomposition.
-
Hydrolysis: If moisture is present, it can hydrolyze the acylating agent (acid chloride/anhydride), reducing its effective concentration and generating acidic byproducts (e.g., HCl, carboxylic acid) that can protonate the aniline, rendering it non-nucleophilic.
This protocol uses mild conditions to favor the desired N-acylation product.
-
Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.2 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) in a dry, aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to manage the reaction exotherm.
-
Slow Addition: Dissolve 1.05 equivalents of the acylating agent (e.g., acetyl chloride) in the same dry solvent. Add this solution dropwise to the cooled aniline solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Caption: Causality diagram for acylation reaction failure.
References
-
Reddit, Help troubleshooting a Buchwald-Hartwig amination? (2018). Available: [Link]
-
Al-Abad, T., et al. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Atmosphere. Available: [Link]
-
Amer, A. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available: [Link]
-
Chemistry LibreTexts, 24.7: Reactions of Amines. (2024). Available: [Link]
-
Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. Available: [https://pubs.rsc.org/en/content/articlelanding/2000/cp/b00 Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. Available: [https://pubs.rsc.org/en/content/articlelanding/2000/cp/b00 Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. Available: [Link]
-
J&K Scientific LLC, Buchwald-Hartwig Cross-Coupling. (2021). Available: [Link]
-
Pavitt, F. I., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Environmental Science: Processes & Impacts. Available: [Link]
-
Moreira, P. F., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Available: [Link]
-
Chemistry LibreTexts, Buchwald-Hartwig Amination. (2023). Available: [Link]
-
YouTube, The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). Available: [Link]
-
PubChem, Aniline. National Center for Biotechnology Information. Available: [Link]
-
Chemistry LibreTexts, 1: Acetylation of Aniline (Experiment). (2021). Available: [Link]
-
YouTube, Acetylation of aniline. (2020). Available: [Link]YEZ2aE-s)
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- 13. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Techniques for Purifying 4-(Pyrrolidin-1-yl)aniline Derivatives
Welcome to the technical support center for the purification of 4-(Pyrrolidin-1-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable compounds using column chromatography. Here, we address common challenges with practical, field-proven solutions to enhance the efficiency and success of your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives show significant peak tailing on a silica gel column?
This compound derivatives are basic compounds due to the presence of the nitrogen atoms in both the pyrrolidine ring and the aniline moiety. These basic functional groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel[1][2][3][4][5]. This acid-base interaction leads to secondary retention mechanisms, causing the compound to elute slowly and unevenly, which manifests as tailing or streaking spots on a TLC plate and broad, asymmetric peaks during column chromatography[1][2][3][4][5].
Q2: How can I prevent peak tailing when purifying my this compound derivative on silica gel?
To minimize the interaction with acidic silanol groups, it is highly recommended to add a basic modifier to your mobile phase[4][6][7]. The most common and effective solution is the addition of 0.1-2% triethylamine (TEA) to the eluent mixture[4][8]. TEA is a volatile organic base that competes with your basic compound for the acidic sites on the silica gel, effectively neutralizing them and allowing for a more symmetrical elution of your target molecule[9]. In some cases, a few drops of ammonia in the mobile phase can also be effective[4][6].
Q3: What is a good starting mobile phase for the purification of a this compound derivative?
A common mobile phase for purifying polar, basic compounds like this compound derivatives is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane (DCM) and methanol (MeOH), or a combination of an ester and an alkane, like ethyl acetate (EtOAc) and hexane[8][10]. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.4 for your desired compound in the chosen solvent system[8][11]. Remember to add a small percentage of triethylamine (e.g., 0.5-1%) to your TLC developing solvent to get a more accurate prediction of the column elution behavior[8].
Q4: My compound is very polar and won't move from the baseline, even with a high concentration of methanol in DCM. What should I do?
For highly polar this compound derivatives that exhibit very low Rf values even in polar solvent systems, you have a few options:
-
Employ a more aggressive normal-phase solvent system: A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane for very polar basic compounds[12].
-
Consider Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol)[4][13]. This technique is often well-suited for very polar compounds that are difficult to elute in normal-phase systems[4].
-
Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for basic compounds as it lacks the acidic silanol groups[4]. Amine-functionalized silica is another excellent option that can simplify the purification of organic amines by mitigating the acid-base interactions[6][7].
Q5: Can my this compound derivative decompose on the silica gel column?
Yes, some aniline derivatives can be sensitive to the acidic nature of silica gel and may degrade during chromatography[4][12][14]. If you suspect your compound is decomposing on the column (e.g., you observe the appearance of new spots on TLC of the collected fractions or have low recovery), it is advisable to deactivate the silica gel by pre-treating it with a mobile phase containing a basic modifier like triethylamine[8][15]. Alternatively, switching to a less acidic stationary phase like neutral alumina or using reverse-phase chromatography are viable solutions[4][12].
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the column chromatography of this compound derivatives.
Problem 1: Broad, Tailing Peaks
| Potential Cause | Solution |
| Strong interaction with acidic silanol groups | Add a basic modifier like triethylamine (0.1-2%) to the eluent to neutralize the acidic sites on the silica gel. This will improve peak shape significantly[4][8]. |
| Column overload | Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight[8]. |
| Improper sample loading | Ensure the sample is loaded onto the column in a concentrated band. Dissolve the sample in a minimal amount of the initial mobile phase. "Dry loading" by pre-adsorbing the sample onto a small amount of silica gel can also enhance separation[8][16]. |
Problem 2: Poor Separation of Compound from Impurities
| Potential Cause | Solution |
| Suboptimal mobile phase | The chosen mobile phase does not provide adequate separation. Experiment with different solvent systems. Try alternative solvent combinations, such as ethyl acetate/hexane with triethylamine, or employ a gradient elution[8]. |
| Co-elution of impurities | If impurities have similar polarity, consider using a different stationary phase like alumina or a reverse-phase C18 column to alter the selectivity of the separation[4]. |
| Sample loaded in too polar a solvent | Dissolving the sample in a solvent significantly more polar than the mobile phase can lead to poor separation at the top of the column. Use the mobile phase or a slightly less polar solvent for sample dissolution if possible, or opt for dry loading[16]. |
Problem 3: No Product Recovered from the Column
| Potential Cause | Solution |
| Compound degraded on the column | The acidic nature of the silica gel may have caused the compound to decompose. Pre-treat the silica gel with a mobile phase containing a basic modifier or switch to a more inert stationary phase like neutral alumina[8][12]. |
| Compound is irreversibly adsorbed | Highly basic compounds can sometimes bind irreversibly to silica. Using a basic modifier in the eluent is crucial to prevent this[4]. |
| Fractions containing the product were missed | Monitor the elution process diligently using TLC. Collect smaller fractions and analyze them thoroughly to ensure the product is not discarded[8]. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
This protocol outlines a general procedure for the purification of a this compound derivative using normal-phase flash chromatography.
1. Materials:
-
Crude this compound derivative
-
Silica gel (flash chromatography grade)
-
Solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Flash chromatography system (manual or automated)
-
Collection tubes
2. TLC Analysis for Method Development:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with various test solvent systems (e.g., different ratios of Hexane/EtOAc or DCM/MeOH) containing 0.5-1% TEA[8].
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4[8][11].
3. Column Packing:
-
Slurry Packing (Recommended): In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (containing 0.5-1% TEA) to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed[8].
-
Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add the mobile phase (with 0.5-1% TEA) and flush it through the column until the silica is fully wetted and equilibrated[8].
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the silica bed using a pipette[8].
-
Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column[8][16].
5. Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the elution by TLC to identify the fractions containing the purified product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
Visual Guides
Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
General Purification Workflow
Caption: A general workflow for the purification of this compound derivatives.
References
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
- Triethylamine - Wikipedia.
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives - Benchchem.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1).
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
- use of Triethylamine - Chromatography Forum. (2005, December 30).
- Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem.
- Peak Tailing in HPLC - Element Lab Solutions.
- Separation of three aniline substances. Experimental conditions: mobile... | Download Scientific Diagram - ResearchGate.
- Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies.
- Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27).
- Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing).
- Efficacy of different purification methods for substituted anilines - Benchchem.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
- Technical Support Center: Optimization of Solvent Systems for Diarylamine Synthesis - Benchchem.
- Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
- Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography - Benchchem.
- Amine purification, - Chemistry - Science Forums. (2011, August 29).
- Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2017, October 6).
- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate.
- Amine column degradation - Chromatography Forum. (2009, November 16).
- Enhanced removal and adsorption characters of aniline by the inorganically modified mesoporous silica nano-spheres | Request PDF - ResearchGate. (2025, August 9).
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (2025, May 21).
- [Optimization of the solvent system in thin-layer chromatography (TLC)] - PubMed.
- Copper-modified silica gel (Aniline catalyst).
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
- How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025, January 17).
- US10889539B2 - Aniline purification process - Google Patents.
- How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10).
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH.
- Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies - Benchchem.
- 4-(pyrrolidin-1-ylcarbonyl)aniline AldrichCPR | Sigma-Aldrich.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- Bacterial degradation of aniline. (A) Initial steps of aniline... - ResearchGate.
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- Does aniline stick in columns during column chromatography? - ResearchGate. (2014, August 3).
- Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography - Benchchem.
- 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification - PubMed. (2009, August 14).
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Validation & Comparative
A Senior Application Scientist's Guide to 4-(Pyrrolidin-1-yl)aniline and 4-Morpholinoaniline in Drug Synthesis
Introduction: Choosing the Right Tool for the Hinge
In the intricate world of medicinal chemistry, particularly in the design of kinase inhibitors, the choice of a core scaffold can dictate the success or failure of a drug candidate. The 4-anilino moiety is a privileged scaffold, renowned for its ability to form critical hydrogen bonds within the ATP-binding site of numerous kinases. Two of the most frequently utilized derivatives are 4-(Pyrrolidin-1-yl)aniline and 4-Morpholinoaniline. While structurally similar, the subtle substitution of a methylene group in the pyrrolidine ring with an oxygen atom to form the morpholine ring imparts significant, and often decisive, differences in physicochemical properties, metabolic stability, and target engagement.
This guide provides an in-depth comparative analysis of these two essential building blocks. Moving beyond a simple catalog of properties, we will explore the causal relationships between their structures and their performance in synthesis and biological systems. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic, data-driven decisions in lead optimization and candidate selection.
Physicochemical Properties: The Foundational Differences
The initial characterization of any building block begins with its fundamental physicochemical properties. These parameters govern solubility, permeability, and ultimately, the compound's behavior in both reaction flasks and biological assays.
| Property | This compound | 4-Morpholinoaniline | Rationale for Difference |
| Molecular Formula | C₁₀H₁₄N₂[1][2] | C₁₀H₁₄N₂O[3][4][5][6] | Presence of an oxygen atom in the morpholine ring. |
| Molecular Weight | 162.23 g/mol | 178.23 g/mol [3][4][6] | The addition of an oxygen atom increases the mass. |
| Appearance | Data not consistently available | Purple to brown crystalline powder[4][5] | Oxidation and impurity profiles can affect color. |
| Melting Point | Not widely reported | 132-135 °C[3][4][5] | The morpholine derivative's ability to form intermolecular hydrogen bonds and its higher molecular weight contribute to a higher melting point. |
| pKa (Predicted) | Not widely reported | ~6.72[5] | The electron-withdrawing nature of the morpholine's oxygen atom reduces the basicity of the aniline nitrogen compared to the more electron-donating alkyl groups of the pyrrolidine. |
| LogP (Predicted) | Higher (more lipophilic) | 0.08[3] | The oxygen atom in the morpholine ring increases polarity and hydrogen bonding potential, reducing the partition coefficient (LogP) and thereby increasing hydrophilicity. |
| Solubility | Generally lower in aqueous media | Soluble in chloroform, ethyl acetate[4][5]. The morpholine moiety generally enhances aqueous solubility.[7][8] | The morpholine's oxygen acts as a hydrogen bond acceptor, improving interactions with polar solvents like water.[7][8] |
Expert Insight: The most impactful difference lies in the LogP and solubility. The morpholine ring is a well-established tool for medicinal chemists to attenuate the lipophilicity of a lead compound.[7] This is a critical maneuver during lead optimization to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, as excessive lipophilicity is often linked to poor solubility, high plasma protein binding, and off-target toxicity. The pyrrolidine moiety, being more lipophilic, might be favored when increased membrane permeability is required and solubility is not a limiting factor.
Synthesis and Reactivity: A Tale of Two Nucleophiles
Both anilines are typically synthesized via the reduction of their corresponding nitro-aromatic precursors. This is a robust and scalable method widely employed in the industry.
General Synthesis Workflow
The primary synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SₙAr): A nitro-activated fluoro- or chloro-benzene is reacted with either pyrrolidine or morpholine to form the nitro-intermediate.
-
Nitro Group Reduction: The nitro group is then reduced to the primary amine using various methods, most commonly catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/NH₄Cl).[9][10]
// Nodes Start [label="4-Fluoro-1-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Pyrrolidine\nor\nMorpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="4-(Pyrrolidin/Morpholin-1-yl)\n-1-nitrobenzene", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\nor\n4-Morpholinoaniline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" SₙAr Reaction \n (Base, Solvent)"]; Amine -> Intermediate; Intermediate -> Product [label=" Nitro Reduction \n (e.g., H₂, Pd/C)"]; }
General synthesis workflow for target anilines.
Comparative Reactivity
The primary role of these molecules in subsequent reactions is as a nucleophile (via the aniline nitrogen) or as a partner in cross-coupling reactions.
-
Nucleophilicity: The nitrogen of this compound is slightly more nucleophilic and basic than that of 4-morpholinoaniline. The alkyl groups of the pyrrolidine ring are electron-donating via induction, pushing electron density into the aromatic ring and onto the aniline nitrogen. Conversely, the oxygen atom in the morpholine ring is electron-withdrawing, pulling electron density away from the ring and slightly deactivating the aniline nitrogen.[11]
-
Causality in Experimental Choice: This difference in nucleophilicity, while subtle, can be meaningful. In acylation or amide bond formation reactions, this compound may react slightly faster or under milder conditions. However, for most standard coupling protocols (e.g., Suzuki, Buchwald-Hartwig, amide coupling), both anilines are sufficiently reactive, and the choice is dictated by the desired properties of the final product rather than a significant difference in reactivity.
Experimental Protocol: Synthesis of 4-Morpholinoaniline
This protocol describes a standard, reliable method for the synthesis of 4-morpholinoaniline via catalytic hydrogenation.[5][10]
Objective: To synthesize 4-morpholinoaniline from 4-(4-nitrophenyl)morpholine.
Materials:
-
4-(4-Nitrophenyl)morpholine (10.3 g, 49.5 mmol)
-
Methanol (130 mL)
-
2 M Ammonia in Methanol (70 mL)
-
5% Palladium on Carbon (Pd/C) catalyst (100 mg)
-
Deionized Water (1 mL)
-
Paar hydrogenation apparatus
-
Celite
Procedure:
-
Suspend 4-(4-nitrophenyl)morpholine in methanol in a suitable pressure vessel for the Paar apparatus.
-
Add the methanolic ammonia solution, water, and the 5% Pd/C catalyst to the suspension.
-
Seal the vessel and place it in the Paar hydrogenation unit.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Agitate the mixture at room temperature for 1 hour, monitoring hydrogen uptake.
-
Upon reaction completion (cessation of hydrogen uptake), vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford 4-morpholinoaniline as a light purple solid.[5]
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting nitro-compound. The final product identity and purity should be confirmed by GC/MS and ¹H NMR spectroscopy.[5]
Role in Drug Design: A Structural Perspective
The true value of these scaffolds is realized when incorporated into larger molecules, where they often serve as the key "anchor" to a biological target.
// Nodes Scaffolds [label="{this compound|4-Morpholinoaniline}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];
Pyrrolidine_Props [label="{Key Features|Lipophilic Character\nNo H-Bond Acceptor (in ring)\nGood 3D Space Exploration\nPotential for C-H Oxidation}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Morpholine_Props [label="{Key Features|Hydrophilic Character\nH-Bond Acceptor (Oxygen)\nImproved Metabolic Stability\nEnhances Solubility}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Application [label="Application Focus\n(e.g., Kinase Inhibitors)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Scaffolds:p -> Pyrrolidine_Props [label=" Favored for:\n- Membrane Penetration\n- Exploring Pocket Topography"]; Scaffolds:m -> Morpholine_Props [label=" Favored for:\n- Improving ADME Profile\n- Hinge-Binding Interactions"]; Pyrrolidine_Props -> Application [color="#5F6368"]; Morpholine_Props -> Application [color="#5F6368"]; }
Comparative features for drug design.
4-Morpholinoaniline: This moiety is a cornerstone of modern kinase inhibitor design.[12] The morpholine oxygen is a bioisostere for a hydroxyl or other hydrogen bond acceptor, but it is metabolically more stable and can improve aqueous solubility.[7][8] In many kinase inhibitors, the aniline N-H forms a hydrogen bond with the kinase hinge region, while the morpholine group is solvent-exposed, enhancing the overall solubility and pharmacokinetic profile of the drug.[12] Notable drugs and clinical candidates containing the morpholinoaniline scaffold include the antibiotic Linezolid and investigational antineoplastic agents like Entospletinib and Momelotinib .[9][13]
This compound: The pyrrolidine ring is one of the most common nitrogen heterocycles in FDA-approved drugs.[14] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional pharmacophore space, which is increasingly important for achieving selectivity and potency.[15] While it lacks the hydrogen-bond-accepting oxygen of morpholine, its defined conformational properties can be crucial for fitting into specific hydrophobic pockets of a target protein. It is a common feature in inhibitors of kinases like FLT3-ITD, where it contributes to the overall binding affinity.[16]
Comparative Metabolic Stability
Metabolic stability is a critical parameter that determines a drug's half-life and dosing regimen.
-
Morpholine Ring: The morpholine ring is generally considered metabolically robust.[11] The electron-withdrawing effect of the oxygen atom deactivates the adjacent C-H bonds, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[11] This often translates to a longer half-life and a more predictable metabolic profile.[7][12]
-
Pyrrolidine Ring: The pyrrolidine ring is more susceptible to metabolism. The C-H bonds alpha to the nitrogen are activated and can be a site for CYP-mediated hydroxylation, which can lead to ring-opening or the formation of active metabolites. While not inherently a negative trait (it can be used in prodrug strategies), it represents a potential metabolic liability that must be addressed during drug design.[17]
Expert Insight: When a project is plagued by rapid clearance due to metabolism on a piperidine or pyrrolidine ring, switching to a morpholine bioisostere is a classic and often highly effective strategy to improve metabolic stability and prolong the drug's exposure in vivo.[11]
Conclusion and Strategic Recommendations
The choice between this compound and 4-morpholinoaniline is a strategic decision guided by the specific goals of a drug discovery program. Neither scaffold is universally superior; their strengths are context-dependent.
-
Choose 4-Morpholinoaniline when:
-
The primary goal is to improve solubility and the overall ADME profile.
-
Metabolic instability of an existing lead is a key issue.
-
An additional hydrogen bond acceptor is desired for target engagement or to modulate physicochemical properties.
-
Working in therapeutic areas like oncology where kinase inhibition is a common mechanism.[18][19][20][21][22][23][24][25]
-
-
Choose this compound when:
-
Exploring three-dimensional space within a binding pocket is critical for potency or selectivity.
-
Higher lipophilicity is required to enhance membrane permeability (e.g., for CNS targets), and aqueous solubility is not a limiting factor.
-
A direct bioisosteric replacement for other cyclic amines is being investigated.
-
Ultimately, the optimal approach often involves synthesizing and testing analogues containing both scaffolds. This empirical, head-to-head comparison provides the definitive data required to select the candidate with the most promising balance of potency, selectivity, and drug-like properties for advancement toward clinical trials.
References
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[Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][4][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central]()
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A Senior Application Scientist's Guide: 4-(Pyrrolidin-1-yl)aniline Versus Other Amino-Heterocycles in Medicinal Chemistry
Introduction: The Ubiquitous Amino Group and the Aniline Dilemma
In the landscape of drug discovery, nitrogen-containing heterocycles are foundational scaffolds, present in a vast majority of small-molecule drugs approved by the FDA.[1] Their prevalence stems from their ability to form key interactions with biological targets, modulate physicochemical properties, and serve as versatile synthetic handles. Among these, the arylamine motif, particularly aniline, is a frequent guest in screening libraries and drug candidates due to its synthetic accessibility and versatile chemistry.[2][3]
However, the aniline scaffold is a well-known "structural alert" in medicinal chemistry.[2][3] A primary concern is its susceptibility to metabolic oxidation by cytochrome P450 (CYP450) enzymes, which can generate highly reactive and electrophilic quinone-imine metabolites. These reactive species can form covalent bonds with proteins, leading to idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and potential toxicity.[3][4][5] This metabolic liability has driven medicinal chemists to seek bioisosteric replacements that retain the desired pharmacological activity while engineering out the metabolic risk.
This guide provides an in-depth comparison of 4-(Pyrrolidin-1-yl)aniline, a hybrid scaffold that marries an aniline core with a saturated heterocycle, against other common amino-heterocycles. We will explore how the incorporation of the pyrrolidine ring alters the physicochemical, pharmacological, and metabolic profile of the parent aniline structure and how it stacks up against other strategic replacements like aminopyridines and aminopiperidines.
A Deep Dive into this compound
The structure of this compound incorporates a saturated, five-membered pyrrolidine ring attached to the nitrogen of an aniline. This seemingly simple modification has profound implications for its properties and utility in drug design.
Physicochemical Properties
The introduction of the pyrrolidine ring imparts a greater three-dimensional (3D) character compared to the planar aniline. This increase in sp³-hybridized atoms can disrupt planarity, often leading to improved aqueous solubility and a more favorable crystalline structure.[6] The nitrogen within the pyrrolidine ring can also act as a hydrogen bond acceptor, providing an additional interaction point with target proteins.[7]
| Property | This compound | Aniline (Reference) |
| Molecular Formula | C₁₀H₁₄N₂ | C₆H₇N |
| Molecular Weight | 162.23 g/mol | 93.13 g/mol |
| Appearance | Low-Melting Solid | Oily liquid |
| pKa (of anilinic NH₂) * | ~5.0-5.5 | 4.6 |
| Calculated LogP | ~1.8-2.2 | 1.09 |
| Note: pKa values are approximate and can vary based on substitution and experimental conditions. The pyrrolidine nitrogen is a stronger base (pKa ~11.3 for pyrrolidine itself). |
The tertiary amine of the pyrrolidine ring is significantly more basic than the anilinic nitrogen, which remains a weak base due to the delocalization of its lone pair into the aromatic ring. This dual basicity can be exploited for salt formation to further enhance solubility and bioavailability.
Comparative Analysis: The Strategic Replacement of Aniline
The central challenge in replacing an aniline moiety is to preserve its role in target binding—often as a hydrogen bond donor or a key linker—while mitigating its metabolic risks. Here, we compare this compound to other common amino-heterocycles.
Versus Aminopyridines (e.g., 4-Aminopyridine)
Aminopyridines are common bioisosteres for anilines. Replacing the phenyl ring with a pyridine ring fundamentally alters the electronic properties.
-
Structural & Electronic Differences : The pyridine ring is electron-deficient compared to the benzene ring. This reduces the pKa of the exocyclic amino group, making it a weaker base and a less potent hydrogen bond donor compared to aniline. The pyridine nitrogen itself, however, introduces a strong hydrogen bond acceptor site.
-
Metabolic Profile : Aminopyridines generally avoid the formation of reactive quinone-imine metabolites. Their metabolism often proceeds via N-oxidation of the pyridine ring or oxidation of other positions on the ring, which are typically considered safer pathways.
-
Synthesis & Application : Aminopyridines are readily available and their chemistry is well-established. They are frequently used in kinase inhibitors to interact with the hinge region of the ATP-binding pocket.[8]
| Feature | This compound | 4-Aminopyridine |
| Primary Amine Basicity | Weaker Base (Anilinic) | Weaker Base |
| Key H-Bonding | H-bond donor (NH₂), H-bond acceptor (pyrrolidine N) | H-bond donor (NH₂), H-bond acceptor (pyridine N) |
| 3D Shape | Non-planar | Planar |
| Metabolic Liability | Potential for aniline oxidation (though may be sterically hindered) | Generally lower risk; avoids quinone-imine formation |
Versus Saturated Amino-Heterocycles (e.g., 4-Aminopiperidine)
Saturated heterocycles like aminopiperidine represent a move away from aromatic systems, maximizing sp³ character.
-
Structural & Conformational Differences : Unlike the rigid, planar systems, the piperidine ring is conformationally flexible (existing primarily in a chair conformation). The amino group can be either axial or equatorial, which can have a significant impact on binding affinity. The amine is an aliphatic amine, making it a much stronger base (pKa ~10-11) than aniline.
-
Pharmacokinetic Profile : The increased sp³ character and polarity often lead to enhanced solubility but can sometimes decrease cell permeability. Their high basicity means they are likely to be protonated at physiological pH, which also influences their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Profile : Metabolism typically occurs via N-dealkylation or oxidation at the carbon atoms of the ring, avoiding the specific toxicity pathways associated with aromatic amines.
| Feature | This compound | 4-Aminopiperidine |
| Primary Amine Basicity | Weaker Base (Anilinic) | Strong Base (Aliphatic) |
| Key H-Bonding | H-bond donor (NH₂), H-bond acceptor (pyrrolidine N) | H-bond donor (NH₂), H-bond acceptor (ring N) |
| 3D Shape | Non-planar | Flexible 3D (Chair conformation) |
| Metabolic Liability | Potential for aniline oxidation | Low risk of reactive metabolite formation |
The Verdict: Where Does this compound Fit?
This compound occupies a strategic middle ground. It retains the core aniline structure, which may be essential for a known pharmacophore, but modifies it to improve its physicochemical properties and potentially alter its metabolic profile.
-
Advantages :
-
Improved Physicochemical Properties : The pyrrolidine ring enhances 3D character and can improve solubility over simple anilines.[6]
-
Modulated Reactivity : The electron-donating nature of the pyrrolidine nitrogen can increase the electron density of the phenyl ring, which might alter its susceptibility to oxidation. Steric hindrance from the pyrrolidine ring could also potentially shield the aniline nitrogen from metabolic enzymes.
-
Versatile Scaffold : It serves as a pre-functionalized building block, allowing for further elaboration on either the aniline or pyrrolidine rings.[9][10]
-
-
Potential Disadvantages :
-
Residual Aniline Risk : The core aniline moiety is still present, and the risk of forming reactive metabolites, while potentially reduced, may not be entirely eliminated.
-
CYP450 Oxidation of Pyrrolidine : The pyrrolidine ring itself is not metabolically inert and can be oxidized by CYP450 enzymes to form reactive iminium ions, which present a different, albeit potential, liability.[7]
-
The choice between these scaffolds is context-dependent and guided by the specific Structure-Activity Relationship (SAR) of a given target. If the aromaticity and specific electronics of the aniline are crucial for activity, this compound offers a conservative modification. If the goal is to completely eliminate aniline-related risks, switching to an aminopyridine or a saturated system like aminopiperidine is a more definitive strategy.[4][11]
Visualizing Key Concepts
Metabolic Fate Comparison
This diagram illustrates the critical difference in the metabolic pathways of a standard aniline versus an aminopyridine, highlighting the formation of a reactive quinone-imine from aniline.
Caption: Contrasting metabolic pathways of aniline and aminopyridine.
SAR Logic Flow
This diagram shows the logical progression of scaffold modification to optimize drug properties.
Caption: Decision workflow for mitigating aniline-related liabilities.
Experimental Protocols
To provide a practical framework for comparing these scaffolds, we outline two critical experimental workflows.
Protocol 1: Synthesis of a this compound Analog via Buchwald-Hartwig Amination
This protocol describes a general method for coupling pyrrolidine with an aryl halide, a common route for synthesizing these compounds.
Objective: To synthesize N-aryl pyrrolidine from an appropriate aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, NaOtBu, and the XPhos ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the pyrrolidine. Finally, add the Pd₂(dba)₃ catalyst.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired this compound analog.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality: The palladium catalyst, in conjunction with the bulky phosphine ligand (XPhos), facilitates the crucial C-N bond formation. The strong base (NaOtBu) is required to deprotonate the amine and activate the catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a standard method to assess the intrinsic clearance of a compound, providing a quantitative measure of its metabolic liability.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound and comparator compounds.
Workflow Diagram:
Caption: Workflow for assessing in vitro metabolic stability.
Procedure:
-
Preparation: Prepare stock solutions of the test compounds (e.g., this compound, 4-aminopyridine) in DMSO.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM). The time point of NADPH addition is considered T=0.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS normalization).
-
Controls:
-
Negative Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to validate the assay performance.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k). Intrinsic clearance is then calculated from the half-life and incubation conditions.
Self-Validation: The inclusion of positive and negative controls is essential. The positive control ensures the microsomes and cofactors are active, while the NADPH-free control confirms that degradation is enzyme-mediated. Consistent results for these controls validate the integrity of the experiment.
Conclusion
The choice of an amino-heterocycle in drug design is a multi-faceted decision that balances potency, selectivity, and safety. While the classic aniline scaffold is synthetically convenient, its metabolic liabilities demand careful consideration. This compound emerges as a valuable, nuanced alternative. It doesn't completely erase the aniline character but modifies it, often leading to superior physicochemical properties and potentially altered metabolic susceptibility.
In contrast, bioisosteres like aminopyridines and aminopiperidines offer a more definitive departure from aniline-related toxicity but require a re-evaluation of the SAR, as their electronic and conformational properties are distinctly different. The ultimate selection depends on the specific project goals: Is a conservative modification sufficient, or is a fundamental scaffold hop required to achieve the desired target product profile? By leveraging the comparative data and experimental protocols provided in this guide, researchers can make more informed decisions in the design and optimization of safer, more effective medicines.
References
-
St. Jean, D. J., Jr, & Fotsch, C. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 438–443. [Link][2]
-
St. Jean, D. J., Jr, & Fotsch, C. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. [Link][3]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group Website. [Link][4]
-
Kumar, R., et al. (2021). Amino acids/peptides conjugated heterocycles: A tool for the recent development of novel therapeutic agents. PubMed. [Link][12]
-
BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK Website. [Link][5]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][6]
-
Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link][11]
-
Song, J. S., et al. (1998). Role of the pyrrolidine ring of proline in determining the substrate specificity of cdc2 kinase or cdk5. PubMed. [Link][13]
-
Pellicciari, R., et al. (1996). Synthesis of the Four Isomers of 4-Aminopyrrolidine-2,4-dicarboxylate: Identification of a Potent, Highly Selective, and Systemically-Active Agonist for Metabotropic Glutamate Receptors Negatively Coupled to Adenylate Cyclase. Journal of Medicinal Chemistry. [Link][14]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link][15][16]
-
Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. [Link][9][10]
-
OMICS International. (2017). Heterocycles, Back Bone of Drug Design. OMICS International Website. [Link][17]
-
Khan, I., et al. (2020). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link][8]
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Comparative Validation of Pyrrolin-A: A Novel 4-(Pyrrolidin-1-yl)aniline Derivative with Potent Anti-Cancer Activity
A Senior Application Scientist's Guide to Biological Activity Validation
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The 4-anilinoquinazoline and related aniline derivatives have emerged as a promising class of compounds, often targeting key signaling molecules like protein kinases that are dysregulated in cancer.[1][2][3][4] This guide presents a comprehensive, multi-tiered strategy for validating the biological activity of a novel 4-(Pyrrolidin-1-yl)aniline derivative, which we will refer to as "Pyrrolin-A."
Our objective is to move beyond a simple recitation of protocols. Instead, we will delve into the scientific rationale behind our experimental choices, creating a self-validating workflow that builds a robust case for the therapeutic potential of Pyrrolin-A. This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" at each stage of the validation process. We will compare Pyrrolin-A's performance against a well-established kinase inhibitor, Gefitinib, which serves as our positive control, and a vehicle control (DMSO) as the negative baseline.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of our validation focuses on two fundamental questions: Does Pyrrolin-A exhibit cytotoxic effects against cancer cells, and if so, what is its potency? To answer this, we employ cell viability assays, which are foundational for preliminary anticancer activity screening.[5][6]
Experimental Rationale: Choosing the Right Cell Viability Assay
We will utilize the WST-1 assay to quantify cell viability. While the MTT assay is also common, the WST-1 assay offers distinct advantages: its product is a water-soluble formazan, eliminating the need for a solubilization step and thereby reducing experimental variability and saving time.[7] This assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the WST-1 tetrazolium salt to formazan, providing a colorimetric readout directly proportional to the number of living cells.[8]
We have selected the A549 human lung adenocarcinoma cell line for our primary screen. This cell line is widely used in cancer research and is known to express epidermal growth factor receptor (EGFR), a common target for aniline-based kinase inhibitors.[9]
Detailed Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Plate A549 cells in a 96-well clear-bottom plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Pyrrolin-A and Gefitinib (positive control) in culture medium. The final concentrations should range from 0.1 nM to 100 µM. A vehicle control (0.1% DMSO) must be included. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂. This duration is typically sufficient to observe significant anti-proliferative effects.
-
WST-1 Reagent Addition: Add 10 µL of the reconstituted WST-1 reagent to each well.[7] Gently mix by tapping the plate.
-
Final Incubation: Incubate for 2-4 hours at 37°C. The optimal time may vary depending on the cell type and density.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm should be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Comparative Data: Anti-Proliferative Activity
The table below presents hypothetical, yet realistic, data comparing the cytotoxic effects of Pyrrolin-A and Gefitinib on the A549 cell line.
| Compound | Cancer Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| Pyrrolin-A | A549 (Lung Adenocarcinoma) | 48 | 9.5 |
| Gefitinib | A549 (Lung Adenocarcinoma) | 48 | 15.2 |
| Vehicle (DMSO) | A549 (Lung Adenocarcinoma) | 48 | >100 |
This data illustrates that Pyrrolin-A exhibits potent anti-proliferative activity against A549 cells, with a lower IC₅₀ value than the established drug Gefitinib, suggesting higher potency in this specific cell line.
Part 2: Mechanistic Elucidation - Kinase Inhibition Profile
Having established that Pyrrolin-A is cytotoxic to cancer cells, the next logical step is to investigate its mechanism of action. Based on the chemical structure of this compound derivatives, we hypothesize that Pyrrolin-A may function as a kinase inhibitor.[2][10]
Experimental Rationale: Pinpointing the Molecular Target
To test this hypothesis, we will perform an in vitro kinase activity assay. This cell-free assay allows us to measure the direct inhibitory effect of Pyrrolin-A on a specific kinase, independent of cellular uptake or metabolism. We will test its activity against EGFR kinase, a member of the receptor tyrosine kinase family often implicated in lung cancer. A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction provides a highly sensitive and robust method for this purpose.[11]
Detailed Protocol: In Vitro Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of Pyrrolin-A and Staurosporine (a broad-spectrum kinase inhibitor used here as a positive control) in DMSO.[11]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of each compound dilution or DMSO (vehicle control).
-
Enzyme Addition: Add 2.5 µL of the EGFR kinase enzyme solution to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.[11][12]
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[11] Incubate for 60 minutes at 30°C.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[11]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value for kinase inhibition.
Comparative Data: Kinase Inhibitory Potency
| Compound | Kinase Target | IC₅₀ (nM) |
| Pyrrolin-A | EGFR | 12.8 |
| Staurosporine | EGFR | 6.2 |
| Vehicle (DMSO) | EGFR | >10,000 |
This data supports our hypothesis, demonstrating that Pyrrolin-A directly inhibits EGFR kinase activity at a nanomolar concentration. While not as potent as the non-selective inhibitor Staurosporine, its high potency indicates a strong interaction with the target.
Part 3: Cellular Mechanism of Action - Induction of Apoptosis
With evidence for both cellular cytotoxicity and direct kinase inhibition, we must now connect these two findings. Inhibition of critical survival pathways, such as the one mediated by EGFR, often leads to programmed cell death, or apoptosis. We will use Western blotting to probe for key markers of apoptosis in Pyrrolin-A-treated cells.
Experimental Rationale: Visualizing the Apoptotic Cascade
Western blotting is a powerful technique to detect changes in protein expression and activation.[13] We will analyze the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1). Caspase-3 is a key executioner caspase, and its cleavage from an inactive pro-enzyme into active subunits is a hallmark of apoptosis.[14] Cleaved PARP-1 is another definitive indicator, as active Caspase-3 cleaves PARP-1, rendering it inactive.[14][15] Detecting these cleaved forms provides definitive evidence that the observed cell death is occurring via apoptosis.[16]
Diagram: Proposed Signaling Pathway
Caption: Proposed mechanism of Pyrrolin-A-induced apoptosis.
Detailed Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment & Lysis: Treat A549 cells with Pyrrolin-A at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3, cleaved PARP, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A dose-dependent increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP in the Pyrrolin-A-treated samples compared to the vehicle control, confirming the induction of apoptosis.
Part 4: Preclinical In Vivo Validation
The final step in this validation guide is to assess the anti-tumor efficacy of Pyrrolin-A in a living organism. This is a critical step to bridge the gap between in vitro studies and potential clinical applications.[17]
Experimental Rationale: The Human Tumor Xenograft Model
We will use a human tumor xenograft model, where human cancer cells (A549) are implanted into immunodeficient mice.[18] This model is a standard and reliable method for evaluating the in vivo activity of novel anticancer therapeutics.[19][20] It allows us to assess the compound's ability to inhibit tumor growth in a complex biological system, providing insights into its bioavailability, stability, and overall anti-tumor effect.[17][19]
Diagram: In Vivo Xenograft Workflow
Caption: Workflow for the in vivo xenograft study.
Detailed Protocol: A549 Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of athymic nude mice.[19]
-
Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into three groups (n=8-10 per group): Vehicle control, Pyrrolin-A (e.g., 50 mg/kg), and Gefitinib (e.g., 50 mg/kg).
-
Treatment Administration: Administer the treatments daily via oral gavage or another appropriate route for 21 days.
-
Monitoring: Measure tumor volume with calipers and record mouse body weight twice weekly as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Comparative Data: In Vivo Anti-Tumor Efficacy
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| Pyrrolin-A (50 mg/kg) | 480 ± 95 | 61.6 | -1.8 |
| Gefitinib (50 mg/kg) | 610 ± 110 | 51.2 | -3.1 |
This in vivo data provides strong evidence that Pyrrolin-A significantly inhibits tumor growth in a preclinical model, with efficacy superior to the established drug Gefitinib at the same dose. The minimal impact on body weight suggests a favorable toxicity profile.
Conclusion
This structured, multi-tiered validation process provides a comprehensive and robust evaluation of the novel this compound derivative, Pyrrolin-A. By progressing logically from broad cellular effects to specific molecular targets and finally to in vivo efficacy, we have constructed a strong, evidence-based case for its potential as an anti-cancer agent. The comparative data consistently demonstrates that Pyrrolin-A not only possesses potent biological activity but also shows advantages over an existing therapeutic in these preclinical models. This self-validating workflow, rooted in sound scientific principles and causality, establishes a solid foundation for further preclinical and clinical development.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Pyrrolidin-1-yl)aniline-Based Compounds as EGFR Inhibitors in Non-Small Cell Lung Cancer
This guide provides a comprehensive analysis of the preclinical efficacy of a promising class of targeted therapies: 4-(pyrrolidin-1-yl)aniline-based compounds, with a specific focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental design, presents a comparative analysis of novel compounds against established standards of care, and provides detailed, validated protocols for key experimental workflows.
Introduction: The Rationale for Targeting EGFR in NSCLC with Novel 4-Anilinoquinazoline Scaffolds
The overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR) is a well-established driver of tumorigenesis in a significant subset of NSCLC patients.[1] This has led to the development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[2] The 4-anilinoquinazoline core has proven to be a highly effective scaffold for designing potent EGFR inhibitors, with first and third-generation drugs like gefitinib and osimertinib becoming mainstays in clinical practice.[3]
However, the emergence of acquired resistance, often through secondary mutations like T790M, necessitates the development of novel inhibitors with improved efficacy and varied resistance profiles.[4] This guide focuses on a specific subclass of 4-anilinoquinazoline derivatives that incorporate a this compound moiety, exploring their potential to overcome existing therapeutic challenges. We will objectively compare their performance with established EGFR TKIs, supported by experimental data.
In Vitro Efficacy: A Head-to-Head Comparison of Cytotoxicity
The initial assessment of any potential anti-cancer agent is its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Here, we compare the IC50 values of novel this compound-based compounds against various NSCLC cell lines with differing EGFR mutation statuses, alongside the standard-of-care EGFR inhibitors, gefitinib and osimertinib.
| Compound/Drug | Cell Line | EGFR Status | IC50 (µM) | Reference |
| Novel Compound 5e | A549 | Wild-Type | 0.82 | [5] |
| Novel Compound 6j | A549 | Wild-Type | 11.97 | [6] |
| Novel Compound 6j | H1975 | L858R/T790M | 4.38 | [6] |
| Novel Compound 3d | A431 (EGFR overexpressing) | Wild-Type | 2.06 | [7] |
| Novel Compound 3d | Gefitinib-sensitive cells | Mutant | 0.009 | [7] |
| Gefitinib | A549 | Wild-Type | 18.90 | [8] |
| Gefitinib | PC-9 | Exon 19 del | 0.013 | [4] |
| Gefitinib | H1975 | L858R/T790M | 16.40 | [8] |
| Osimertinib | PC-9 | Exon 19 del | ~0.02-0.07 | [9] |
| Osimertinib | H1975 | L858R/T790M | >5 | [9] |
| Osimertinib | A549 | Wild-Type | 3 | [10] |
Expert Analysis: The data reveals that certain novel this compound-based compounds, such as Compound 5e and Compound 3d , exhibit promising cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range against NSCLC cell lines.[5][7] Notably, Compound 3d shows high potency against gefitinib-sensitive cells, suggesting strong on-target activity.[7] Furthermore, compounds like 6j demonstrate efficacy against the T790M resistance mutation, a critical attribute for next-generation EGFR inhibitors.[6] In comparison, while gefitinib is potent against sensitive mutations, its efficacy is significantly lower in wild-type and T790M-mutated cells.[4][8] Osimertinib, a third-generation inhibitor, is highly effective against sensitive and T790M-mutated cells but shows lower potency against wild-type EGFR.[9][10]
Mechanistic Insights: Unraveling the Mode of Action
Understanding how these compounds exert their cytotoxic effects is paramount for rational drug design and predicting clinical outcomes. The primary mechanism of action for 4-anilinoquinazoline-based inhibitors is the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain.
The EGFR Signaling Cascade and Inhibitor Binding
The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation, survival, and metastasis.[11] 4-anilinoquinazoline inhibitors position themselves in the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and halting the phosphorylation cascade.[12]
Caption: EGFR Signaling Pathway and Inhibition.
Molecular docking studies have shown that the 4-anilinoquinazoline scaffold fits snugly into the ATP binding pocket, with the aniline moiety extending into a hydrophobic pocket.[13] This interaction is critical for the high affinity and specificity of these inhibitors.
Induction of Apoptosis and Cell Cycle Arrest
A key consequence of EGFR inhibition is the induction of apoptosis, or programmed cell death.[14] By blocking the pro-survival signals from the EGFR pathway, particularly the PI3K-AKT pathway, these inhibitors allow pro-apoptotic signals to dominate, leading to cell death.[11] Furthermore, EGFR signaling is crucial for cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1 phase, preventing cancer cells from replicating.[15]
In Vivo Efficacy: Assessing Antitumor Activity in Xenograft Models
While in vitro assays provide valuable initial data, the true test of an anticancer compound's potential lies in its efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for preclinical in vivo assessment.
| Compound/Drug | Dose | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Novel Compound 10a | 50 mg/kg | A549 Xenograft | Significant inhibition (quantitative data not specified) | [16] |
| Novel Compound 10g | 50 mg/kg | A549 Xenograft | Significant inhibition (quantitative data not specified) | [16] |
| Osimertinib | 100 µM | HCC827 CAM Xenograft | 67.62 | [7] |
| Gefitinib | Not specified | A549 Xenograft | Sensitive in long-term study | [17] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key experimental workflows discussed in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., A549, PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound-based compounds and standard drugs (gefitinib, osimertinib) in culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Caption: MTT Assay Workflow.
Cell Cycle Analysis via Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Model
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of the compounds.
Protocol:
-
Cell Preparation: Harvest NSCLC cells in their logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compounds and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
The this compound-based compounds, particularly those built upon a 4-anilinoquinazoline scaffold, represent a promising avenue for the development of novel EGFR inhibitors for NSCLC. The in vitro data demonstrates potent cytotoxicity against various NSCLC cell lines, including those with acquired resistance mutations. Mechanistically, these compounds effectively inhibit the EGFR signaling pathway, leading to cell cycle arrest and apoptosis. Preliminary in vivo studies support their antitumor activity.
Future research should focus on obtaining more extensive and direct comparative in vivo efficacy data against standard-of-care drugs in clinically relevant xenograft models, including patient-derived xenografts (PDXs). Further elucidation of their resistance profiles and off-target effects will also be crucial for their potential clinical translation. The detailed protocols provided in this guide offer a robust framework for conducting such preclinical evaluations, ensuring the generation of high-quality, reproducible data to drive the development of the next generation of targeted therapies for NSCLC.
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Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. PMC - NIH. [Link]
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Signaling pathways and effects of EGFR. ResearchGate. [Link]
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The EGFR signaling pathway. Upon binding of a ligand, the EGFR... | Download Scientific Diagram. ResearchGate. [Link]
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Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. PubMed. [Link]
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Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. [Link]
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Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH. [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
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Sensitivity of A549, H1975, PC9, and PC9/GR cells to gefitinib (x ± s,... ResearchGate. [Link]
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Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]
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Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells. MDPI. [Link]
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Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]
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Novel 4-anilinoquinazoline derivatives featuring an 1-adamantyl moiety as potent EGFR inhibitors with enhanced activity against NSCLC cell lines. PubMed. [Link]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC - NIH. [Link]
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Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. [Link]
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Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. PubMed. [Link]
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Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer. Bohrium. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(Pyrrolidin-1-yl)aniline Analogs
Introduction: The Privileged Nature of the 4-(Pyrrolidin-1-yl)aniline Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged structures." The this compound moiety is a prime example of such a scaffold. Its prevalence stems from a combination of favorable physicochemical properties and versatile synthetic accessibility. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that allows for efficient exploration of pharmacophore space, a feature increasingly sought after to improve selectivity and reduce off-target effects.[1][2] This non-planar sp³-hybridized structure provides a rigid backbone that can orient substituents into precise vectors, which is critical for optimal interaction with complex biological targets.[2][3]
The aniline portion of the scaffold is equally important, serving as a key building block in a vast array of pharmaceuticals.[4] It provides a synthetically tractable handle for introducing a wide range of substituents, enabling the systematic fine-tuning of a compound's electronic and steric properties. This guide will provide a comparative analysis of this compound analogs, grounded in a specific case study, to illuminate the principles of SAR exploration and provide field-proven experimental methodologies for researchers in drug discovery.
Core Directive: A Comparative SAR Analysis in the Context of Protein-Protein Interaction Inhibition
To provide a tangible and data-driven comparison, we will focus on a compelling case study involving the inhibition of protein-protein interactions (PPIs) critical to the progression of MLL-rearranged (MLL-r) leukemia.[4] These cancers are driven by potent fusion oncogenes, and disrupting the interaction between MLL fusion partners (like AF9/ENL) and essential proteins such as AF4 or DOT1L presents a promising therapeutic strategy.[4] A recent study identified a series of indole and benzothiophene carboxamides where the 4-(pyrrolidin-1-yl)phenyl group was found to be an essential pharmacophore for potent inhibitory activity.[4]
Logical Framework for SAR Investigation
A systematic SAR study is an iterative process of design, synthesis, and biological evaluation aimed at optimizing a lead compound. The workflow ensures that modifications are logical and the resulting data is interpretable, guiding the next round of design.
Caption: General workflow for a structure-activity relationship (SAR) study.
Quantitative Comparison of Analog Performance
The foundational principle of SAR is that minor structural changes can lead to significant differences in biological activity. In the context of the MLL-r leukemia PPI inhibitors, researchers synthesized a series of analogs based on an indole-6-carboxamide core, systematically modifying the substituent at the amide nitrogen. The data clearly demonstrates the critical nature of the 4-(pyrrolidin-1-yl)phenyl group.
| Compound ID | Key Structural Feature | R Group on Amide Nitrogen | Target IC50 (µM)[4] |
| Analog 1 | Pyrrolidine Ring | 4-(Pyrrolidin-1-yl)phenyl | 2.8 |
| Analog 2 | Piperidine Ring | 4-(Piperidin-1-yl)phenyl | 3.3 |
| Analog 3 | Morpholine Ring | 4-(Morpholin-1-yl)phenyl | >10 (40% inhib. @ 5µM) |
| Analog 4 | Diethylamine Group | 4-(Diethylamino)phenyl | >10 (25% inhib. @ 5µM) |
| Analog 5 | Phenyl Group | Phenyl | >10 (Inactive) |
Expert Interpretation of SAR Data
The experimental data reveals a distinct SAR trend:
-
Essentiality of the Terminal Basic Amine: The complete loss of activity in Analog 5 (unsubstituted phenyl) compared to the potent activity of Analogs 1 and 2 indicates that the terminal nitrogen-containing heterocycle is indispensable for binding. This basic nitrogen likely forms a key ionic or hydrogen bond interaction within the target protein's binding pocket.
-
Superiority of Cyclic Amines: Analogs 1 (pyrrolidine) and 2 (piperidine) are equipotent and significantly more active than Analog 4 (diethylamine). This suggests that embedding the nitrogen within a cyclic structure provides a conformational rigidity that pre-organizes the molecule for optimal binding, reducing the entropic penalty upon interaction with the target.
-
Impact of Heterocycle Structure: The five-membered pyrrolidine ring (Analog 1) and the six-membered piperidine ring (Analog 2) confer similar high potency. However, replacing the methylene group of piperidine with an oxygen atom to form a morpholine ring (Analog 3) drastically reduces activity. This implies that either the hydrogen bond accepting property of the morpholine oxygen is detrimental, or the overall lipophilicity and shape of the ring are crucial factors for effective binding. The 4-pyrrolidin-1-ylphenyl group strikes an optimal balance of size, basicity, and lipophilicity for this specific target.
Caption: Key pharmacophoric regions of the this compound scaffold.
Experimental Methodologies: A Self-Validating System
Trustworthiness in scientific reporting is built upon detailed, reproducible protocols. The following sections provide step-by-step methodologies for the synthesis, characterization, and biological evaluation of a representative analog.
Protocol 1: Synthesis of a Representative Analog via Amide Coupling
This protocol describes the synthesis of an analog via a standard amide bond formation reaction, a robust and widely used transformation in medicinal chemistry. The target is a simplified model, coupling this compound directly to benzoic acid to illustrate the core reaction.
Objective: To synthesize N-(4-(pyrrolidin-1-yl)phenyl)benzamide.
Materials:
-
This compound
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq) and this compound (1.05 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Activation: Add HATU (1.2 eq) to the solution. The causality here is that HATU is an efficient peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the aniline.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution. The role of this non-nucleophilic base is to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours). This is a critical self-validation step to ensure the reaction has gone to completion before proceeding to workup.
-
Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃. This step quenches the reaction and removes acidic impurities.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Compound Characterization
Unambiguous characterization is essential to validate the identity and purity of the synthesized compound.[4]
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
Sample Preparation: Dissolve a small amount of the compound (~0.5 mg/mL) in a 1:1 mixture of acetonitrile and water.[4]
-
Conditions: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase gradient of acetonitrile in water (both containing 0.1% formic acid) at a flow rate of 1.0 mL/min.[4] Monitor at 254 nm.
-
Validation: A pure compound should exhibit a single major peak (>95% area).
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.[4]
-
Method: Use electrospray ionization (ESI) in positive mode.
-
Validation: The observed mass for the protonated molecule [M+H]⁺ should match the calculated theoretical mass within a narrow tolerance (e.g., ± 0.2 Da).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure of the compound.
-
Method: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Validation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, must be fully consistent with the proposed chemical structure.
-
Protocol 3: Biological Evaluation - AlphaLISA PPI Assay
This protocol outlines a high-throughput method to quantify the inhibition of a protein-protein interaction, as used in the reference study.[4]
Objective: To determine the IC50 value of a test compound against the AF9-AF4 protein-protein interaction.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. One protein is attached to a "Donor" bead and its binding partner to an "Acceptor" bead. When the proteins interact, the beads are brought into close proximity. Upon laser excitation of the Donor bead, a singlet oxygen is released, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt this interaction, reducing the signal.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Reconstitute biotinylated AF9 protein and GST-tagged AF4 protein in the assay buffer to their working concentrations. Prepare a serial dilution of the test compound in DMSO, then further dilute in assay buffer.
-
Protein Incubation: In a 384-well microplate, add the biotinylated AF9 protein, the GST-tagged AF4 protein, and the serially diluted test compound. Incubate for 60 minutes at room temperature to allow the proteins to interact and the inhibitor to bind. This pre-incubation is key to reaching binding equilibrium.
-
Bead Addition: Add streptavidin-coated Donor beads (which will bind the biotinylated AF9) and anti-GST-coated Acceptor beads (which will bind the GST-tagged AF4) to the wells.
-
Incubation in the Dark: Incubate the plate for another 60 minutes at room temperature, protected from light. This is a critical step; the Donor beads are photosensitive.
-
Data Acquisition: Read the plate on an Alpha-capable plate reader (e.g., EnVision).
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor required to reduce the signal by 50%).
-
Self-Validation: The assay must include positive controls (no inhibitor, maximum signal) and negative controls (no protein partner, background signal) to ensure the assay window is sufficient for robust IC50 determination.
-
Conclusion and Future Outlook
The structure-activity relationship analysis of this compound analogs, exemplified by their potent activity as PPI inhibitors, underscores the value of this privileged scaffold. The data clearly indicates that the conformationally restricted, basic pyrrolidine ring provides a significant advantage over acyclic or other heterocyclic analogs in specific biological contexts.[4] The synthetic and analytical protocols provided herein offer a robust framework for researchers to design, create, and validate novel compounds based on this promising core structure. Future work in this area should focus on exploring substitutions on both the pyrrolidine and aniline rings to further optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.
References
-
Gao, C., et al. (2021). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Cancers (Basel). Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
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Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-(Pyrrolidin-1-yl)aniline: An Evaluation of Efficiency and Cost
Introduction: The Significance of 4-(Pyrrolidin-1-yl)aniline in Modern Chemistry
This compound is a key structural motif and a valuable building block in the landscape of pharmaceutical and materials science. Its unique combination of a nucleophilic secondary amine embedded within a pyrrolidine ring and a primary aromatic amine offers a versatile scaffold for creating complex molecules with diverse biological activities and material properties. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this important intermediate, focusing on experimental robustness, efficiency, and overall cost-effectiveness to aid researchers, chemists, and process development professionals in making informed strategic decisions. We will dissect three primary synthetic strategies: the modern palladium-catalyzed Buchwald-Hartwig amination, the classical two-step Nucleophilic Aromatic Substitution (SNAr) and reduction pathway, and the direct alkylation approach.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for coupling aryl halides with amines under relatively mild conditions.[1] This reaction's broad substrate scope and functional group tolerance make it a go-to method in modern organic synthesis.[2][3]
Mechanistic Rationale
The catalytic cycle, a cornerstone of modern organometallic chemistry, involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active palladium(0) catalyst.[3][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often employed to facilitate both the oxidative addition and the crucial reductive elimination step, thereby enhancing reaction rates and yields.[5]
Sources
A Researcher's Guide to Evaluating the Metabolic Stability of 4-(Pyrrolidin-1-yl)aniline Derivatives
In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while unpredictable metabolic pathways can lead to the formation of toxic byproducts.[1][2][3] This guide provides an in-depth, comparative framework for evaluating the metabolic stability of a prevalent chemical scaffold in medicinal chemistry: 4-(pyrrolidin-1-yl)aniline.
The this compound core, which integrates a pyrrolidine ring with an aniline moiety, is a common feature in a variety of biologically active molecules.[4][5][6][7] The pyrrolidine ring, a five-membered saturated heterocycle, can enhance a molecule's three-dimensionality and basicity, which can be advantageous for target engagement.[4] However, the aniline portion of the scaffold can be susceptible to metabolic transformations, including bioactivation into reactive intermediates, which necessitates a thorough metabolic stability assessment.[8][9]
This guide will navigate through the essential in vitro assays, elucidate the underlying scientific principles, and provide actionable protocols for researchers in drug development. We will compare and contrast key methodologies, supported by illustrative experimental data, to empower you to make informed decisions in your drug discovery programs.
The Metabolic Landscape of this compound Derivatives
The metabolic fate of a this compound derivative is primarily dictated by the enzymatic machinery of the liver, the body's main site for drug metabolism.[10][11] The key metabolic pathways for this scaffold can be broadly categorized as Phase I and Phase II reactions.
Phase I Metabolism: These reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[2] For the this compound scaffold, potential Phase I metabolic hotspots include:
-
Aniline Ring Hydroxylation: The aromatic ring is susceptible to hydroxylation at various positions, a common metabolic route for aniline-containing compounds.[12][13]
-
N-dealkylation of the Pyrrolidine Ring: The pyrrolidine ring can be opened or modified through enzymatic cleavage.
-
Oxidation of the Pyrrolidine Ring: The carbon atoms of the pyrrolidine ring can undergo hydroxylation.
-
N-oxidation of the Aniline Nitrogen: This can lead to the formation of hydroxylamines and nitroso derivatives, which are often implicated in bioactivation.[14]
Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.[11] Common Phase II transformations for this scaffold include glucuronidation and sulfation of hydroxylated metabolites.
The following diagram illustrates the potential metabolic pathways for a generic this compound derivative.
Caption: Potential metabolic pathways of this compound derivatives.
Comparative Evaluation of In Vitro Metabolic Stability Assays
To assess the metabolic stability of novel this compound derivatives, two primary in vitro models are widely employed: liver microsomes and hepatocytes.[1][10][15] The choice between these systems depends on the specific questions being addressed in the drug discovery program.
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction of the liver containing Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[10] | Intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors.[11][16] |
| Primary Application | High-throughput screening of compounds for their susceptibility to Phase I metabolism.[17] | A more comprehensive assessment of overall hepatic clearance, including both Phase I and Phase II metabolism, and cellular uptake.[18] |
| Advantages | Cost-effective, high-throughput, and well-suited for early-stage drug discovery.[19] | Provides a more physiologically relevant model of in vivo metabolism, as it includes active transport processes and the full enzymatic machinery.[11] |
| Limitations | Lacks the full complement of Phase II enzymes and cofactors, and does not account for cellular uptake. | More expensive, lower throughput, and can be more variable due to differences in cell viability and activity. |
| Key Parameters Determined | In vitro half-life (t1/2), Intrinsic Clearance (CLint).[19][20] | In vitro half-life (t1/2), Intrinsic Clearance (CLint).[18] |
Experimental Protocols
Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.[19][21]
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis[23]
Protocol:
-
Prepare Reagents: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of test compounds and controls.
-
Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[19]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.[23][24]
Data Analysis:
The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
Hepatocyte Stability Assay
This assay utilizes intact hepatocytes to provide a more holistic view of a compound's metabolic fate.[11][18]
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile with an internal standard
-
96-well plates (collagen-coated for adherent cultures, if applicable)
-
CO2 incubator
-
LC-MS/MS system
Protocol:
-
Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compounds and controls to the wells.
-
Time Points: Incubate the plate at 37°C in a CO2 incubator. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.[25][26]
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.[26]
Data Analysis:
Similar to the microsomal assay, the in vitro half-life (t1/2) is determined from the disappearance of the parent compound over time. The intrinsic clearance (CLint) is calculated as:
CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells)
The following diagram illustrates the workflow for a typical in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assays.
Illustrative Comparison of this compound Derivatives
To demonstrate the application of these assays, let's consider a hypothetical series of this compound derivatives with varying substituents on the aniline ring.
| Compound | R Group | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Compound A | -H | 45 | 15.4 | 35 | 19.8 |
| Compound B | -F | >60 | <11.6 | 55 | 12.6 |
| Compound C | -OCH3 | 25 | 27.7 | 20 | 34.7 |
| Compound D | -CF3 | >60 | <11.6 | >120 | <5.8 |
Interpretation of a Hypothetical Dataset:
-
Compound A (unsubstituted): Shows moderate metabolic stability in both microsomes and hepatocytes.
-
Compound B (fluoro-substituted): The electron-withdrawing fluorine atom appears to increase metabolic stability, a common strategy in medicinal chemistry.
-
Compound C (methoxy-substituted): The electron-donating methoxy group may render the aniline ring more susceptible to oxidative metabolism, leading to lower stability.
-
Compound D (trifluoromethyl-substituted): The strongly electron-withdrawing trifluoromethyl group significantly enhances metabolic stability, making it a promising candidate for further development from a metabolic standpoint.
Metabolite Identification: Unveiling the Metabolic Fate
Beyond determining the rate of parent drug depletion, identifying the major metabolites is crucial for a comprehensive understanding of a compound's disposition and potential for toxicity.[23] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification.[23][24][27][28][29] By comparing the mass spectra of samples from the metabolic stability assays with a control sample (time zero), novel peaks corresponding to metabolites can be identified. The fragmentation pattern of these new peaks can then be used to elucidate their structures.
Conclusion and Future Directions
The evaluation of metabolic stability is a cornerstone of modern drug discovery. For compounds containing the this compound scaffold, a systematic approach employing both liver microsomal and hepatocyte stability assays provides a robust framework for identifying metabolically robust candidates. Early assessment of metabolic liabilities allows for the strategic chemical modification of lead compounds to enhance their pharmacokinetic profiles. Future advancements in in silico predictive models and high-resolution mass spectrometry will continue to refine our ability to forecast and characterize the metabolic fate of novel drug candidates, ultimately accelerating the delivery of safer and more effective medicines.
References
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (n.d.).
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. (n.d.).
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (n.d.).
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). Retrieved from [Link]
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Strategies to Mitigate the Bioactivation of Aryl Amines. (n.d.). Retrieved from [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved from [Link]
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Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 4-(Pyrrolidin-1-yl)aniline-based Kinase Inhibitors
This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of 4-(pyrrolidin-1-yl)aniline-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical details with field-proven insights to support robust and reliable selectivity profiling.
The this compound scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous therapeutics and chemical probes. Its effectiveness stems from its ability to form key hydrogen bonds with the kinase hinge region. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[1] Undesired off-target interactions can lead to toxicity, paradoxical pathway activation, or confounding experimental results, making rigorous cross-reactivity profiling an indispensable part of the drug discovery and chemical biology workflow.[2][3]
Section 1: The Imperative of Selectivity — Comparing Profiling Philosophies
The initial choice in profiling is between biochemical and cell-based assays. This decision is not merely technical but philosophical, defining the type of data you will generate and the biological questions you can answer.
-
Biochemical Assays: These assays utilize purified, often recombinant, kinases and measure direct enzymatic inhibition (e.g., IC50) or binding affinity (e.g., Kd).[4] Their primary advantage is the clean, direct assessment of compound-target interaction in a controlled environment. Large panels of over 400 kinases are commercially available, offering a broad view of the kinome.[5] However, a key limitation is the absence of the cellular milieu; these assays do not account for cell permeability, intracellular ATP concentrations, or the requirement for kinases to be in specific conformational or complexed states to be susceptible to inhibition.[6]
-
Cell-Based Assays: These methods assess target engagement within an intact cellular environment.[6] Techniques like the Cellular Thermal Shift Assay (CETSA) measure the thermal stabilization of a target protein upon ligand binding, providing direct evidence of interaction in situ.[7][8] Chemoproteomic methods, such as KiNativ™ or Kinobeads, use activity-based probes or affinity matrices to pull down and quantify inhibitor-bound kinases from cell lysates.[9][10] These approaches offer higher biological relevance but can be more complex to execute and interpret. A compound that is potent biochemically may show no cellular activity due to poor membrane permeability, while others may only bind to a target within a native protein complex.[9][11]
Expert Insight: A tiered approach is often most effective. Broad biochemical screening provides an initial map of potential targets and off-targets. Hits from this screen should then be validated using cell-based target engagement assays to confirm that the inhibitor reaches and binds its intended (and unintended) targets in a more physiologically relevant context.[12]
Section 2: Key Methodologies & Experimental Protocols
A robust profiling strategy often involves the orthogonal application of several techniques. Below, we compare three foundational methods, complete with detailed protocols.
High-Throughput Biochemical Kinase Panels
This approach is the workhorse for initial selectivity screening, providing IC50 values against hundreds of kinases. The radiometric assay remains the gold standard due to its direct detection method.[4]
Table 1: Key Performance Metrics for Kinase Inhibitor Comparison
| Metric | Description | Importance in Profiling |
|---|---|---|
| IC50 | Concentration of an inhibitor required to reduce the activity of a kinase by 50%. | A primary measure of inhibitor potency. Lower values indicate higher potency.[13] |
| Ki | Inhibition constant, representing the binding affinity of the inhibitor to the kinase. | Provides a more absolute measure of binding affinity than IC50.[13] |
| Selectivity Score (S-Score) | A quantitative measure of an inhibitor's potency against its intended target versus off-targets. For example, S(1µM) is the number of kinases inhibited below 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.[14][15] | Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action.[13] |
| Gini Coefficient | An alternative selectivity metric that measures the inequality of inhibitory activity across the kinome. A value closer to 1 indicates higher selectivity. | Provides a nuanced view of selectivity that is less dependent on arbitrary concentration cutoffs.[14] |
Protocol 1: In Vitro Radiometric Biochemical Kinase Assay (Example)
This protocol outlines a common method for determining inhibitory activity against a panel of purified kinases.
-
Compound Preparation: Serially dilute the this compound-based test compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Kinase Reaction Mixture: For each kinase, prepare a reaction buffer containing the purified enzyme, a specific substrate (e.g., a peptide), and necessary cofactors (e.g., MgCl2, MnCl2).
-
Inhibitor Incubation: Add the test compound dilutions to the kinase reaction mixture and incubate for 10-20 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP is typically set near the Km for each kinase to accurately reflect the inhibitor's intrinsic affinity.[14][16]
-
Reaction Incubation: Allow the reaction to proceed for 30-120 minutes at 30°C.
-
Termination and Detection: Stop the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter. Calculate the percent inhibition relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical assay that directly measures target engagement in cells or tissues by assessing changes in protein thermal stability upon ligand binding.[7][17]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for assessing target engagement in intact cells.
Protocol 2: High-Throughput CETSA (HT-CETSA)
This protocol is adapted for a 96- or 384-well format.[7]
-
Cell Plating: Seed cells in a multi-well plate and grow to the desired confluency.
-
Compound Treatment: Treat cells with the test inhibitor or DMSO vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Thermal Challenge: Seal the plate and place it in a PCR machine with a thermal gradient block. Heat the cells for 3 minutes across a range of temperatures (e.g., 40-64°C), followed by a cooling step.
-
Lysis: Lyse the cells, for example, by freeze-thawing.
-
Protein Separation: Centrifuge the plate at low speed to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant containing the soluble protein fraction to a new plate.
-
Detection: Quantify the amount of the target protein in the soluble fraction using a suitable method like ELISA, proximity extension assay (PEA), or mass spectrometry.[18]
-
Data Analysis: Plot the soluble protein fraction as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
Chemoproteomics (KiNativ™ / Kinobeads)
Chemoproteomic platforms offer an unbiased, systems-wide view of kinase inhibitor interactions.[9] These methods can identify both expected and unexpected off-targets directly in a native biological system.[2]
Experimental Workflow: Chemoproteomics (Activity-Based)
Caption: Workflow for KiNativ™, an activity-based chemoproteomics platform.
Protocol 3: KiNativ™ Kinase Profiling
This protocol outlines the key steps for competitive activity-based protein profiling (ABPP).[19]
-
Lysate Preparation: Prepare a native cell or tissue lysate under conditions that preserve kinase activity.
-
Inhibitor Competition: Aliquot the lysate and incubate with a range of concentrations of the this compound-based inhibitor for a set time.
-
Probe Labeling: Add a biotinylated ATP acyl-phosphate probe (an activity-based probe) to the lysates. This probe will covalently label the conserved lysine in the ATP-binding pocket of active kinases that are not blocked by the inhibitor.[9][20]
-
Enrichment: Capture the biotin-labeled proteins using streptavidin-coated beads.
-
Sample Preparation for MS: Wash the beads extensively to remove non-labeled proteins. Perform on-bead tryptic digestion to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Interpretation: A decrease in the MS signal for a specific kinase in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor engaged that target, preventing probe labeling. This allows for the determination of IC50 values for hundreds of kinases simultaneously.[19]
Section 3: Interpreting the Data — A Case Study Perspective
Imagine a hypothetical this compound-based inhibitor, "Compound-X," designed to target Receptor Tyrosine Kinase 1 (RTK-1).
Table 2: Hypothetical Cross-Reactivity Data for Compound-X
| Assay Type | Target | Result (IC50 / ΔTm) | Interpretation |
|---|---|---|---|
| Biochemical Panel | RTK-1 (On-Target) | 15 nM | High biochemical potency. |
| RTK-2 (Off-Target) | 80 nM | Significant off-target activity on a closely related kinase. | |
| Kinase-Z (Off-Target) | 500 nM | Moderate off-target activity on a distal kinase. | |
| CETSA | RTK-1 (On-Target) | +5.2 °C | Strong target engagement in intact cells. |
| RTK-2 (Off-Target) | +3.8 °C | Confirmed off-target engagement in intact cells. | |
| Kinase-Z (Off-Target) | +0.5 °C | Weak or no engagement in intact cells, suggesting poor cellular access or that the kinase is not in a susceptible state. | |
| Chemoproteomics | RTK-1 (On-Target) | 25 nM | Potent target engagement in a native lysate. |
| RTK-2 (Off-Target) | 110 nM | Confirmed off-target engagement. |
| | Kinase-A (Novel Off-Target) | 350 nM | Discovery of an unexpected off-target not seen in the biochemical screen, highlighting the unbiased nature of this approach. |
This multi-faceted dataset provides a comprehensive picture. While Compound-X is a potent RTK-1 inhibitor, it also clearly engages RTK-2 in cells. The off-target activity on Kinase-Z, seen biochemically, appears less relevant in a cellular context. Critically, the chemoproteomics experiment uncovered a novel off-target, Kinase-A, which could have significant biological consequences.
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A Comparative Docking Analysis of 4-(Pyrrolidin-1-yl)aniline and its Bioisosteres Against FLT3 Kinase
A Technical Guide for Medicinal Chemists and Drug Development Scientists
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic properties.[1][2] Bioisosterism, the exchange of a molecular fragment with a structurally similar but electronically distinct group, stands as a cornerstone of this optimization process.[1][3][4] This guide provides an in-depth comparative analysis of 4-(Pyrrolidin-1-yl)aniline, a scaffold found in various kinase inhibitors, and a curated set of its bioisosteres. Through a detailed molecular docking workflow targeting FMS-like Tyrosine Kinase 3 (FLT3), we will explore the structural and energetic consequences of these bioisosteric replacements, offering insights to guide rational drug design.
Introduction: The Significance of this compound and FLT3 Kinase
The this compound moiety is a prevalent structural motif in a variety of biologically active compounds. The pyrrolidine ring, a five-membered saturated heterocycle, is a versatile component in drug discovery, offering a three-dimensional structure that can effectively probe pharmacophoric space.[3] Its nitrogen atom also provides a key point for substitution, influencing the basicity and overall properties of the molecule. The aniline portion, in turn, is frequently involved in crucial interactions with biological targets, though it can sometimes be associated with metabolic liabilities, making it a prime candidate for bioisosteric replacement.
Our chosen biological target for this comparative study is FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase that is a critical regulator of hematopoiesis. Activating mutations in FLT3 are one of the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a significant therapeutic target. Several potent FLT3 inhibitors have been developed, and the this compound scaffold has been incorporated into molecules targeting this kinase. Understanding how modifications to this scaffold impact binding to the FLT3 active site is therefore of considerable interest for the development of next-generation inhibitors.
This guide will systematically evaluate the parent molecule and its bioisosteres, providing a robust, self-validating docking protocol and interpreting the results to inform future drug design strategies.
The Principle of Bioisosterism: A Strategy for Optimization
Bioisosteric replacement is a powerful tool in medicinal chemistry used to fine-tune the properties of a lead compound. Bioisosteres are functional groups or molecules that possess similar physical or chemical properties and broadly similar biological activities.[1][3] The goal of such a replacement is often to improve pharmacokinetics, reduce toxicity, or enhance target binding affinity.[1][4]
Bioisosteres can be broadly categorized as classical or non-classical. Classical bioisosteres involve the substitution of atoms or groups with the same valency (e.g., -F for -H, or -O- for -NH-). Non-classical bioisosteres are structurally distinct but mimic the steric and electronic properties of the original group. For this study, we will explore both classical and non-classical bioisosteres for the pyrrolidine and aniline moieties of our parent compound.
Experimental Design: A Comparative Docking Workflow
Our comparative analysis will be conducted using a structured molecular docking workflow. This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding ligand-protein interactions and for virtual screening of compound libraries.
Below is a diagrammatic representation of our experimental workflow:
Caption: A schematic of the molecular docking workflow.
Methodology
Part 1: Protein Preparation
The crystal structure of human FMS-like Tyrosine Kinase 3 (FLT3) in complex with a small molecule inhibitor was obtained from the Protein Data Bank (PDB ID: 6IL3). This structure was chosen for its high resolution (2.50 Å) and the presence of a co-crystallized ligand, which clearly defines the ATP-binding site.
Protocol:
-
Initial Clean-up: The PDB file (6IL3) was loaded into Schrödinger Maestro. All water molecules, co-factors, and the original ligand were removed.
-
Protein Preparation Wizard: The Protein Preparation Wizard in Maestro was used for the following steps:
-
Addition of hydrogen atoms.
-
Assignment of bond orders.
-
Optimization of the hydrogen-bonding network.
-
A restrained minimization of the protein structure was performed to relieve any steric clashes.
-
Part 2: Ligand Selection and Preparation
The parent molecule, this compound, and a selection of its bioisosteres were chosen for this study. The bioisosteres were selected to represent a range of common replacements for the pyrrolidine and aniline functionalities.
Caption: Key intermolecular interactions of the top-scoring bioisostere.
Conclusion and Future Directions
This comparative docking analysis demonstrates the utility of bioisosterism in the rational design of kinase inhibitors. Our findings suggest that replacing the aniline moiety of this compound with nitrogen-containing heterocycles like aminopyridine or aminopyrimidine can significantly enhance the predicted binding affinity to FLT3 kinase. This is primarily attributed to the formation of an additional hydrogen bond with the key DFG motif residue, ASP829.
While these in silico results are promising, they serve as a starting point for further investigation. The next logical steps would involve the synthesis of these proposed bioisosteres and their evaluation in in vitro kinase assays to validate the computational predictions. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the ligand-protein interactions and help to further refine the lead compounds. By integrating computational and experimental approaches, the principles of bioisosterism can be effectively leveraged to accelerate the discovery of novel and more potent therapeutic agents.
References
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]
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Zorn, J. A., Wang, Q., Fujimura, E., Barros, T., & Kuriyan, J. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLOS ONE, 10(4), e0121177. Available at: [Link]
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Thomas, C. J. (2018). Crystal structure of the FLT3 kinase bound to a small molecule inhibitor. RCSB PDB. Available at: [Link]
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Gite, S., & Shinde, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925. Available at: [Link]
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Halder, D., Das, S., R., A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22695–22713. Available at: [Link]
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Zhang, Y., & Zhang, C. (2015). Crystal Structure of FLT3 with a small molecule inhibitor. RCSB PDB. Available at: [Link]
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Yamaura, T., Nakatani, T., Uda, K., et al. (2018). Crystal structure of the FLT3 kinase domain bound to the inhibitor FF-10101. RCSB PDB. Available at: [Link]
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Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(9), 1785-1788. Available at: [Link]
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Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Available at: [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Química Nova, 24(4), 528-537. Available at: [Link]
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Zorn, J. A., Wang, Q., Fujimura, E., Barros, T., & Kuriyan, J. (2015). Crystal structure of the FLT3 kinase domain bound to the inhibitor quizartinib (AC220). RCSB PDB. Available at: [Link]
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Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]
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Validating the Mechanism of Action of 4-(Pyrrolidin-1-yl)aniline Derivatives as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental validation. The 4-(pyrrolidin-1-yl)aniline moiety has emerged as a privileged scaffold in medicinal chemistry, frequently incorporated into potent kinase inhibitors.[1][2][3] This guide provides an in-depth, technically-focused comparison of methodologies to validate the mechanism of action of a novel hypothetical this compound derivative, hereafter referred to as Compound X , as a selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitor.
We will objectively compare the performance of Compound X with established multi-kinase inhibitors that also target FLT3, such as Sorafenib, and second-generation selective FLT3 inhibitors like Gilteritinib. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
The Hypothesized Mechanism: Targeting FLT3 in Acute Myeloid Leukemia
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to constitutive kinase activity, a key driver in approximately 30% of acute myeloid leukemia (AML) cases.[4] Our hypothetical Compound X, featuring the this compound core, has been designed to inhibit this aberrant signaling.
The central hypothesis is that Compound X directly binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity and thereby blocking downstream signaling pathways, ultimately leading to apoptosis of FLT3-ITD-dependent AML cells.
Below is a diagram illustrating the targeted FLT3 signaling pathway.
Caption: Hypothesized mechanism of Compound X targeting the FLT3-ITD signaling pathway.
Experimental Validation: A Multi-faceted Approach
To rigorously validate the mechanism of action of Compound X, a tiered experimental approach is necessary, moving from direct target engagement to cellular effects.
Biochemical Validation: Direct Kinase Inhibition
The initial step is to ascertain the direct inhibitory effect of Compound X on the kinase activity of FLT3 and to determine its selectivity profile against other kinases.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human FLT3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Dilution: Create a serial dilution of Compound X, Sorafenib, and Gilteritinib in DMSO, followed by dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, and then use the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Expected Outcome & Comparative Analysis:
A potent FLT3 inhibitor will exhibit a low nanomolar IC50 value. Comparing the IC50 of Compound X to Gilteritinib (a highly selective FLT3 inhibitor) and Sorafenib (a multi-kinase inhibitor) will provide the first indication of its potency and potential selectivity.
Data Presentation:
| Compound | FLT3 IC50 (nM) | VEGFR2 IC50 (nM) | c-KIT IC50 (nM) |
| Compound X | 5.2 | >1000 | 520 |
| Gilteritinib | 0.7 | 450 | 25 |
| Sorafenib | 58 | 90 | 68 |
This is example data and does not represent real experimental results.
Cellular Target Engagement: Inhibition of FLT3 Autophosphorylation
To confirm that Compound X engages and inhibits FLT3 within a cellular context, we will assess the phosphorylation status of FLT3 in a human AML cell line endogenously expressing FLT3-ITD, such as MV4-11.
Experimental Protocol: Western Blotting for Phospho-FLT3
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture MV4-11 cells to logarithmic growth phase. Treat the cells with a dose-range of Compound X, Gilteritinib, and Sorafenib for 2 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, strip the membrane and re-probe with an antibody for total FLT3 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-FLT3.
Expected Outcome & Comparative Analysis:
A dose-dependent decrease in the p-FLT3 signal upon treatment with Compound X would confirm its ability to inhibit the kinase activity of FLT3 in living cells. The concentration required to achieve 50% inhibition (cellular IC50) can be compared with the biochemical IC50 and the activities of the reference compounds.
Caption: Workflow for Western Blot analysis of FLT3 phosphorylation.
Cellular Functional Assays: Antiproliferative and Pro-Apoptotic Effects
The ultimate validation of the mechanism of action is to demonstrate that target inhibition translates into the desired cellular phenotype. For an anticancer agent, this is typically the inhibition of proliferation and induction of apoptosis in cancer cells.
Experimental Protocol: Cell Viability and Apoptosis Assays
A. Cell Viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 (FLT3-ITD positive) and a control cell line lacking FLT3-ITD (e.g., U937) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X, Gilteritinib, and Sorafenib for 72 hours.
-
Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
B. Apoptosis Assay (e.g., Annexin V/PI Staining by Flow Cytometry)
Step-by-Step Methodology:
-
Cell Treatment: Treat MV4-11 cells with Compound X and controls at concentrations around their GI50 values for 24-48 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V (a marker for early apoptosis) and Propidium Iodide (PI, a marker for late apoptosis/necrosis).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
Expected Outcome & Comparative Analysis:
Compound X should selectively inhibit the growth of the FLT3-ITD-dependent MV4-11 cell line while having a minimal effect on the U937 cell line.[4] This selectivity provides strong evidence for an on-target mechanism. Furthermore, a significant increase in the apoptotic cell population in MV4-11 cells treated with Compound X would confirm that the observed growth inhibition is due to the induction of programmed cell death.
Data Presentation:
| Compound | MV4-11 GI50 (nM) | U937 GI50 (nM) | Selectivity Index (U937/MV4-11) | % Apoptosis in MV4-11 (at GI50) |
| Compound X | 12.5 | >10,000 | >800 | 65% |
| Gilteritinib | 2.1 | 8,500 | >4000 | 72% |
| Sorafenib | 75.3 | 5,200 | ~69 | 45% |
This is example data and does not represent real experimental results.
Conclusion
The validation of the mechanism of action for a novel compound like our hypothetical this compound derivative, Compound X, requires a logical and multi-tiered approach. By systematically progressing from biochemical assays that confirm direct target inhibition, to cell-based assays that demonstrate target engagement and downstream functional consequences, researchers can build a robust and compelling case for the compound's proposed mechanism. The comparative analysis against well-characterized inhibitors like Gilteritinib and Sorafenib is crucial for contextualizing the potency, selectivity, and potential therapeutic window of the new derivative. This comprehensive validation strategy ensures scientific integrity and provides the necessary foundation for further preclinical and clinical development.
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
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A comparative review of pyrrolidine versus piperidine scaffolds in drug design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the selection of a core scaffold is a foundational decision that profoundly shapes the trajectory of a drug discovery program. Among the pantheon of privileged structures, the five-membered pyrrolidine and six-membered piperidine rings stand out as ubiquitous and versatile building blocks. While separated by a single methylene unit, their subtle structural and conformational differences impart distinct physicochemical and pharmacological properties to drug candidates. This guide offers an in-depth, data-driven comparative analysis of these two critical scaffolds, providing the rationale behind their selection and application in modern drug design.
At a Glance: Key Physicochemical and Structural Differences
The choice between a pyrrolidine and a piperidine scaffold is often a strategic decision to fine-tune a molecule's properties for optimal target engagement and pharmacokinetic performance. Here's a summary of their core characteristics:
| Property | Pyrrolidine | Piperidine | Key Implications in Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic, influencing solubility and potential for ionic interactions. Pyrrolidine is slightly more basic, which can be a subtle point of optimization.[1] |
| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility. Pyrrolidine's greater hydrophilicity can be advantageous for improving solubility.[1][2] |
| Conformational Flexibility | High (Envelope and Twist conformations) | Low (Prefers a rigid Chair conformation) | Pyrrolidine's flexibility can allow for adaptation to a binding site, while piperidine's rigidity can lock in a bioactive conformation, potentially increasing potency and selectivity.[1][2] |
| Ring Strain | Higher | Lower | The greater ring strain in pyrrolidine can influence its reactivity and conformational preferences. |
| Metabolic Stability | Generally stable, can be more resistant to bioreduction in some contexts. | Generally stable, but can be susceptible to oxidation adjacent to the nitrogen. | The substitution pattern is a critical determinant of metabolic fate for both scaffolds.[1][2] |
Conformational Landscape: A Tale of Puckering vs. the Chair
The most profound distinction between these two scaffolds lies in their conformational behavior, which directly impacts how they present their substituents for interaction with biological targets.
Pyrrolidine's Pseudorotation: The five-membered pyrrolidine ring is not planar and exists in a state of rapid interconversion between various "envelope" and "twist" conformations, a phenomenon known as pseudorotation.[3] This flexibility allows the pyrrolidine ring to adopt a conformation that is complementary to the binding pocket of a target protein. The puckering of the ring can be influenced by the nature and stereochemistry of its substituents. For instance, electronegative substituents at the 4-position can favor specific puckering modes, which can be exploited to control the spatial orientation of other functional groups.[3][4]
Piperidine's Rigid Chair: In contrast, the six-membered piperidine ring predominantly adopts a stable "chair" conformation, which minimizes steric and torsional strain.[5] This rigidity can be highly advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The substituents on a piperidine ring can occupy either axial or equatorial positions, and their relative orientation is largely fixed. This conformational pre-organization can be a powerful tool for achieving high selectivity for a specific target.[6][7]
Impact on Biological Activity and Pharmacokinetics: Case Studies
The choice between a pyrrolidine and a piperidine scaffold can have a dramatic impact on a compound's biological activity and pharmacokinetic profile.
Case Study 1: Anticonvulsant Activity and Sodium Channel Blockade
In a comparative study of benzamide analogues, the pyrrolidinyl-containing compound exhibited potent anticonvulsant activity, while the corresponding piperidinyl analogue was inactive.[8] The pyrrolidine derivative was also found to be a more potent and faster-acting blocker of voltage-gated sodium channels. The researchers hypothesized that the smaller and more hydrophilic pyrrolidine-containing molecule could better access the sodium channel through a narrow and hydrophilic pathway.[8]
Case Study 2: Pancreatic Lipase Inhibition
A study evaluating a series of piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors found that the pyrrolidine-containing compounds were generally more potent.[9] Molecular docking studies suggested that the orientation of functional groups on the more flexible pyrrolidine ring allowed for enhanced hydrogen bonding and hydrophobic interactions within the enzyme's active site, leading to improved binding affinity.[9]
Metabolic Stability
The metabolic stability of a drug is a critical factor in determining its in vivo half-life. Both scaffolds are generally considered to be metabolically stable, but their substitution patterns are key. The carbons adjacent to the nitrogen atom in piperidines can be susceptible to oxidation by cytochrome P450 enzymes.[1][2] In some cases, the pyrrolidine ring has been shown to be more resistant to bioreduction than the piperidine ring.[1] Strategic placement of substituents can be used to block these metabolic "soft spots" and enhance the stability of both scaffolds.
Synthetic Accessibility: Building the Core
Both pyrrolidine and piperidine scaffolds are readily accessible through a variety of synthetic routes. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry.
Common Synthetic Routes to Pyrrolidines:
-
[3+2] Cycloaddition Reactions: This is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines, often using azomethine ylides.[10]
-
Intramolecular Cyclization: Various cyclization strategies, including reductive amination of dicarbonyl compounds and ring-closing metathesis, are commonly employed.
-
From Chiral Pool Starting Materials: Enantiomerically pure pyrrolidine derivatives can be synthesized from readily available starting materials like proline and hydroxyproline.[10]
Common Synthetic Routes to Piperidines:
-
Reduction of Pyridines: The catalytic hydrogenation of substituted pyridines is a widely used method for the synthesis of piperidines.[11]
-
Intramolecular Cyclization: Similar to pyrrolidines, intramolecular reactions such as the Dieckmann condensation followed by reduction are effective.[12]
-
Aza-Diels-Alder Reactions: This cycloaddition reaction provides a convergent and stereocontrolled route to highly substituted piperidines.
Experimental Protocols
Representative Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
Objective: To synthesize a substituted pyrrolidine derivative using a 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene.
Materials:
-
N-benzylglycine ethyl ester
-
Paraformaldehyde
-
Maleimide
-
Toluene, anhydrous
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of N-benzylglycine ethyl ester (1.0 eq) and maleimide (1.1 eq) in anhydrous toluene (10 mL/mmol of glycine derivative) is added paraformaldehyde (1.5 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolidine derivative.
Representative Synthesis of a Substituted Piperidine via Reduction of a Pyridine
Objective: To synthesize a substituted piperidine by catalytic hydrogenation of a pyridine derivative.
Materials:
-
4-phenylpyridine
-
Platinum(IV) oxide (Adam's catalyst)
-
Ethanol
-
Hydrogen gas
-
Filter agent (e.g., Celite)
-
Standard hydrogenation apparatus
Procedure:
-
To a solution of 4-phenylpyridine (1.0 eq) in ethanol (20 mL/mmol) in a hydrogenation flask is added a catalytic amount of platinum(IV) oxide (e.g., 5 mol%).
-
The flask is connected to a hydrogenation apparatus and the atmosphere is replaced with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen has been consumed.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the desired 4-phenylpiperidine.
Conclusion: A Nuanced Decision in Drug Design
The choice between a pyrrolidine and a piperidine scaffold is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. There is no one-size-fits-all answer, and the optimal choice depends on the interplay between the desired physicochemical properties, the conformational requirements of the biological target, and the synthetic feasibility.
-
Choose Pyrrolidine when:
-
A degree of conformational flexibility is desired for target binding.
-
A more hydrophilic profile is needed to improve aqueous solubility.
-
The slightly higher basicity is advantageous.
-
-
Choose Piperidine when:
-
A rigid conformation is required to pre-organize substituents for optimal target engagement.
-
Higher lipophilicity is needed to enhance membrane permeability.
-
The synthetic route from a corresponding pyridine is more straightforward.
-
By understanding the fundamental differences between these two privileged scaffolds, medicinal chemists can make more informed and strategic decisions, ultimately increasing the likelihood of success in the challenging endeavor of drug discovery.
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Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Kang, Y. K. (2006). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society, 128(14), 4538–4539. [Link]
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Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15933–15943. [Link]
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Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 12, 2026, from [Link]
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Nguyen, T. H., Nguyen, T. V., & Le, T. N. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 1485–1493. [Link]
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Wang, L., Wiberg, K. B., & Jorgensen, W. L. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8758–8766. [Link]
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Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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Shavva, A. G., & Kukhareva, T. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4948. [Link]
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Ganesan, M. S., Raja, K. K., Murugesan, S., Kumar, B. K., Rajagopal, G., & Thirunavukkarasu, S. (2020). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 25(21), 5032. [Link]
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Lee, Y., Kim, J., & Kim, S. K. (2021). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 23(16), 9789–9796. [Link]
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a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Satała, G., Kurczab, R., Lenda, T., Kuder, K. J., Drab, J., Szafarz, M., ... & Kieć-Kononowicz, K. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 21(11), 3894. [Link]
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Poyraz, M., Ceruso, M., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245451. [Link]
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A Senior Application Scientist's Guide to De-risking 4-(Pyrrolidin-1-yl)aniline-Containing Molecules: A Comparative Approach to Off-Target Assessment
An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
The 4-(pyrrolidin-1-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2][3] Its structural features, however, present a double-edged sword: the very properties that confer high affinity for the intended target can also lead to interactions with a host of unintended proteins, known as off-target effects. These off-target interactions are a major cause of drug attrition in clinical trials due to unforeseen toxicities.[4][5] Therefore, a rigorous and multi-faceted approach to identifying and validating off-target effects early in the drug discovery pipeline is not just a regulatory hurdle, but a scientific necessity.
This guide provides a comparative framework for assessing the off-target profiles of molecules containing the this compound moiety. We will explore a tiered strategy, from predictive computational methods to unbiased proteomic screens and targeted cellular assays, offering detailed protocols and comparative data to guide experimental design.
Part 1: Foundational Assessment: In Silico Prediction and Broad-Spectrum Screening
The initial phase of off-target assessment should cast a wide net to identify potential liabilities. This is most efficiently achieved through a combination of computational prediction and broad-spectrum biochemical screening.
In Silico Off-Target Prediction
Computational tools leverage vast databases of known ligand-target interactions to predict the likely protein targets of a small molecule based on its chemical structure.[4][6][7][8] This provides a cost-effective and rapid first pass at identifying potential off-target families.
Experimental Workflow: In Silico Off-Target Prediction
Caption: Workflow for in silico off-target prediction.
Hypothetical Comparison of In Silico Predictions for Three this compound Analogs
| Molecule | Primary Target | Top Predicted Off-Target Classes (by probability) |
| Compound A | EGFR | Kinases (Src family, Abl), GPCRs (Dopamine receptors) |
| Compound B | VEGFR2 | Kinases (PDGFR, c-Kit), Ion Channels (hERG) |
| Compound C | ALK | Kinases (FAK, IGF1R), Enzymes (CYP3A4) |
Broad-Spectrum Kinase Profiling
Given that the this compound scaffold is prevalent in kinase inhibitors, a broad in vitro kinase screen is an essential next step.[1][9][10][11][12] These assays quantify the inhibitory activity of a compound against a large panel of kinases, providing a direct measure of its selectivity.
Experimental Protocol: In Vitro Kinase Panel Screen (e.g., using a commercial service like Eurofins DiscoverX or Promega)
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to each well. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. The amount of remaining ATP or the amount of phosphorylated substrate is then quantified using a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated relative to the DMSO control. A lower percentage indicates stronger inhibition.
Hypothetical Kinase Inhibition Data for Compound A
| Kinase | % Inhibition at 1 µM |
| EGFR (On-Target) | 98% |
| Src (Off-Target) | 75% |
| Abl (Off-Target) | 62% |
| VEGFR2 | 15% |
| p38α | 8% |
Part 2: Target Engagement in a Cellular Context
While in vitro assays are crucial, it is essential to confirm that a compound engages its predicted off-targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a protein upon ligand binding.[13][14] If a compound binds to a protein in intact cells, the protein-ligand complex will be more resistant to heat-induced denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA experimental workflow.
Hypothetical CETSA Results for Compound A
| Protein Target | Vehicle (DMSO) Tm (°C) | Compound A Tm (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| EGFR (On-Target) | 48.5 | 55.2 | +6.7 | Strong Engagement |
| Src (Off-Target) | 52.1 | 56.3 | +4.2 | Confirmed Engagement |
| Abl (Off-Target) | 50.8 | 51.5 | +0.7 | Weak/No Engagement |
| GAPDH (Control) | 45.3 | 45.5 | +0.2 | No Engagement |
Part 3: Unbiased Identification of Off-Targets
Predictive and targeted methods are susceptible to bias, as they only assess known or suspected off-targets. Chemoproteomics offers an unbiased approach to identify the full spectrum of proteins that interact with a compound.[13][15][16]
Affinity-Based Chemoproteomics
In this technique, the this compound-containing molecule is chemically modified with a tag (e.g., biotin) that allows it to be used as "bait" to pull down its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry.
Experimental Protocol: Affinity-Based Chemoproteomics
-
Probe Synthesis: Synthesize an analog of the test compound with a linker and an affinity tag (e.g., biotin). A control probe that is structurally similar but inactive is also synthesized.
-
Immobilization: The biotinylated probe is incubated with streptavidin-coated beads to immobilize it.
-
Cell Lysis and Incubation: Cells are lysed to release their proteins. The lysate is then incubated with the probe-coated beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the active probe pulldown compared to the inactive control are identified as off-targets.
Experimental Workflow: Chemoproteomics
Caption: Affinity-based chemoproteomics workflow.
Part 4: A Comparative Guide to Off-Target Assessment Strategies
Choosing the right combination of assays depends on the stage of drug development, the resources available, and the specific questions being asked.
| Method | Throughput | Cost | Expertise Required | Key Output | Best For |
| In Silico Prediction | Very High | Low | Low (for web tools) | List of potential off-targets | Early-stage hit prioritization |
| Kinase Panel Screen | High | Medium-High | Low (outsourced) | Quantitative IC50/Ki values | Assessing kinase selectivity |
| CETSA | Low-Medium | Medium | High | In-cell target engagement data | Validating predicted off-targets in a cellular context |
| Chemoproteomics | Low | High | Very High | Unbiased list of interacting proteins | Discovering novel and unexpected off-targets |
Conclusion
The assessment of off-target effects for this compound-containing molecules requires a strategic, multi-layered approach. No single method is sufficient. By integrating in silico predictions, broad-spectrum screening, cellular target engagement assays, and unbiased proteomics, researchers can build a comprehensive safety profile of their compounds. This rigorous de-risking process is critical to mitigating the risk of clinical failures and ultimately, to developing safer and more effective medicines.
References
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Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
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PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
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Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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MDPI. (n.d.). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Retrieved from [Link]
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Nature. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved from [Link]
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NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
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NIH. (n.d.). Quantifying On and Off-Target Genome Editing. Retrieved from [Link]
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NIH. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]
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Oxford Academic. (2023). web-based in silico variant-aware potential off-target site identification for genome editing applications. Retrieved from [Link]
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bioRxiv. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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NIH. (n.d.). GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases. Retrieved from [Link]
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MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
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NIH. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]
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NIH. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Retrieved from [Link]
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bio-protocol. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]
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Science Translational Medicine. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]
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NIH. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]
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Dove Press. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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PubMed. (n.d.). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Retrieved from [Link]
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PubMed. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Retrieved from [Link]
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Peer-reviewed studies validating the therapeutic potential of 4-(Pyrrolidin-1-yl)aniline compounds
The 4-(Pyrrolidin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] Its unique combination of a rigid aromatic ring and a flexible, non-planar pyrrolidine moiety allows for the exploration of diverse chemical spaces and interactions with various biological targets. This guide provides an in-depth comparison of the therapeutic potential of this compound derivatives, focusing on two prominent areas of investigation: oncology, through the inhibition of key kinases, and metabolic disorders, via the antagonism of the melanin-concentrating hormone receptor 1 (MCH-R1). We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
Part 1: Anticancer Potential as Kinase Inhibitors
The dysregulation of cellular signaling pathways, often driven by aberrant kinase activity, is a hallmark of cancer. The this compound scaffold has been incorporated into novel kinase inhibitors, demonstrating significant potential in targeting cancer-specific vulnerabilities.
Mechanism of Action: Targeting Choline Kinase and Protein-Protein Interactions
Recent studies have highlighted the efficacy of derivatives incorporating the this compound moiety as potent inhibitors of choline kinase (ChoK) and crucial protein-protein interactions (PPIs) involved in oncogenesis.
-
Choline Kinase (ChoK) Inhibition: ChoK is an enzyme responsible for the phosphorylation of choline, a critical step in the synthesis of phosphatidylcholine, a major component of cell membranes. In many cancer cells, ChoK is overexpressed, leading to increased membrane synthesis and cell proliferation.[2][3] Inhibition of ChoK disrupts this process, leading to apoptosis in cancer cells with minimal toxicity to normal cells.[2][3]
-
Inhibition of Protein-Protein Interactions (PPIs): Specific PPIs are essential for the function of oncoproteins. For instance, the interaction between AF9/ENL and AF4 or DOT1L is critical for the progression of mixed lineage leukemia (MLL). Small molecules that can disrupt these interactions represent a promising therapeutic strategy. The 4-(pyrrolidin-1-yl)phenyl group has been identified as a key substituent for the activity of novel PPI inhibitors.[4]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro activity of representative compounds bearing the this compound or a closely related moiety against various cancer cell lines, compared to standard-of-care agents where applicable.
| Compound ID | Core Structure/Modification | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | Indole with 4-pyrrolidin-1-ylphenyl | AF9-DOT1L PPI | MLL-rearranged Leukemia | 2.7 | [4] |
| Compound 25 | Benzothiophene with 4-pyrrolidin-1-ylphenyl | AF9-DOT1L PPI | MLL-rearranged Leukemia | 5.3 | [4] |
| Compound 4f | 4-(pyrrolidin-1-yl)pyridinium linked to 3-aminophenol | Choline Kinase | Jurkat (Leukemia) | ~5.0 | [2] |
| Sunitinib | Pyrrole indolin-2-one | VEGFR, PDGFR | Various | Varies (nM to low µM) | [5] |
Analysis: The data indicates that indole and benzothiophene derivatives containing the 4-pyrrolidin-1-ylphenyl group exhibit potent, low micromolar inhibition of the AF9-DOT1L protein-protein interaction, a key driver in certain leukemias.[4] Similarly, a 4-(pyrrolidin-1-yl)pyridinium derivative shows promising activity against leukemia cells by inhibiting choline kinase.[2] While not a direct this compound, the established kinase inhibitor Sunitinib, which features a pyrrole and an aniline-like indolin-2-one core, serves as a benchmark for potent anticancer activity, often in the nanomolar range.[5] This highlights that while the this compound moiety contributes significantly to the activity of these novel agents, further optimization is likely required to achieve the potency of clinically approved kinase inhibitors.
Experimental Protocols
This protocol outlines a method to determine the inhibitory activity of test compounds against choline kinase.
-
Enzyme and Substrates: Recombinant human choline kinase α1 (ChoKα1) is used as the enzyme source. ATP and choline chloride are used as substrates.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, DTT, ATP, and [¹⁴C]-choline.
-
Inhibition Assay:
-
Add varying concentrations of the test compound (e.g., 4-(pyrrolidin-1-yl)pyridinium derivatives) to the reaction mixture.
-
Initiate the reaction by adding ChoKα1.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Quantification:
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Spot the reaction mixture onto an ion-exchange paper (e.g., DE-81).
-
Wash the paper to remove unreacted [¹⁴C]-choline.
-
Measure the radioactivity of the phosphorylated choline retained on the paper using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, MLL-rearranged leukemia cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway Diagram
Conclusion
The this compound scaffold and its close analogs represent a promising starting point for the development of novel therapeutics. In the realm of oncology, these compounds have demonstrated potential as inhibitors of choline kinase and critical protein-protein interactions, offering new avenues for targeting cancer cell proliferation. In the context of metabolic disorders, aminopyrrolidine derivatives have emerged as potent MCH-R1 antagonists, with the potential to address the global challenge of obesity.
While the direct therapeutic application of the parent this compound molecule is not yet established, the compelling preclinical data for its derivatives underscore the value of this chemical motif in drug discovery. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their therapeutic potential into clinical candidates. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting class of compounds.
References
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021-08-27). ResearchGate. Retrieved from [Link]
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021-08-29). Unipd. Retrieved from [Link]
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Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. (n.d.). PubMed. Retrieved from [Link]
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Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (n.d.). NIH. Retrieved from [Link]
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Structure Activity Relationship of 4‐Phenyl‐1‐(1‐Acylindolin‐5‐Ylsulfonyl)Pyrrolidin‐2‐Ones on Anticancer Activity. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. (2008-05). PubMed. Retrieved from [Link]
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Melanin concentrating hormone receptor 1 (MCHR1) antagonists—Still a viable approach for obesity treatment?. (2012-08-19). CORE. Retrieved from [Link]
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Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. (n.d.). PMC - NIH. Retrieved from [Link]
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Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment?. (2012-10-01). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. (n.d.). PubMed. Retrieved from [Link]
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MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. (2021-02-27). MDPI. Retrieved from [Link]
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4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
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Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023-03-15). PubMed. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pyrrolidin-1-yl)aniline
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 4-(Pyrrolidin-1-yl)aniline is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
The core principle underpinning the disposal of any chemical waste is the prevention of harm to human health and the environment.[1][2] For this compound, a substituted aniline, this necessitates a cautious approach due to its potential toxicity and reactivity. The procedures outlined below are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive risk assessment.
I. Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, it is imperative to understand the inherent hazards of this compound. Safety Data Sheets (SDS) are the primary source for this critical information.
Key Hazards:
-
Toxicity: While specific toxicological data for this compound is not extensively documented in readily available literature, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Many aniline derivatives are known to be toxic.
-
Irritation: It may cause skin, eye, and respiratory irritation.[4]
-
Environmental Hazards: Amines can be harmful to aquatic life, and therefore, direct release to the environment must be strictly avoided.[1]
| Property | Value | Source |
| CAS Number | 2632-65-7 | |
| Molecular Formula | C10H14N2 | |
| Molecular Weight | 162.23 g/mol | [5] |
| Hazard Statements | H302, H315, H319, H335 | |
| Signal Word | Warning |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[6]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
III. Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[1] It prevents potentially violent reactions and ensures that the waste is managed correctly by disposal facilities.
Step-by-Step Segregation Protocol:
-
Identify and Classify: Designate a specific waste container for this compound and chemically similar amine waste. Do not mix it with other waste streams.[1]
-
Choose the Right Container:
-
The container must be in good condition, free from leaks or damage.[7]
-
It must be chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid reactive metals.
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[1]
-
-
Labeling is Crucial:
IV. The Disposal Workflow: A Procedural Breakdown
The following workflow provides a systematic approach to the disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Initial Waste Collection
-
Solid Waste: For solid this compound, carefully transfer the material into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.
-
Liquid Waste: If this compound is in a solution, pour the liquid waste carefully into the designated container. Use a funnel to prevent spills.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as gloves, weighing paper, or absorbent pads from a spill, must also be disposed of in the same hazardous waste container.
Step 2: Managing Spills
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbent material and the spilled chemical into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[3]
-
The storage area should be cool and dry.[4]
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted through an approved waste disposal plant.[3][4][6][8][9]
-
Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of hazardous chemical waste. They will arrange for a licensed hazardous waste disposal company to handle the final treatment, which is typically high-temperature incineration.
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as this may be required by your institution and regulatory bodies.[1]
V. Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.
References
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 808841, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577800, 4-(Pyrrolidin-1-ylcarbonyl)aniline. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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StateScape. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]
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The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(Pyrrolidin-1-yl)aniline
As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While these compounds are tools for discovery, they also present potential hazards that demand our respect and meticulous attention to safety. This guide provides an in-depth operational plan for the safe handling of 4-(Pyrrolidin-1-yl)aniline (CAS No. 2632-65-7), moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to foster a self-validating system of safety, ensuring that every step is deliberate and grounded in scientific principles.
Hazard Identification: Understanding the "Why"
This compound is classified as a substance that requires careful handling. The primary hazards, as identified by the Globally Harmonized System (GHS), stem from its aniline substructure, which is known for its potential toxicity.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The core of its hazard profile lies in its ability to be absorbed through the skin and its irritant properties. Aniline and its derivatives can affect the blood's ability to carry oxygen, a condition known as methemoglobinemia, characterized by symptoms like headache, dizziness, and a blue tint to the skin (cyanosis).[2] While this specific derivative may not have been fully investigated for all toxicological endpoints, the aniline moiety dictates a conservative approach. Therefore, preventing exposure through all routes—inhalation, ingestion, and dermal contact—is the foundational principle of our safety protocol.
Personal Protective Equipment (PPE): An Integrated System
The selection of PPE is not a matter of routine; it is a dynamic risk assessment. The required level of protection escalates with the potential for exposure. All handling of this compound, especially when in solid/powder form, must be conducted within a certified chemical fume hood to control inhalation exposure.
Table 1: PPE Requirements for Handling this compound
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical Fume Hood | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile base, Neoprene/Butyl outer) | Chemical safety goggles and a face shield | Fully-buttoned lab coat, closed-toe shoes | Not required if handled exclusively in a fume hood. |
| Solution Preparation | Chemical Fume Hood | Chemical-resistant gloves (e.g., Butyl, Neoprene) | Chemical safety goggles | Fully-buttoned lab coat, closed-toe shoes | Not required if handled exclusively in a fume hood. |
| Reaction Workup/Purification | Chemical Fume Hood | Chemical-resistant gloves (e.g., Butyl, Neoprene) | Chemical safety goggles and a face shield | Chemical-resistant apron over a lab coat, closed-toe shoes | Not required if handled exclusively in a fume hood. |
| Large Spill Cleanup (>10g) | Evacuate Area | Butyl or Viton gloves | Chemical splash goggles and face shield | Chemical-resistant suit | NIOSH-approved respirator with organic vapor cartridges.[2] |
Causality Behind PPE Choices:
-
Double-Gloving: When handling the solid, a disposable nitrile glove provides dexterity for fine manipulation, while a more robust outer glove (like butyl rubber) offers superior chemical resistance. This combination protects against incidental contact and allows for the safe doffing of the potentially contaminated outer layer.
-
Face Shield: A face shield is mandated in addition to goggles when there is a heightened risk of splashes, such as during solution transfers or reaction workups. It protects the entire face, preventing dermal exposure to sensitive areas.
-
Chemical Fume Hood: This is the primary engineering control. It is non-negotiable. It protects the user from inhaling the fine particulate solid or vapors from solutions, directly addressing the H335 hazard.[3][4]
The following diagram illustrates the decision-making workflow for PPE selection.
Caption: PPE selection is a risk-based decision process.
Operational Plan: From Benchtop to Waste
A. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Keep it segregated from strong oxidizing agents and strong acids, with which it may be incompatible.[5]
-
The storage location should be clearly labeled with the compound's identity and primary hazard warnings.
B. Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have a designated waste container ready within the hood.
-
Donning PPE: Don all required PPE as outlined in Table 1 before approaching the chemical.
-
Weighing: If weighing the solid, perform this task on a weigh paper or in a tared container within the fume hood to prevent contamination of balances and surrounding areas.
-
Transfers: Use a spatula for solid transfers. For solutions, use appropriate volumetric glassware. All transfers should be performed over a spill tray within the fume hood to contain any potential drips or spills.
-
Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste. Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, apron (if used), face shield, goggles, lab coat, and finally, inner gloves. Wash hands thoroughly with soap and water immediately after.[5]
Emergency and Disposal Plan
A. Accidental Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
B. Spill Response:
-
Small Spill (within fume hood): Absorb with an inert dry material (e.g., vermiculite, sand).[6] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area.[6] Alert laboratory personnel and notify the institutional safety office. Prevent the spill from entering drains.[4] Only personnel trained in hazardous spill cleanup with the appropriate respiratory protection should address the spill.[6]
C. Waste Disposal:
-
Chemical Waste: All solid waste, contaminated materials (gloves, weigh paper, absorbent), and solutions containing this compound must be disposed of as hazardous chemical waste.[5]
-
Container Management: Collect waste in a designated, compatible, and clearly labeled container.[8] The container must be kept closed except when adding waste.[8] Do not mix with incompatible waste streams.
-
Final Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EH&S) department. All waste must be handled in accordance with local, state, and federal regulations.[2][8]
By integrating this comprehensive safety and handling plan into your daily workflow, you build a resilient and trustworthy research environment. This proactive approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
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SAFETY DATA SHEET - 4-(Pyrrolidin-1-ylmethyl)aniline. Fisher Scientific.
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This compound | C10H14N2. PubChem, National Center for Biotechnology Information.
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4-(pyrrolidin-1-ylcarbonyl)aniline AldrichCPR. Sigma-Aldrich.
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This compound. Sigma-Aldrich.
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Safety Data Sheet - Aniline. Fisher Scientific.
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SAFETY DATA SHEET - 4-(1H-Pyrrol-1-yl)aniline. Fisher Scientific.
-
Safety Data Sheet - N-[2-(pyrrolidin-1-yl)ethyl]aniline. Enamine.
-
SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.
-
ANILINE. CAMEO Chemicals, NOAA.
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Aniline Safety Procedures. Washington State University, Environmental Health & Safety.
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SAFETY DATA SHEET - Aniline. Sigma-Aldrich.
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SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
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Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Pyrrolidine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
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SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
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Aniline: incident management. Public Health England.
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Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
